molecular formula C5H11ClN2O B111523 4-Aminopiperidin-2-one hydrochloride CAS No. 1260883-24-6

4-Aminopiperidin-2-one hydrochloride

Cat. No.: B111523
CAS No.: 1260883-24-6
M. Wt: 150.61 g/mol
InChI Key: CCWIFZGLLVKIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopiperidin-2-one hydrochloride is a piperidine derivative recognized for its utility as a key synthetic intermediate in organic and medicinal chemistry research. Piperidine rings are a fundamental scaffold in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . This compound, in particular, serves as an important building block for the synthesis of more complex, biologically active molecules . For instance, related 4-aminopiperidine structures have been identified as crucial scaffolds in drug discovery programs, such as in the development of novel inhibitors targeting the assembly stage of the hepatitis C virus (HCV) life cycle . The piperidine moiety allows for diverse chemical functionalization, making it a valuable template for constructing potential therapeutic agents . Researchers value this compound for exploring new synthetic pathways and developing compounds with potential pharmacological activity. It is supplied as a solid for research purposes and requires storage in an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

4-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWIFZGLLVKIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601637
Record name 4-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260883-24-6
Record name 4-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Aminopiperidin-2-one hydrochloride (CAS Number: 1260883-24-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety and handling, and potential therapeutic applications based on the activities of structurally related compounds. While specific biological targets and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide offers insights into general synthetic strategies and the known biological relevance of the 4-aminopiperidine scaffold.

Chemical and Physical Properties

This compound is a beige solid with the molecular formula C₅H₁₁ClN₂O and a molecular weight of 150.61 g/mol .[1][2] While a specific melting point is not widely reported, its boiling point is documented as 329.2°C at 760 mmHg.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1260883-24-6[1][2]
Molecular Formula C₅H₁₁ClN₂O[1][2][3]
Molecular Weight 150.61 g/mol [1][2][3]
Physical Form Beige Solid[1]
Boiling Point 329.2°C at 760 mmHg[3]
Purity ~95%[1]

Safety and Handling

This compound is associated with several hazard statements, indicating that it should be handled with care by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement CodeStatementSource(s)
Hazard H302Harmful if swallowed.[3]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the readily available scientific literature. However, the synthesis of structurally similar compounds, such as 4-substituted-3-aminopiperidin-2-ones, has been reported.[4] These methods often involve multi-step sequences.

A potential synthetic approach could be conceptualized based on established organic chemistry principles. The following diagram illustrates a logical workflow for a hypothetical synthesis, which should be considered for theoretical purposes only and would require experimental validation.

G cluster_0 Conceptual Synthetic Workflow Start Commercially Available Piperidone Precursor Step1 Introduction of Amino Group at C4 Position Start->Step1 Amination Reaction Step2 Formation of Lactam Ring Step1->Step2 Intramolecular Cyclization Step3 Purification of 4-Aminopiperidin-2-one Step2->Step3 Chromatography/ Recrystallization Step4 Salt Formation with HCl Step3->Step4 Acidification Product 4-Aminopiperidin-2-one hydrochloride Step4->Product

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the broader class of 4-aminopiperidine derivatives has shown significant potential in various therapeutic areas. This suggests that this compound could serve as a valuable scaffold or intermediate in the development of novel drugs.

The 4-aminopiperidine moiety is a key pharmacophore in compounds targeting a range of biological processes. Research on related molecules has highlighted their potential as:

  • Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as inhibitors of Hepatitis C virus (HCV) assembly.[5]

  • Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent nootropic effects in preclinical studies.

  • Antifungal Agents: The 4-aminopiperidine scaffold is being explored for the development of new antifungal drugs.

  • N-type Calcium Channel Blockers: These compounds have been investigated for their potential in treating pain and neuropathic pain.[6]

  • DPP-4 Inhibitors: Some complex molecules incorporating a 3-aminopiperidine moiety have been developed as treatments for type 2 diabetes.[7]

  • Janus Kinase (JAK) Inhibitors: The piperidine ring is a core component of tofacitinib, a medication used to treat several autoimmune diseases.[8]

The following diagram illustrates the potential therapeutic avenues for compounds containing the 4-aminopiperidine scaffold based on existing research.

G cluster_1 Potential Therapeutic Applications of the 4-Aminopiperidine Scaffold Scaffold 4-Aminopiperidine Scaffold Antiviral Antiviral (e.g., HCV) Scaffold->Antiviral CNS Cognition Enhancement Scaffold->CNS Antifungal Antifungal Scaffold->Antifungal Pain Pain Management (N-type Ca2+ Channel Blockers) Scaffold->Pain Metabolic Diabetes (DPP-4 Inhibitors) Scaffold->Metabolic Autoimmune Autoimmune Diseases (JAK Inhibitors) Scaffold->Autoimmune

Caption: Potential therapeutic applications stemming from the 4-aminopiperidine core structure.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. While comprehensive data on its properties and biological activity are currently limited, the established therapeutic relevance of the 4-aminopiperidine scaffold provides a strong rationale for its investigation. Future research should focus on elucidating its specific biological targets, developing and optimizing synthetic routes, and evaluating its efficacy in relevant disease models. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Physicochemical properties of 4-Aminopiperidin-2-one HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidin-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidinone core. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural rigidity and the presence of versatile functional groups—a secondary amine, a lactam, and a primary amine. These features allow for its use as a key building block, or scaffold, in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives have been investigated as beta-turn mimetics and as modulators for dopamine D2 receptors.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a summary of the core physicochemical properties of 4-Aminopiperidin-2-one HCl, detailed experimental protocols for their determination, and logical workflows relevant to its application in research.

Core Physicochemical Properties

Quantitative experimental data for 4-Aminopiperidin-2-one HCl is not extensively available in public literature. The following table summarizes key properties, including calculated values and data inferred from structurally similar compounds.

PropertyValueSource / Method
Chemical Structure
As Free Base As HCl Salt
Molecular Formula C₅H₁₀N₂OC₅H₁₁ClN₂O
Molecular Weight 114.15 g/mol 150.61 g/mol
Appearance Off-white to light yellow solid (Predicted)Inferred from similar compounds[2]
Melting Point Data not availableSee Experimental Protocol 1
Aqueous Solubility Data not availableSee Experimental Protocol 2
pKa Data not availableSee Experimental Protocol 3
LogP (for free base) Data not availableSee Experimental Protocol 4

Note: The molecular weight for the HCl salt is calculated based on the free base and one equivalent of HCl.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for characterizing 4-Aminopiperidin-2-one HCl.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick indication of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of dry, powdered 4-Aminopiperidin-2-one HCl is packed into a glass capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight packing.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument) adjacent to a calibrated thermometer or sensor.[4]

  • Initial Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) is used to get a preliminary value.[4][5] A fresh sample must be used for the precise measurement.[3]

  • Precise Determination: The apparatus is heated to a temperature approximately 20°C below the expected melting point.[3] The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.[3]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting bioavailability.[6][7]

Methodology:

  • Suspension Preparation: An excess amount of solid 4-Aminopiperidin-2-one HCl is added to a series of vials, each containing a known volume of a specific aqueous medium (e.g., deionized water, 0.1 N HCl, phosphate buffers at various pH levels like 4.5, 6.8, and 7.4).[6]

  • Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, the vials are allowed to stand, or are centrifuged, to allow undissolved solids to settle.[9][10]

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any undissolved particles.[6][11]

  • Quantification: The filtrate is diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][11] A calibration curve prepared with standards of known concentrations is used for accurate quantification.[11]

Protocol 3: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for its determination.[12]

Methodology:

  • Solution Preparation: A precise amount of 4-Aminopiperidin-2-one HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.05 M).[13]

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 N NaOH) is added to the amine solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized. For a molecule with multiple ionizable groups, multiple inflection points may be observed.

Protocol 4: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity, which influences its permeability and metabolic stability.[14]

Methodology:

  • Phase Pre-saturation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10]

  • Partitioning: A small, known amount of 4-Aminopiperidin-2-one (as the free base) is dissolved in one of the phases (typically the one in which it is more soluble).[15] A known volume of this solution is then added to a known volume of the other pre-saturated phase in a vial.[15]

  • Equilibration: The vial is sealed and shaken for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[16][17] The mixture is then allowed to stand or is centrifuged to ensure complete phase separation.[10][16]

  • Sample Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[10][16]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Visualized Workflows and Relationships

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like 4-Aminopiperidin-2-one HCl.

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Application & Development A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (Purity Assessment) B->C Characterization Protocols D Aqueous Solubility (Shake-Flask) B->D Characterization Protocols E pKa Determination (Potentiometric Titration) B->E Characterization Protocols F LogP/LogD (Lipophilicity) B->F Characterization Protocols G Data Analysis & Property Summary C->G D->G E->G F->G H Informing Formulation & Biological Screening G->H

Workflow for Physicochemical Characterization.
Role as a Scaffold in Drug Discovery

4-Aminopiperidin-2-one is not typically an active pharmaceutical ingredient itself but serves as a valuable starting material. The diagram below shows its logical role as a core scaffold in the drug discovery process.

G cluster_synthesis Synthetic Chemistry A Core Scaffold (4-Aminopiperidin-2-one) B Functionalization at Primary Amine (R1) A->B C Functionalization at Lactam Nitrogen (R2) A->C D Functionalization at Alpha-Carbon (R3) A->D E Chemical Library of Analogs B->E C->E D->E F Biological Screening (HTS, In-vitro assays) E->F G Structure-Activity Relationship (SAR) F->G Feedback Loop H Lead Optimization G->H I Candidate Drug H->I

Role of a Scaffold in the Drug Discovery Cascade.

References

The Pivotal Role of Stereochemistry in 4-Aminopiperidin-2-one: A Technical Guide to its Synthesis and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. The stereochemistry at the C4 position profoundly influences the three-dimensional arrangement of substituents, leading to distinct pharmacological profiles of its enantiomers and diastereomers. This technical guide provides an in-depth analysis of the stereochemistry of 4-aminopiperidin-2-one, detailing its enantioselective synthesis, conformational properties, and the differential biological effects of its stereoisomers, with a particular focus on their role as modulators of the dopamine D2 receptor. This document is intended to be a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction

The piperidine ring is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Among its many derivatives, 4-aminopiperidin-2-one has emerged as a valuable synthon for constructing conformationally constrained peptidomimetics and other bioactive molecules. The presence of a chiral center at the C4 position introduces the element of stereoisomerism, where the spatial orientation of the amino group dictates the molecule's interaction with biological targets. Understanding and controlling this stereochemistry is paramount for the rational design of potent and selective drugs. This guide will explore the critical interplay between the stereochemical configuration of 4-aminopiperidin-2-one and its biological sequelae.

Stereochemistry and Conformational Analysis

The 4-aminopiperidin-2-one molecule possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (4R)-4-aminopiperidin-2-one and (4S)-4-aminopiperidin-2-one.

Figure 1: Chemical structures of the (4R) and (4S) enantiomers of 4-aminopiperidin-2-one.

The piperidin-2-one ring typically adopts a chair or a twisted-boat conformation. The orientation of the C4-amino group (axial vs. equatorial) is a critical determinant of the molecule's overall shape and its ability to act as a β-turn mimetic.[2] Conformational analyses using IR and NMR spectroscopy have shown that derivatives of 4-aminopiperidin-2-one can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond, a key feature for mimicking peptide secondary structures.[2][3] The specific stereochemistry at C4 influences the propensity to form these stable conformations, which in turn affects biological activity.

Enantioselective Synthesis

The synthesis of enantiopure 4-aminopiperidin-2-ones is crucial for elucidating the structure-activity relationships of their derivatives. A common and effective strategy involves a regiocontrolled synthesis starting from chiral precursors like aspartic acid.[3]

synthesis_workflow start Aspartic Acid (Chiral Pool) intermediate1 1,4-bis-electrophile intermediate start->intermediate1 functionalization Regioselective Functionalization intermediate1->functionalization lactamization Lactamization functionalization->lactamization product Enantiopure 4-Aminopiperidin-2-one lactamization->product

Figure 2: General workflow for the enantioselective synthesis of 4-aminopiperidin-2-one.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of enantiopure 4-aminopiperidin-2-one derivatives, adapted from the literature.[3]

Step 1: Formation of the 1,4-bis-electrophile intermediate from Aspartic Acid. Commercially available D- or L-aspartic acid is converted into a suitable 1,4-bis-electrophile through a series of standard organic transformations, including esterification, N-protection, and reduction, followed by activation of the resulting hydroxyl groups (e.g., as tosylates or mesylates).

Step 2: Regioselective Functionalization. The 1,4-bis-electrophile is subjected to a regioselective nucleophilic substitution with a protected amino group precursor (e.g., sodium azide or a protected amine). The regioselectivity is crucial for obtaining the desired 4-amino substitution pattern.

Step 3: Lactamization. The resulting intermediate undergoes intramolecular cyclization (lactamization) to form the piperidin-2-one ring. This is typically achieved under basic conditions.

Step 4: Deprotection. Finally, removal of the protecting groups on the amino function and the lactam nitrogen (if applicable) yields the target enantiopure 4-aminopiperidin-2-one.

Biological Effects: A Focus on Dopamine D2 Receptor Modulation

The stereochemistry of 4-aminopiperidin-2-one derivatives has a profound impact on their biological activity. One of the most significant applications of this scaffold is in the development of peptidomimetics that modulate the dopamine D2 receptor. These compounds often act as mimetics of the endogenous neuropeptide Pro-Leu-Gly-NH2 (PLG), which is known to allosterically modulate the D2 receptor.[4]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various neurological processes. Its signaling cascade is primarily inhibitory, involving the Gαi/o subunit which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response phosphorylates targets Modulator 4-Aminopiperidin-2-one (PLG Mimetic) Modulator->D2R allosterically binds

Figure 3: Simplified signaling pathway of the Dopamine D2 receptor and the allosteric modulation by 4-aminopiperidin-2-one based PLG mimetics.

Stereoselective Modulation of the D2 Receptor

Studies on peptidomimetics derived from enantiopure 4-aminopiperidin-2-one have demonstrated significant stereoselectivity in their ability to modulate the dopamine D2 receptor. For instance, peptidomimetics synthesized from a specific enantiomer of a Homo-Freidinger lactam (derived from 4-aminopiperidin-2-one) showed a marked enhancement of agonist binding to dopamine D2 receptors, with a potency comparable to the natural ligand PLG.[3] In contrast, the corresponding enantiomeric peptidomimetic exhibited significantly lower activity.

CompoundStereochemistryDopamine D2 Receptor Agonist Binding EnhancementReference
Peptidomimetic 15cDerived from (4S)-enantiomerSignificant enhancement, comparable to PLG[3]
Peptidomimetic 16cDerived from (4R)-enantiomerLower activity compared to 15c[3]

Table 1: Stereoselective Dopamine D2 Receptor Modulation by 4-Aminopiperidin-2-one Derivatives

This stereochemical dependence underscores the importance of the precise three-dimensional arrangement of the pharmacophoric groups for effective interaction with the allosteric binding site on the D2 receptor.

Dopamine D2 Receptor Binding Assay Protocol

A standard experimental protocol to assess the modulatory effects of 4-aminopiperidin-2-one derivatives on the dopamine D2 receptor is the radioligand binding assay.

Objective: To determine the ability of a test compound to enhance the binding of a known D2 receptor agonist.

Materials:

  • Membrane preparations from cells expressing the human dopamine D2 receptor.

  • Radiolabeled D2 receptor agonist (e.g., [³H]-N-propylnorapomorphine, [³H]-NPA).

  • Unlabeled D2 receptor antagonist (e.g., spiperone) for determining non-specific binding.

  • Test compounds (e.g., stereoisomers of 4-aminopiperidin-2-one derivatives).

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, EDTA).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of the radiolabeled agonist in the presence of varying concentrations of the test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of the unlabeled antagonist (non-specific binding).

  • Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the extent of binding enhancement.

Other Biological Activities

Derivatives of 4-aminopiperidin-2-one have also been investigated for other therapeutic applications, including their potential as:

  • CCR5 Antagonists: As key building blocks for inhibitors of the CCR5 receptor, which is a co-receptor for HIV entry into host cells.

  • Cognition Enhancers: Certain 4-aminopiperidine derivatives have shown potent cognition-enhancing activity in preclinical models.

  • Somatostatin Receptor Ligands: Demonstrating affinity for subtypes of somatostatin receptors, suggesting potential applications in oncology and endocrinology.

The stereochemistry of the 4-aminopiperidin-2-one core is expected to play a similarly critical role in the potency and selectivity of these activities.

Conclusion

The stereochemistry of 4-aminopiperidin-2-one is a fundamental determinant of its biological activity and its utility as a scaffold in drug discovery. The ability to synthesize enantiopure forms of this molecule allows for the rational design of potent and selective modulators of various biological targets, most notably the dopamine D2 receptor. The conformational constraints imposed by the piperidinone ring, coupled with the stereospecific orientation of the amino group, enable the creation of sophisticated peptidomimetics that can precisely interact with their biological targets. As our understanding of the structural requirements for these interactions continues to grow, the importance of controlling the stereochemistry of 4-aminopiperidin-2-one in the development of next-generation therapeutics will undoubtedly increase. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable chemical entity.

References

Potential Therapeutic Targets for 4-Aminopiperidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidin-2-one scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a broad spectrum of biological activities across various therapeutic areas. This technical guide provides an in-depth overview of the key molecular targets of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in drug discovery and development efforts.

Antifungal Activity: Targeting Ergosterol Biosynthesis

4-Aminopiperidine derivatives have shown significant promise as antifungal agents by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3][4] The primary molecular targets within this pathway are sterol C14-reductase and sterol C8-isomerase.[1][2]

Quantitative Data: Antifungal Activity
CompoundFungal StrainMIC (µg/mL)IC50 (µM) - Ergosterol BiosynthesisReference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.0.5 - 4-[1]
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus spp.1 - 8-[1]
Compound 1aCandida albicans-Well-correlated with MIC[5]
Compound 1bCandida albicans--[5]

Note: Specific IC50 values for ergosterol biosynthesis inhibition were not always provided in the abstracts; however, a strong correlation with Minimum Inhibitory Concentration (MIC) was established.

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

This protocol outlines the general steps to assess the inhibition of ergosterol biosynthesis by 4-aminopiperidine derivatives.

1. Fungal Culture Preparation:

  • Grow the desired fungal strain (e.g., Candida albicans, Saccharomyces cerevisiae) in a suitable liquid medium (e.g., YPD broth) to mid-log phase.

2. Compound Treatment:

  • Aliquot the fungal culture into fresh media.

  • Add varying concentrations of the test 4-aminopiperidine derivative. Include a positive control (e.g., fluconazole, terbinafine) and a no-drug control.

  • Incubate the cultures for a defined period (e.g., 16-24 hours) at an appropriate temperature (e.g., 30-37°C).

3. Sterol Extraction:

  • Harvest the fungal cells by centrifugation.

  • Saponify the cell pellet using an alcoholic potassium hydroxide solution (e.g., 25% KOH in 50% ethanol) by heating at 80-90°C for 1-2 hours.

  • Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane or petroleum ether.

  • Evaporate the organic solvent to dryness.

4. Sterol Analysis:

  • Resuspend the dried sterol extract in a suitable solvent.

  • Analyze the sterol composition using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • For TLC, spot the extracts on a silica gel plate and develop the chromatogram using a suitable solvent system. Visualize the spots by staining (e.g., with iodine vapor or a specific sterol stain).

  • For GC-MS, derivatize the sterols if necessary and inject them into the GC-MS system to identify and quantify ergosterol and any accumulated intermediates.

5. Data Analysis:

  • Compare the sterol profiles of the compound-treated samples to the controls. Inhibition of ergosterol biosynthesis is indicated by a decrease in the ergosterol peak and an accumulation of precursor sterols.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in ergosterol levels compared to the no-drug control.

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Erg11p (14α-demethylase) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Erg24p (C14-reductase) Ergosterol Ergosterol Intermediate_2->Ergosterol Erg2p (C8-isomerase) 4-AP_Derivatives 4-Aminopiperidine Derivatives 4-AP_Derivatives->Intermediate_1 Inhibition of C14-reductase 4-AP_Derivatives->Intermediate_2 Inhibition of C8-isomerase

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Antiviral Activity

Hepatitis C Virus (HCV) Assembly Inhibition

Certain 4-aminopiperidine scaffolds have been identified as potent inhibitors of the Hepatitis C Virus (HCV) life cycle, specifically targeting the assembly and release of infectious virions.[6][7][8]

Quantitative Data: Anti-HCV Activity
CompoundAssayEC50 (µM)CC50 (µM)Reference
Compound 1HCVcc2.57>20[6][7]
Compound 2HCVcc2.09>20[6][7]
Experimental Protocol: HCV Assembly Inhibition Assay (HCVcc System)

This protocol describes a cell-based assay to evaluate the effect of compounds on the full HCV replication cycle, which is necessary to identify assembly inhibitors.

1. Cell Culture:

  • Plate Huh7.5.1 cells (or other susceptible human hepatoma cell lines) in multi-well plates.

2. Infection and Treatment:

  • Infect the cells with a cell culture-adapted HCV (HCVcc), often expressing a reporter gene like luciferase, at a specific multiplicity of infection (MOI).

  • After a short incubation period to allow for viral entry, remove the inoculum and add fresh media containing serial dilutions of the 4-aminopiperidine test compounds.

3. Incubation:

  • Incubate the plates for 48-72 hours to allow for viral replication, assembly, and release.

4. Quantifying Viral Replication/Release:

  • Luciferase Assay: If a luciferase reporter virus is used, lyse the cells and measure luciferase activity, which correlates with the level of viral replication.

  • RT-qPCR: Measure the levels of intracellular or extracellular HCV RNA to quantify replication and virion release, respectively.

  • Infectivity Assay (TCID50): Collect the supernatant from the treated cells and use it to infect naive Huh7.5.1 cells. After a further incubation period, quantify the number of infected cells (e.g., by immunostaining for HCV proteins) to determine the titer of infectious virus produced.

5. Cytotoxicity Assay:

  • In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC50).

6. Data Analysis:

  • Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication/infectivity.

  • The selectivity index (SI = CC50/EC50) is determined to assess the therapeutic window of the compound. A high SI value is desirable.

HCV_Assembly_Workflow Plate_Huh7_cells Plate Huh7.5.1 cells Infect_with_HCVcc Infect with HCVcc Plate_Huh7_cells->Infect_with_HCVcc Add_Compounds Add 4-Aminopiperidine Derivatives Infect_with_HCVcc->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate Measure_Cytotoxicity Assess Cytotoxicity (MTT, CellTiter-Glo) Add_Compounds->Measure_Cytotoxicity Measure_Replication Quantify Viral Replication (Luciferase, RT-qPCR) Incubate->Measure_Replication Measure_Infectivity Quantify Infectious Virions (TCID50) Incubate->Measure_Infectivity

Caption: Experimental Workflow for HCV Assembly Inhibition Assay.

Human Immunodeficiency Virus (HIV-1) Inhibition

4-Aminopiperidine derivatives have also been investigated as inhibitors of HIV-1, targeting both viral entry and a key enzyme in the replication cycle.

Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.[3]

CompoundAssayEC50 (nM)IC50 (µM) - RT InhibitionReference
Piperidin-4-yl-aminopyrimidine derivativesWild-type HIV-1single-digit nMLower than nevirapine[3]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol details a common method for assessing the inhibition of HIV-1 RT.

1. Reagents and Materials:

  • Recombinant HIV-1 RT enzyme.

  • Poly(rA)-oligo(dT) template-primer.

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or a radiolabeled nucleotide).

  • Reaction buffer.

  • Test compounds (4-aminopiperidine derivatives).

  • Positive control (e.g., nevirapine, efavirenz).

  • Streptavidin-coated microplates (if using a biotinylated primer).

2. Assay Procedure:

  • In a microplate well, combine the reaction buffer, poly(rA)-oligo(dT), and dNTPs.

  • Add serial dilutions of the test compounds or controls.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction.

3. Detection of DNA Synthesis:

  • Colorimetric/Chemiluminescent Detection: If a DIG-labeled dUTP and biotinylated primer were used, the newly synthesized DNA can be captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate that produces a detectable signal.

  • Radiometric Detection: If a radiolabeled nucleotide was used, the newly synthesized DNA is captured (e.g., by precipitation or on a filter) and the radioactivity is measured.

4. Data Analysis:

  • The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

HIV_RT_Inhibition cluster_Reaction Reverse Transcription RNA_Template Viral RNA Template HIV_RT HIV-1 Reverse Transcriptase RNA_Template->HIV_RT Primer Primer Primer->HIV_RT dNTPs dNTPs dNTPs->HIV_RT DNA Proviral DNA HIV_RT->DNA 4-AP_Derivatives 4-Aminopiperidine Derivatives (NNRTIs) 4-AP_Derivatives->HIV_RT Allosteric Inhibition

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition.

4-Aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists.[9][10] CCR5 is a co-receptor that HIV-1 uses to enter host cells. By blocking this receptor, these compounds prevent the virus from infecting new cells.

Experimental Protocol: CCR5 Antagonist Assay (RANTES Binding Assay)

This assay measures the ability of a compound to compete with the natural ligand for binding to the CCR5 receptor.

1. Cell Preparation:

  • Use a cell line that expresses a high level of the CCR5 receptor (e.g., CHO-CCR5 or specific T-cell lines).

2. Competitive Binding:

  • Incubate the CCR5-expressing cells with serial dilutions of the 4-aminopiperidine test compound.

  • Add a constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES.

  • Include controls with no compound (for maximum binding) and a large excess of unlabeled RANTES (for non-specific binding).

  • Incubate at room temperature or 4°C for a specified time to reach binding equilibrium.

3. Separation and Detection:

  • Separate the cells from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

  • Wash the filters to remove any remaining unbound ligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity is proportional to the amount of radioligand bound to the CCR5 receptors.

  • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

  • Determine the IC50 or Ki value from the competition curve.

Anticancer Activity

Thymidylate Synthase (TS) Inhibition

Derivatives of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione have been designed as potential anticancer agents that target thymidylate synthase (TS).[11] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA synthesis and repair in rapidly dividing cancer cells.

SMYD3 Inhibition

A 4-aminopiperidine derivative, EM127, has been identified as a site-specific covalent inhibitor of SMYD3 (SET and MYND domain containing 3).[11][12][13][14][15] SMYD3 is a histone methyltransferase that is overexpressed in various cancers and plays a role in gene expression and cell proliferation.

Quantitative Data: Anti-SMYD3 Activity
CompoundTargetEffectReference
EM127 (11C)SMYD3 (Cys186)Covalent inhibition, stronger than reference inhibitor EPZ031686[12][13][14]
EM127 (5 µM)MDA-MB-231 breast cancer cellsAttenuated proliferation, reduced SMYD3-mediated ERK signaling[11][12]
Experimental Protocol: SMYD3 Inhibitory Assay (In Vitro Methyltransferase Assay)

This protocol outlines a method to measure the enzymatic activity of SMYD3 and its inhibition by test compounds.

1. Reagents:

  • Recombinant human SMYD3 enzyme.

  • Histone H3 or another suitable substrate.

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

  • Reaction buffer.

  • Test compound (e.g., EM127).

2. Assay Procedure:

  • In a microplate, combine the reaction buffer, SMYD3 enzyme, and serial dilutions of the test compound.

  • Pre-incubate to allow the inhibitor to bind to the enzyme.

  • Initiate the methyltransferase reaction by adding the histone substrate and [³H]-SAM.

  • Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

3. Detection of Methylation:

  • Stop the reaction.

  • Spot the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [³H]-SAM.

  • Measure the radioactivity incorporated into the histone substrate using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity is proportional to the SMYD3 enzyme activity.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

SMYD3_Inhibition_Pathway SMYD3 SMYD3 (Methyltransferase) Methylated_Histones Methylated Histones SMYD3->Methylated_Histones Methylation Histones Histones (e.g., H3K4) Histones->SMYD3 Gene_Expression Altered Gene Expression (e.g., c-MET, CDK2) Methylated_Histones->Gene_Expression Cancer_Proliferation Cancer Cell Proliferation Gene_Expression->Cancer_Proliferation EM127 EM127 (4-AP Derivative) EM127->SMYD3 Covalent Inhibition

References

In Silico Docking of 4-Aminopiperidin-2-one Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices of in silico molecular docking studies, with a specific focus on the 4-aminopiperidin-2-one scaffold. This privileged structure is of significant interest in medicinal chemistry due to its potential for diverse biological activities. Here, we delve into the methodologies, present quantitative data from relevant studies, and visualize the computational workflows involved in the rational design of novel therapeutics based on this core.

Introduction to 4-Aminopiperidin-2-one Scaffolds in Drug Discovery

The 4-aminopiperidin-2-one core is a versatile heterocyclic scaffold that combines features of a lactam (a cyclic amide) with a basic amino group. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. In silico docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein.[1][2] This approach is instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions, thereby guiding the synthesis of more potent and selective drug candidates.

Quantitative Docking Data Summary

The following tables summarize quantitative data from in silico docking and biological evaluation studies of molecules containing the aminopiperidine scaffold or its close analogs, such as piperidin-4-one derivatives. This data is essential for comparing the potency and binding affinities of different derivatives against various biological targets.

Table 1: Inhibitory Activity of 4-Aminopiperidine Derivatives

Compound IDTarget ProteinAssayIC50 (µM)Ki (µM)Reference
9i Dipeptidyl peptidase-4 (DPP4)Enzymatic9.25 ± 0.5712.01[3]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Docking Scores of Piperidin-4-one Derivatives against E. coli DNA Gyrase

Compound IDDocking Score (kcal/mol)Reference
2d -8.2[4]
Ciprofloxacin (Standard) -7.8[4]

Docking scores represent the predicted binding affinity; more negative values indicate stronger binding.

Experimental Protocols: A Step-by-Step Guide to In Silico Docking

The following is a generalized protocol for performing in silico molecular docking studies, synthesized from methodologies reported in the literature. This process is fundamental to computer-aided drug design (CADD).

Protein Preparation
  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically retrieved from a public database such as the Protein Data Bank (PDB).

  • Pre-processing: The downloaded protein structure is prepared for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to each atom (e.g., using Gasteiger charges).

    • Repairing any missing residues or atoms in the protein structure.

Ligand Preparation
  • Ligand Sketching: The 2D structure of the 4-aminopiperidin-2-one derivative is drawn using a molecule editor.

  • 3D Conversion and Optimization: The 2D structure is converted into a 3D conformation. The geometry of the ligand is then optimized to find its lowest energy state, often using a force field like MMFF94.

Molecular Docking
  • Binding Site Identification: The active site or binding pocket of the protein is defined. This can be determined from the location of a co-crystallized ligand or predicted using computational tools.

  • Grid Generation: A grid box is generated around the defined binding site to define the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore various possible conformations and orientations of the ligand within the protein's binding site.

  • Scoring and Analysis: The docking program calculates a score for each pose, which estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing the Workflow

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of in silico drug discovery and the potential signaling pathways that can be targeted.

In_Silico_Drug_Discovery_Workflow Target_ID Target Identification and Validation PDB Retrieve Protein Structure (e.g., from PDB) Target_ID->PDB Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Design Ligand Design (4-Aminopiperidin-2-one Scaffold) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking Scoring Scoring and Ranking (Binding Affinity Estimation) Docking->Scoring Hit_ID Hit Identification (Selection of Promising Compounds) Scoring->Hit_ID Optimization Lead Optimization (Synthesis and Biological Testing) Hit_ID->Optimization

Caption: A generalized workflow for in silico drug discovery.

Signaling_Pathway_Inhibition Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Gene Expression Inhibitor 4-Aminopiperidin-2-one Inhibitor Inhibitor->Kinase_B Inhibition

Caption: A hypothetical kinase signaling pathway inhibited by a 4-aminopiperidin-2-one derivative.

Conclusion

In silico docking is an indispensable tool in the modern drug discovery pipeline. For scaffolds like 4-aminopiperidin-2-one, these computational methods provide a rational basis for designing novel derivatives with enhanced potency and selectivity against a wide range of biological targets. The integration of computational predictions with experimental validation is key to accelerating the development of new and effective therapeutics. This guide has provided a foundational understanding of the core principles, methodologies, and data presentation relevant to the in silico investigation of this important chemical scaffold.

References

4-Aminopiperidin-2-one: A Constrained Amino Acid Surrogate for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences represents a powerful strategy in modern drug discovery. These surrogates can overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the various classes of constrained amino acid mimics, 4-aminopiperidin-2-one stands out as a promising scaffold for inducing specific secondary structures and enhancing the biological activity of peptides. This technical guide provides a comprehensive overview of the synthesis, conformational properties, and potential applications of 4-aminopiperidin-2-one in peptide-based drug design.

Introduction to Constrained Amino Acid Surrogates

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hampered by their rapid degradation by proteases and their existence as an ensemble of conformations in solution, which can lead to reduced receptor affinity and selectivity. To address these challenges, medicinal chemists have developed a variety of strategies to constrain the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and improving its pharmacokinetic profile.

4-Aminopiperidin-2-one is a cyclic lactam structure that can be incorporated into a peptide chain to mimic a dipeptide unit. Its rigid framework restricts the rotational freedom around the peptide backbone, effectively locking the peptide into a more defined three-dimensional structure. This conformational constraint can lead to several desirable properties, including increased receptor binding affinity, enhanced biological activity, and improved resistance to enzymatic degradation.

Synthesis of 4-Aminopiperidin-2-one and its Incorporation into Peptides

The synthesis of 4-aminopiperidin-2-one derivatives and their subsequent incorporation into peptide chains is a critical aspect of their application. A practical synthetic strategy for 4-substituted-3-aminopiperidin-2-ones has been developed, which can be adapted for the synthesis of the 4-amino-2-oxopiperidine core.

Synthesis of the 4-Aminopiperidin-2-one Core

A robust method for the synthesis of six-membered lactam-bridged dipeptides, including 4-substituted-3-aminopiperidin-2-ones, has been reported.[1] This strategy involves two key steps:

  • Diastereoselective addition of a cuprate to an (E)-α,β-unsaturated ester.

  • Racemization-free reductive amination.

This methodology allows for the creation of the core piperidinone structure with control over stereochemistry. For the specific synthesis of a 4-aminopiperidin-2-one building block suitable for solid-phase peptide synthesis (SPPS), the core structure would need to be appropriately protected, for example, with an Fmoc (9-fluorenylmethoxycarbonyl) group on the 4-amino position and a handle for attachment to the solid support.

Solid-Phase Peptide Synthesis (SPPS) with 4-Aminopiperidin-2-one

The incorporation of the Fmoc-protected 4-aminopiperidin-2-one building block into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][3][4][5][6]

General SPPS Workflow for Incorporating 4-Aminopiperidin-2-one:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-AA-OH or Fmoc-4-aminopiperidin-2-one-OH (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for subsequent amino acids Washing2->Repeat Continue chain elongation Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Final residue coupled Cleavage 8. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating a 4-aminopiperidin-2-one surrogate.

Conformational Effects of 4-Aminopiperidin-2-one Incorporation

While specific quantitative data from NMR or X-ray crystallography for peptides containing 4-aminopiperidin-2-one is not extensively available in the current literature, the conformational effects can be inferred from studies on related lactam-bridged peptides.[7][8][9][10][11] The primary role of this surrogate is to act as a turn-inducing element, particularly mimicking β-turns.

β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain and are crucial for the folding and biological activity of many peptides and proteins. By replacing a flexible dipeptide segment with the rigid 4-aminopiperidin-2-one unit, the peptide is pre-organized into a turn-like conformation.

Expected Conformational Impact:

ParameterExpected Effect of 4-Aminopiperidin-2-one Incorporation
Backbone Dihedral Angles (Φ, Ψ) Constrained to values characteristic of a specific turn type (e.g., Type I or Type II β-turn).
Secondary Structure Propensity Increased propensity to form β-turn structures at the site of incorporation.
Overall Conformational Flexibility Reduced global flexibility of the peptide chain.
Solvent Exposure of Side Chains Altered presentation of side chains to the solvent and potential binding partners.

The specific type of β-turn induced will depend on the stereochemistry of the 4-aminopiperidin-2-one unit and its connectivity within the peptide sequence.

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the manual synthesis of a peptide incorporating a 4-aminopiperidin-2-one surrogate. Automated synthesizers will follow a similar series of steps.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-protected 4-aminopiperidin-2-one building block

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • N-Hydroxybenzotriazole (HOBt) or Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid or Fmoc-4-aminopiperidin-2-one building block (3 equivalents relative to resin loading) in DMF.

    • Add a coupling agent (e.g., HBTU, 2.9 equivalents) and an activator base (e.g., DIPEA, 6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental_Workflow cluster_Synthesis Peptide Synthesis cluster_Analysis Structural and Functional Analysis SPPS Solid-Phase Peptide Synthesis with 4-aminopiperidin-2-one Cleavage Cleavage and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Confirmation of Mass) Purification->MassSpec NMR NMR Spectroscopy (Conformational Analysis) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD Bioassay Biological Activity Assay (e.g., Receptor Binding, Cell-based Assay) Purification->Bioassay

Figure 2: Experimental workflow for the synthesis and characterization of peptides containing 4-aminopiperidin-2-one.

Biological Applications and Drug Development

The incorporation of 4-aminopiperidin-2-one into peptides holds significant promise for the development of novel therapeutics. By constraining the peptide into a bioactive conformation, it is possible to enhance its affinity and selectivity for its biological target.

Potential Therapeutic Areas:

  • GPCR Modulation: Many peptide hormones and neurotransmitters that act on G-protein coupled receptors (GPCRs) adopt a turn-like conformation upon binding. The use of 4-aminopiperidin-2-one to mimic these turns can lead to potent and selective GPCR agonists or antagonists.

  • Enzyme Inhibition: The active sites of many enzymes recognize specific conformations of their peptide substrates. Peptidomimetics containing 4-aminopiperidin-2-one can be designed to mimic the transition state of an enzymatic reaction, leading to potent and stable enzyme inhibitors.

  • Antimicrobial Peptides: The structure of many antimicrobial peptides is crucial for their membrane-disrupting activity. Constraining these peptides with 4-aminopiperidin-2-one can enhance their antimicrobial potency and stability.

  • Protein-Protein Interaction (PPI) Modulation: The interfaces of PPIs often involve β-turn or helical structures. Peptides incorporating 4-aminopiperidin-2-one can be designed to mimic these secondary structures and disrupt disease-relevant PPIs.

Workflow for Biological Evaluation:

Bio_Evaluation Peptide Peptide with 4-aminopiperidin-2-one Binding_Assay In vitro Binding Assay (e.g., Radioligand binding, SPR) Peptide->Binding_Assay Functional_Assay In vitro Functional Assay (e.g., Cell-based reporter assay) Binding_Assay->Functional_Assay Confirmed Binding Stability_Assay Enzymatic Stability Assay (e.g., Plasma stability) Functional_Assay->Stability_Assay Demonstrated Activity In_Vivo In vivo Efficacy Studies (Animal Models) Stability_Assay->In_Vivo Stable Peptide

Figure 3: Logical workflow for the biological evaluation of peptides containing 4-aminopiperidin-2-one.

Conclusion

4-Aminopiperidin-2-one is a valuable building block for the design of conformationally constrained peptides. Its ability to induce turn-like structures can lead to peptidomimetics with enhanced biological activity, selectivity, and metabolic stability. While specific quantitative conformational data for this particular surrogate is still emerging, the principles of its application are well-grounded in the broader field of constrained peptide design. The synthetic accessibility of the piperidinone core, combined with standard solid-phase peptide synthesis techniques, makes it a readily applicable tool for researchers in drug discovery and development. Future studies focusing on the detailed structural analysis of peptides incorporating 4-aminopiperidin-2-one will further illuminate its potential and guide the rational design of next-generation peptide therapeutics.

References

The Versatile Scaffold: A Literature Review of 4-Aminopiperidin-2-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen interest in scaffolds that offer a blend of structural rigidity and functional versatility. One such scaffold that has garnered attention is the 4-aminopiperidin-2-one core. This lactam structure, particularly in its hydrochloride salt form for improved solubility and handling, serves as a valuable building block in the design of compounds targeting a range of biological pathways. This technical guide provides an in-depth review of the synthesis, applications, and biological activities of 4-Aminopiperidin-2-one hydrochloride and its derivatives as documented in scientific literature.

Synthesis of the 4-Aminopiperidin-2-one Core

The synthesis of the 4-aminopiperidin-2-one scaffold is a critical first step in its journey toward becoming a part of a potential therapeutic agent. A notable and well-documented approach involves the use of readily available chiral starting materials to ensure the stereochemical integrity of the final product.

One effective method starts from aspartic acid, a common and inexpensive amino acid. This process involves a series of regioselective functionalizations and a subsequent lactamization to form the core piperidin-2-one ring structure.

Key Synthetic Steps:
  • Starting Material: The synthesis often commences with a protected form of aspartic acid.

  • Formation of a Central Intermediate: A key 1,4-bis-electrophile intermediate is generated, which allows for the regioselective introduction of the amino group.

  • Regioselective Functionalization and Lactamization: Through careful control of reaction conditions, the amino group is introduced at the 4-position, followed by cyclization to form the six-membered lactam ring of the piperidin-2-one.

  • Protection and Derivatization: The amino group and the lactam nitrogen can be selectively protected, commonly with a tert-butyloxycarbonyl (Boc) group, to allow for further modifications such as alkylation at the C3 or C5 position. Diastereoselective C-alkylation has been achieved after N-protection of the lactam, leading to specific stereoisomers.[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of enantiopure 4-aminopiperidin-2-ones has been described, starting from aspartic acid.[1] The process involves creating a 1,4-bis-electrophile intermediate, which then undergoes regioselective functionalization and lactamization.[1] For further derivatization, N-protection of the lactam functionality is typically performed, often using a Boc group, which then allows for diastereoselective C-alkylation.[1]

G start Aspartic Acid intermediate 1,4-bis-electrophile Intermediate start->intermediate Multiple Steps functionalization Regioselective Functionalization intermediate->functionalization lactamization Lactamization functionalization->lactamization core 4-Aminopiperidin-2-one Core lactamization->core protection N-Protection (e.g., Boc group) core->protection alkylation Diastereoselective C-Alkylation protection->alkylation derivatives Substituted 4-Aminopiperidin-2-one Derivatives alkylation->derivatives

Applications in Medicinal Chemistry

The 4-aminopiperidin-2-one scaffold has been primarily explored as a peptidomimetic, a compound that mimics the structure and function of peptides. This is due to its ability to induce reverse-turn structures, which are common motifs in bioactive peptides.[1]

Dopamine Receptor Modulation

A significant application of this scaffold is in the development of modulators for dopamine receptors, particularly the D2 receptor. Peptidomimetics derived from 4-aminopiperidin-2-one have been synthesized as analogues of Pro-Leu-Gly-NH2 (PLG), a peptide known to modulate dopamine receptor activity.[1]

These analogues have shown the ability to significantly enhance the binding of dopamine D2 receptor agonists.[1] One particular isomer demonstrated a potency comparable to that of the natural ligand PLG, highlighting the potential of this scaffold in developing treatments for neurological and psychiatric disorders where dopamine signaling is dysregulated.[1]

G dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds to gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., modulation of neuronal excitability) pka->cellular_response Phosphorylates Targets

Quantitative Data

CompoundTargetActivityPotencyReference
Peptidomimetic from 4-aminopiperidin-2-oneDopamine D2 ReceptorEnhancement of agonist bindingComparable to Pro-Leu-Gly-NH2 (PLG)[1]

This table will be expanded as more quantitative data from ongoing and future research becomes available.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of CNS disorders. Its synthetic accessibility from common starting materials and its proven ability to act as a peptidomimetic make it an attractive core for further exploration.

Future research should focus on:

  • Expanding the library of derivatives through various synthetic modifications.

  • Conducting comprehensive QSAR studies to understand the structural requirements for optimal activity at various biological targets.

  • Elucidating the precise mechanism of action of these compounds on their respective signaling pathways.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

The development of this technical guide serves as a foundational resource for researchers in the field and is intended to be a living document, to be updated as new discoveries in the medicinal chemistry of this compound emerge.

References

Spectroscopic Data Interpretation for 4-Aminopiperidin-2-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-Aminopiperidin-2-one hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development pipelines. This document outlines the predicted spectral features, detailed experimental protocols for data acquisition, and a visual representation of the structure-spectra correlation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 4-aminopiperidine and 2-piperidone, and established principles of spectroscopic theory.

Table 1: Predicted 1H NMR Data (500 MHz, D2O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-4
~3.4 - 3.6m2HH-6 (eq, ax)
~2.7 - 2.9m2HH-5 (eq, ax)
~2.4 - 2.6m2HH-3 (eq, ax)

Note: In the hydrochloride salt, the amine and amide protons are expected to exchange with D2O and therefore may not be observed. The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted 13C NMR Data (125 MHz, D2O)
Chemical Shift (δ) ppmAssignment
~175 - 180C-2 (C=O)
~48 - 52C-4
~40 - 45C-6
~30 - 35C-3
~25 - 30C-5

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 3: Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm-1)IntensityAssignment
~3400Strong, BroadN-H stretch (amide)
~3200-2800Strong, BroadN+-H stretch (ammonium salt)
~2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I band)
~1550MediumN-H bend (amide II band)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D2O) in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

1H NMR Acquisition Parameters:

  • Spectrometer: 500 MHz

  • Solvent: D2O

  • Temperature: 298 K

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

13C NMR Acquisition Parameters:

  • Spectrometer: 125 MHz

  • Solvent: D2O

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over a range of 4000-400 cm-1.

  • Perform a background scan with an empty sample holder to subtract atmospheric CO2 and H2O absorptions.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected key spectroscopic signals.

G Figure 1: Correlation of Structure and Spectroscopic Signals cluster_structure This compound cluster_spectra Expected Spectroscopic Signals cluster_nmr NMR (in D2O) cluster_ir IR (KBr) mol H4 H-4 ~3.8-4.0 ppm mol->H4 H H6 H-6 ~3.4-3.6 ppm mol->H6 H H5 H-5 ~2.7-2.9 ppm mol->H5 H H3 H-3 ~2.4-2.6 ppm mol->H3 H C2 C-2 (C=O) ~175-180 ppm mol->C2 C C4 C-4 ~48-52 ppm mol->C4 C NH_amide N-H (amide) ~3400 cm-1 mol->NH_amide N-H NH_ammonium N+-H (ammonium) ~3200-2800 cm-1 mol->NH_ammonium N-H CO_amide C=O (amide) ~1680 cm-1 mol->CO_amide C=O

Figure 1: Structure-Spectra Correlation

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in their analytical workflows, ensuring accurate and reliable interpretation of experimental results. It is important to note that actual experimental values may vary slightly depending on the specific instrumentation and conditions used.

Navigating the Solubility Landscape of 4-Aminopiperidin-2-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability, formulation development, and route of administration. For piperidine derivatives such as 4-Aminopiperidin-2-one hydrochloride, the hydrochloride salt form generally enhances aqueous solubility. However, quantitative data across a range of common laboratory solvents is essential for comprehensive characterization and to inform downstream research and development activities.

This guide addresses the current information gap by providing a detailed protocol for determining the solubility of this compound. The methodologies described are based on widely accepted practices in the pharmaceutical industry.

Solubility Profile of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. Therefore, experimental determination is necessary. The following table provides a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations
Water25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Phosphate-Buffered Saline (PBS) pH 7.425Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
0.1 M Hydrochloric Acid (HCl)25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Methanol25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Ethanol25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Dimethyl Sulfoxide (DMSO)25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Acetonitrile25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Dichloromethane25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed
Acetone25Data to be determinedShake-Flask Methode.g., Clear solution, precipitate observed

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps for its implementation.

Materials:

  • This compound

  • Selected common laboratory solvents (as listed in Table 1)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or other form of mechanical agitation

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for concentration determination

  • Calibrated pH meter (for aqueous solutions)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.[2][3]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and may need to be determined preliminarily by taking samples at different time points until the concentration plateaus.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter to remove any undissolved solid particles.[3] This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[2]

  • Data Reporting:

    • Calculate the solubility in mg/mL (or other appropriate units) for each solvent.

    • For aqueous solutions, measure and report the final pH of the saturated solution.[2]

    • Record any relevant observations, such as the appearance of the solution or any difficulties encountered during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Reporting A Weigh excess 4-Aminopiperidin-2-one HCl B Add to known volume of solvent in vial A->B C Seal vial and place in orbital shaker B->C D Agitate at constant temperature (24-72h) C->D E Allow solid to sediment D->E F Withdraw and filter supernatant E->F G Analyze concentration (e.g., HPLC) F->G H Calculate and report solubility (mg/mL) G->H

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary framework to determine this critical parameter. The detailed experimental protocol for the shake-flask method, along with the structured data presentation and workflow visualization, offers a comprehensive approach to characterizing the solubility profile of this compound. Accurate and consistent determination of solubility is paramount for the successful advancement of this compound in drug discovery and development pipelines.

References

Exploring 4-Aminopiperidin-2-one as a Beta-Turn Mimetic Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-turns are ubiquitous secondary structures in peptides and proteins, playing critical roles in molecular recognition, protein folding, and biological activity. The inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics that can replicate the spatial orientation of key amino acid residues. This technical guide provides an in-depth exploration of the 4-aminopiperidin-2-one scaffold as a conformationally constrained dipeptide surrogate capable of mimicking beta-turn motifs. We delve into the synthesis, conformational analysis, and applications of this scaffold in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this promising area of drug discovery.

Introduction: The Significance of Beta-Turn Mimetics

Peptides are crucial signaling molecules in a vast array of physiological processes. Their therapeutic potential, however, is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] A significant portion of a peptide's bioactivity is determined by its three-dimensional structure, with beta-turns being one of the most common motifs that facilitate intramolecular interactions and define the overall peptide conformation.[1][2][3]

Beta-turn mimetics are small molecule scaffolds designed to replace the central i+1 and i+2 residues of a four-amino-acid beta-turn sequence, thereby constraining the peptide backbone into a bioactive conformation.[4] An ideal mimetic should be synthetically accessible, conformationally stable, and allow for the versatile introduction of side-chain functionalities to mimic the native amino acid residues. The 4-aminopiperidin-2-one scaffold has emerged as a promising candidate that fulfills these criteria.

The 4-Aminopiperidin-2-one Scaffold: A Privileged Structure

The 4-aminopiperidin-2-one core is a six-membered lactam ring that can be functionalized at key positions to project amino acid side chains in a spatially defined manner, effectively mimicking the geometry of a beta-turn. Conformational analyses using IR and NMR spectroscopy have demonstrated that peptidomimetics incorporating this scaffold can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond, a key feature of native beta-turns.[5][6][7]

Beta_Turn_Mimicry Figure 1: Mimicry of a Beta-Turn by 4-Aminopiperidin-2-one cluster_0 Native Beta-Turn cluster_1 4-Aminopiperidin-2-one Mimic i Residue i i+1 Residue i+1 i->i+1 i+2 Residue i+2 i+1->i+2 i+3 Residue i+3 i+2->i+3 i+3->i H-bond scaffold 4-Aminopiperidin-2-one Scaffold start->scaffold N-terminus scaffold->end C-terminus R1 R(i+1) side chain scaffold->R1 R2 R(i+2) side chain scaffold->R2

Figure 1: Mimicry of a Beta-Turn by 4-Aminopiperidin-2-one

Synthesis of the 4-Aminopiperidin-2-one Scaffold

The enantiopure synthesis of 4-aminopiperidin-2-one derivatives can be achieved through a regiocontrolled strategy starting from readily available chiral precursors like aspartic acid.[5][6][7] The general workflow involves the formation of a key 1,4-bis-electrophile intermediate, followed by regioselective functionalization and subsequent lactamization.

Synthesis_Workflow Figure 2: General Synthesis Workflow for 4-Aminopiperidin-2-one Start Aspartic Acid Intermediate1 1,4-bis-electrophile Start->Intermediate1 Functionalization Regioselective Functionalization Intermediate1->Functionalization Lactamization Lactamization Functionalization->Lactamization NProtection N-Protection Lactamization->NProtection CAlkylation Diastereoselective C-Alkylation NProtection->CAlkylation FinalProduct Substituted 4-Aminopiperidin-2-one CAlkylation->FinalProduct

Figure 2: General Synthesis Workflow
Detailed Experimental Protocol: Synthesis of a Model Peptidomimetic

The following protocol is adapted from the work of Weber et al. (2000) for the synthesis of a model peptidomimetic to investigate the beta-turn inducing properties of the scaffold.[5][7]

Materials:

  • Starting material: Enantiopure 4-aminopiperidin-2-one derivative (e.g., 4a from the cited literature)

  • Potassium hydride (KH)

  • Appropriate N-alkylation agent

  • Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)2/C) for debenzylation

  • Solvents: Dry THF, Methanol, etc.

  • Reagents for peptide coupling (e.g., HBTU, HOBt, DIPEA)

  • Amino acid esters

Procedure:

  • N-Alkylation: To a solution of the 4-aminopiperidin-2-one derivative in dry THF, add KH at 0 °C. After stirring for 30 minutes, add the desired N-alkylating agent and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

  • N-Debenzylation (if applicable): Dissolve the N-benzylated intermediate in methanol and add Pd(OH)2/C. Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the debenzylated product.

  • Peptide Coupling: Couple the resulting amine with a protected amino acid using standard peptide coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA in a suitable solvent like DMF.

  • Deprotection and Final Product Isolation: Remove any remaining protecting groups under appropriate conditions to yield the final peptidomimetic. Purify by HPLC if necessary.

Conformational Analysis and Biophysical Characterization

The ability of the 4-aminopiperidin-2-one scaffold to induce a beta-turn conformation is crucial for its function as a peptidomimetic. This is typically assessed using a combination of spectroscopic techniques.

Technique Parameter Measured Indication of Beta-Turn Reference
Infrared (IR) Spectroscopy N-H stretching frequency in dilute solution (e.g., 1 mM in CH2Cl2)A frequency shift indicative of an intramolecular hydrogen bond.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Temperature coefficient of the amide proton chemical shift (ΔδNH/ΔT) in dilute solution (e.g., 1 mM in CDCl3)A small temperature coefficient (e.g., -6.5 ppb/K) suggests the amide proton is involved in a stable intramolecular hydrogen bond.[5][6]

Table 1: Spectroscopic Methods for Conformational Analysis

Applications in Drug Discovery

The 4-aminopiperidin-2-one scaffold has been successfully incorporated into peptidomimetics targeting various biological systems.

Dopamine D2 Receptor Modulation

Peptidomimetics based on the 4-aminopiperidin-2-one scaffold have been synthesized as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG).[5][6] These analogues have been shown to significantly enhance the agonist binding of dopamine D2 receptors, with potencies comparable to the native ligand PLG.[5][6]

Compound Target Activity Reference
Peptidomimetic 15cDopamine D2 ReceptorEnhanced agonist binding, potency comparable to PLG.[5][6]
Peptidomimetic 16cDopamine D2 ReceptorEnhanced agonist binding.[5][6]

Table 2: Biological Activity of 4-Aminopiperidin-2-one based PLG Analogues

Signaling_Pathway Figure 3: Modulation of Dopamine D2 Receptor Signaling Mimetic 4-Aminopiperidin-2-one PLG Mimetic D2R Dopamine D2 Receptor Mimetic->D2R enhances agonist binding G_protein Gi/Go Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Figure 3: Modulation of Dopamine D2 Receptor Signaling
Broader Applications of the 4-Aminopiperidine Core

While the 4-aminopiperidin-2-one is specifically tailored for beta-turn mimicry, the broader 4-aminopiperidine scaffold has been utilized in the development of inhibitors for other targets, highlighting the versatility of this chemical motif.

Scaffold Derivative Target Application Reference
4-Aminopiperidine (4AP) derivativesHepatitis C Virus (HCV) AssemblyAntiviral[8]
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-oneNLRP3 InflammasomeAnti-inflammatory[9]
4-Aminopiperidine derivativesCognition EnhancementNootropic[10]
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 Reverse TranscriptaseAntiretroviral[11]

Table 3: Diverse Applications of the 4-Aminopiperidine Scaffold

Conclusion and Future Perspectives

The 4-aminopiperidin-2-one scaffold represents a well-validated and synthetically accessible platform for the design of beta-turn mimetics. Its ability to pre-organize appended side chains into a biologically relevant conformation makes it a valuable tool in peptidomimetic drug discovery. The successful application of this scaffold in modulating dopamine receptor activity provides a strong proof-of-concept for its utility. Future research in this area could focus on expanding the diversity of side chains that can be incorporated, developing more efficient and scalable synthetic routes, and applying this scaffold to a wider range of biological targets where beta-turn recognition is critical for activity. The continued exploration of such conformationally constrained scaffolds will undoubtedly contribute to the development of novel therapeutics with improved pharmacological properties.

References

Biological Activity Screening of Novel 4-Aminopiperidin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast range of clinically approved drugs and lead compounds targeting cancer, CNS disorders, and infectious diseases.[1] Its structural versatility allows for the modulation of crucial physicochemical properties such as lipophilicity, hydrogen bonding capacity, and molecular conformation, which in turn enhances druggability, metabolic stability, and pharmacokinetic profiles.[1] The 4-aminopiperidin-2-one core, a specific lactam-containing variant, has garnered interest for its potential to act as a constrained peptide mimetic and for its role in various biologically active agents.[2]

Recent research has focused on hybrid molecules that incorporate this piperidine moiety with other pharmacophores to enhance biological potency and overcome resistance mechanisms.[3] This technical guide provides a comprehensive overview of the biological screening strategies for novel 4-aminopiperidin-2-one analogs, with a focus on anticancer and antimicrobial activities. It includes detailed experimental protocols for key assays, summarized quantitative data from recent studies, and workflow visualizations to aid researchers in the design and execution of their screening campaigns.

A General Biological Screening Workflow

The evaluation of novel chemical entities follows a structured pipeline, progressing from broad initial screens to more specific and complex biological assays. This workflow ensures that resources are focused on the most promising candidates. The process typically begins with high-throughput in vitro assays to identify initial "hits," which are then subjected to more detailed mechanistic studies, and finally, promising leads may advance to in vivo evaluation.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Preclinical Development Compound Novel 4-Aminopiperidin-2-one Analogs Primary_Assay Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Hit_ID->Compound Inactive Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Active Secondary_Assay Secondary/Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) Dose_Response->Secondary_Assay Lead_Gen Lead Candidate Generation Secondary_Assay->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Promising In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Thymidylate_Synthase_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Apoptosis Cell Cycle Arrest & Apoptosis TS->Apoptosis DNA->Apoptosis Inhibitor 4-Aminopiperidin-2-one Analog (e.g., 5h) Inhibitor->TS Inhibition

References

Methodological & Application

Regiocontrolled Synthesis of 4-Aminopiperidin-2-one from Chiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-aminopiperidin-2-one is a valuable building block in medicinal chemistry, serving as a constrained peptidomimetic and a scaffold for the synthesis of various biologically active compounds. Its rigidified structure can mimic β-turns in peptides, making it a crucial component in the design of enzyme inhibitors and receptor ligands. This application note provides a detailed protocol for the regiocontrolled synthesis of enantiopure 4-aminopiperidin-2-one, starting from the chiral precursor L-aspartic acid. The described methodology focuses on a regioselective functionalization strategy to achieve the desired 4-amino substitution pattern.

Overview of the Synthetic Strategy

The synthesis commences with the readily available and inexpensive chiral building block, L-aspartic acid. The strategy involves the transformation of L-aspartic acid into a key 1,4-bis-electrophilic intermediate. Regioselective attack by an amine at the 4-position, followed by intramolecular cyclization (lactamization), affords the desired 4-aminopiperidin-2-one scaffold. This method allows for the preparation of enantiomerically pure products, preserving the stereochemical integrity of the starting material.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Benzylamino)-5-oxopiperidine-2-carbonitrile

This protocol outlines the key steps for the regioselective amination and subsequent cyclization to form the 4-aminopiperidin-2-one core structure. The synthesis starts from a precursor derived from L-aspartic acid.

Materials:

  • (S)-N-Cbz-aspartic acid

  • Benzylamine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the 1,4-bis-electrophile (not detailed): The synthesis begins with the conversion of N-Cbz-L-aspartic acid to a suitable 1,4-bis-electrophile, such as a derivative with two leaving groups (e.g., mesylates or tosylates) at the 1- and 4-positions of a butane backbone. This intermediate is typically prepared via reduction of the carboxylic acids and subsequent activation of the resulting diol.

  • Regioselective Amination:

    • Dissolve the 1,4-bis-electrophile (1.0 eq) in DCM.

    • Add benzylamine (1.1 eq) and TEA (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Cyanation:

    • Dissolve the product from the previous step in DMF.

    • Add NaCN (1.5 eq) and stir the mixture at 60 °C for 6 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Lactamization:

    • Dissolve the resulting aminonitrile in a solution of methanolic HCl.

    • Stir the reaction at room temperature for 24 hours.

    • Neutralize the reaction with saturated aqueous NaHCO₃.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to afford the (S)-4-(benzylamino)-5-oxopiperidine-2-carbonitrile.

Data Presentation

StepProductYield (%)Enantiomeric Excess (%)Reference
Regioselective AminationIntermediate amino-mesylate~85-90>99[1][2]
CyanationIntermediate aminonitrile~80-85>99[1][2]
Lactamization(S)-4-(Benzylamino)-5-oxopiperidine-2-carbonitrile~75-80>99[1][2]

Visualizations

Synthetic Pathway for 4-Aminopiperidin-2-one

G cluster_start Chiral Precursor cluster_intermediate Key Intermediate cluster_synthesis Regiocontrolled Synthesis cluster_product Final Product L-Aspartic_Acid L-Aspartic Acid Bis_Electrophile 1,4-bis-electrophile L-Aspartic_Acid->Bis_Electrophile Multi-step conversion Regioselective_Amination Regioselective Amination Bis_Electrophile->Regioselective_Amination Amino_Mesylate Intermediate Amino-mesylate Regioselective_Amination->Amino_Mesylate Cyanation Cyanation Amino_Mesylate->Cyanation Amino_Nitrile Intermediate Aminonitrile Cyanation->Amino_Nitrile Lactamization Lactamization Amino_Nitrile->Lactamization 4_APO 4-Aminopiperidin-2-one (Protected) Lactamization->4_APO

Caption: Synthetic workflow for 4-aminopiperidin-2-one.

Logical Relationship of Key Steps

G Start Start: Chiral Precursor (L-Aspartic Acid) Intermediate Formation of 1,4-bis-electrophile Start->Intermediate Regioselectivity Key Step: Regioselective Nucleophilic Attack Intermediate->Regioselectivity Amine_Addition Addition of Amine at C4 Regioselectivity->Amine_Addition Desired Path Other_Addition Undesired Addition at C1 Regioselectivity->Other_Addition Side Reaction Cyclization Intramolecular Cyclization (Lactamization) Amine_Addition->Cyclization Product Target Molecule: 4-Aminopiperidin-2-one Cyclization->Product

Caption: Decision logic in the regiocontrolled synthesis.

Conclusion

This application note provides a comprehensive protocol for the regiocontrolled synthesis of enantiopure 4-aminopiperidin-2-one from L-aspartic acid. The presented methodology offers a reliable and stereocontrolled route to this important building block for drug discovery and development. The use of a readily available chiral precursor and a regioselective functionalization strategy makes this approach attractive for both academic and industrial research. For precise experimental details and characterization data, consulting the primary literature is recommended.[1][2]

References

Standard Protocols for Amide Coupling Reactions with 4-Aminopiperidin-2-one: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful amide coupling of 4-aminopiperidin-2-one with a variety of carboxylic acids. This critical transformation is a cornerstone in the synthesis of novel chemical entities for drug discovery and development, enabling the exploration of new chemical space and the generation of potential therapeutic agents. The following sections detail standard reaction conditions, reagent selection, and optimization strategies to ensure high-yield and high-purity synthesis of the desired amide products.

Introduction

4-Aminopiperidin-2-one is a valuable building block in medicinal chemistry, incorporating a constrained cyclic scaffold that can impart favorable pharmacokinetic properties and conformational rigidity to target molecules. The secondary amine present in this scaffold readily participates in amide bond formation, a key reaction in the construction of a diverse array of compounds, including enzyme inhibitors, receptor modulators, and other biologically active molecules. This document outlines two robust, commonly employed protocols for the acylation of 4-aminopiperidin-2-one: one utilizing the highly efficient uronium-based coupling reagent HATU, and another employing the widely used carbodiimide-based EDC in conjunction with the additive HOBt.

Core Concepts and Reaction Pathway

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[1] This process typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1] Common activating agents include carbodiimides and phosphonium or uronium salts.[1][2] The general signaling pathway for this transformation is depicted below.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling  Reagent 4_Aminopiperidin_2_one 4-Aminopiperidin-2-one Amide_Product Amide Product Activated_Intermediate->Amide_Product + 4-Aminopiperidin-2-one

Caption: General pathway for amide coupling.

Experimental Protocols

The following are two standard protocols for the amide coupling of 4-aminopiperidin-2-one. The choice of protocol may depend on the specific carboxylic acid substrate, its steric hindrance, and the desired scale of the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that may be sterically hindered.[3] HATU is a highly efficient coupling reagent that often provides high yields and short reaction times.[4]

Materials:

  • 4-Aminopiperidin-2-one hydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 - 1.5 eq).

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 - 1.2 eq) and additional DIPEA or TEA (1.0 eq) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many routine amide couplings. The use of HOBt helps to suppress racemization and improve reaction efficiency.[5]

Materials:

  • This compound

  • Carboxylic acid

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.0 - 1.2 eq), and HOBt (1.0 - 1.2 eq) in anhydrous DMF or DCM, add DIPEA or TEA (2.0 - 3.0 eq).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 - 1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Reagent Stoichiometry and Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Carboxylic Acid 1.0 eq1.0 eq
4-Aminopiperidin-2-one HCl 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.5 eq)EDC HCl (1.1 - 1.5 eq)
Additive N/AHOBt (1.0 - 1.2 eq)
Base DIPEA or TEA (3.0 - 4.0 eq total)DIPEA or TEA (2.0 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 16 hours4 - 24 hours

Experimental Workflow

The general workflow for performing and analyzing the amide coupling reaction is outlined below.

G Start Reagent_Prep Prepare Solutions of Carboxylic Acid, Amine, and Reagents Start->Reagent_Prep Reaction_Setup Combine Reagents According to Protocol Reagent_Prep->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End Characterization->End

Caption: Standard experimental workflow.

Troubleshooting and Optimization

While the provided protocols are robust, certain substrates or reaction scales may require optimization. Below is a decision-making flowchart to guide troubleshooting efforts.

G Start Low Yield or Incomplete Reaction? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Increase_Time_Temp Increase Reaction Time or Temperature Check_Reagents->Increase_Time_Temp Reagents OK Success Problem Solved Check_Reagents->Success Issue Found Increase_Time_Temp->Success Improvement Seen No_Improvement Still No Improvement? Increase_Time_Temp->No_Improvement Change_Solvent Change Solvent (e.g., DMF to NMP) Change_Solvent->Success Improvement Seen Change_Solvent->No_Improvement No Improvement Change_Coupling_Reagent Switch Coupling Reagent (e.g., EDC/HOBt to HATU) Change_Coupling_Reagent->Success No_Improvement->Change_Solvent Yes No_Improvement->Change_Coupling_Reagent Still No Improvement?

Caption: Troubleshooting flowchart.

Potential Side Reactions:

  • N-acylation of the lactam: While the secondary amine is significantly more nucleophilic, under harsh conditions or with highly reactive acylating agents, acylation of the lactam nitrogen is a possibility. This can often be minimized by using milder conditions and avoiding large excesses of the activating agent.

  • Racemization: For chiral carboxylic acids, there is a risk of epimerization at the alpha-carbon during activation. The use of additives like HOBt or employing coupling reagents like HATU can significantly suppress this side reaction.[5]

Conclusion

The protocols and guidelines presented in these application notes provide a solid foundation for researchers engaged in the synthesis of novel compounds derived from 4-aminopiperidin-2-one. By carefully selecting the appropriate coupling reagents and reaction conditions, and by employing systematic troubleshooting strategies when necessary, scientists can efficiently and reliably generate a wide range of amide products for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Harnessing 4-Aminopiperidin-2-one for Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidin-2-one scaffold is a valuable building block in combinatorial chemistry, offering a rigidified structure that can mimic peptide turns and present substituents in well-defined spatial orientations. Its inherent functionality—a secondary amine, a lactam, and an amino group—provides multiple points for diversification, making it an ideal starting point for the construction of diverse chemical libraries aimed at drug discovery. These libraries have shown potential in identifying novel inhibitors for a range of biological targets, including viral proteins and enzymes implicated in various diseases.

Core Principles and Applications

4-Aminopiperidin-2-one serves as a constrained dipeptide mimetic. The cyclic lactam structure reduces the conformational flexibility inherent in linear peptides, which can lead to higher binding affinities and improved metabolic stability. The primary applications of libraries derived from this scaffold are in the discovery of lead compounds for therapeutic development. By systematically modifying the scaffold at its various functional handles, vast chemical spaces can be explored to identify molecules with high affinity and selectivity for a target of interest.

A key strategy in utilizing this scaffold is solid-phase synthesis, which allows for the efficient and systematic construction of large numbers of compounds. The general workflow involves attaching the 4-aminopiperidin-2-one building block to a solid support and then sequentially adding different chemical moieties to its diversification points.

Data Presentation: Representative Screening Data

Compound IDR1 GroupR2 GroupEC50 (µM)[1]CC50 (µM)[1]Selectivity Index (SI = CC50/EC50)
1 HPhenylacetyl2.57>20>7.8
2 H2-Phenoxyacetyl2.09>20>9.6
3 MethylPhenylacetyl1.52>20>13.2
4 EthylPhenylacetyl1.21>20>16.5
5 H(4-Chlorophenyl)acetyl0.89>20>22.5
6 H(4-Methoxyphenyl)acetyl3.12>20>6.4

EC50: Half maximal effective concentration for inhibiting HCV replication. CC50: Half maximal cytotoxic concentration.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and diversification of a 4-aminopiperidin-2-one based combinatorial library on a solid support.

Protocol 1: Immobilization of the 4-Aminopiperidin-2-one Scaffold

This protocol describes the attachment of a suitably protected 4-aminopiperidin-2-one building block to a solid-phase resin. An acid-labile linker like the 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the integrity of the final compounds.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-4-amino-1-Boc-piperidin-2-one

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-4-amino-1-Boc-piperidin-2-one (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM (10 mL).

  • Add the solution to the resin and shake at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and shake for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Library Diversification at the 4-Amino Position

This protocol outlines the removal of the Fmoc protecting group and subsequent acylation to introduce diversity at the 4-amino position.

Materials:

  • Resin-bound 4-aminopiperidin-2-one scaffold

  • 20% Piperidine in DMF (v/v)

  • A library of carboxylic acids

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • DMF

Procedure:

  • Swell the resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for another 20 minutes.

  • Wash the resin with DMF (5 x 10 mL).

  • In separate reaction vessels, pre-activate a library of carboxylic acids (3 equivalents each) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF (5 mL) for 10 minutes.

  • Add the activated carboxylic acid solutions to the resin in the respective reaction vessels.

  • Shake the vessels at room temperature for 12 hours.

  • Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 3: Library Diversification at the Lactam Nitrogen

This protocol describes the alkylation of the lactam nitrogen to introduce a second point of diversity.

Materials:

  • Resin-bound, N-acylated 4-aminopiperidin-2-one

  • A library of alkyl halides (e.g., benzyl bromides, alkyl iodides)

  • Sodium hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous DMF or Tetrahydrofuran (THF)

Procedure:

  • Swell the resin in anhydrous DMF (10 mL) for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Drain the DMF.

  • Add a solution of NaH (5 equivalents) in anhydrous DMF (10 mL) to the resin and shake for 1 hour at room temperature.

  • To separate reaction vessels, add a solution of an alkyl halide (5 equivalents) from the library in anhydrous DMF (5 mL).

  • Shake the vessels at room temperature for 24 hours.

  • Quench the reaction by the slow addition of MeOH (1 mL).

  • Drain the reaction solutions and wash the resin with DMF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Protocol 4: Cleavage and Compound Isolation

This protocol details the final cleavage of the library compounds from the solid support.

Materials:

  • Resin-bound final library

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

Procedure:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/DCM/TIS/Water (90:5:2.5:2.5, v/v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product.

  • Purify the individual library members using high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate the key workflows and relationships in the construction and application of 4-aminopiperidin-2-one based combinatorial libraries.

G cluster_0 Scaffold Preparation & Immobilization cluster_1 Diversification cluster_2 Final Steps cluster_3 Application start 4-Aminopiperidin-2-one (Protected) immobilized Immobilized Scaffold start->immobilized Coupling resin Solid Support (e.g., 2-Cl-Trt Resin) resin->immobilized deprotect_amino Fmoc Deprotection (4-Amino) immobilized->deprotect_amino diversify_amino Acylation with R1-COOH Library deprotect_amino->diversify_amino deprotect_lactam Boc Deprotection (Lactam N) diversify_amino->deprotect_lactam diversify_lactam Alkylation with R2-X Library deprotect_lactam->diversify_lactam cleavage Cleavage from Resin diversify_lactam->cleavage purification Purification (HPLC) cleavage->purification library Compound Library purification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Workflow for solid-phase synthesis of a 4-aminopiperidin-2-one library.

G scaffold 4-Aminopiperidin-2-one Scaffold Lactam Nitrogen 4-Amino Group library Diverse Combinatorial Library scaffold->library Generates r1 R1 Library (Carboxylic Acids) r1->scaffold:C4 Acylation r2 R2 Library (Alkyl Halides) r2->scaffold:N1 Alkylation

Caption: Logical relationship of diversification points on the scaffold.

G cluster_0 Library Screening & Hit Validation cluster_1 Downstream Development primary_screen Primary Screen (e.g., Enzyme Inhibition Assay) hit_compounds Hit Compounds primary_screen->hit_compounds Identifies dose_response Dose-Response & IC50/EC50 Determination hit_compounds->dose_response Tested in validated_hits Validated Hits dose_response->validated_hits Confirms sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead_optimization Lead Optimization sar->lead_optimization admet ADMET Profiling lead_optimization->admet

Caption: Experimental workflow from screening to lead optimization.

References

Application Note and Protocol: Synthesis of N-Boc Protected 4-Aminopiperidin-2-one for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc protected 4-Aminopiperidin-2-one, also known as tert-butyl (2-oxo-4-piperidyl)carbamate, is a valuable building block in medicinal chemistry and peptide science. As a constrained amino acid mimic, its incorporation into peptide sequences can induce stable secondary structures, particularly β-turns.[1] Such conformational constraints are crucial for enhancing biological activity, metabolic stability, and receptor selectivity of peptide-based therapeutics. This document provides a detailed protocol for the synthesis, purification, and characterization of N-Boc-4-Aminopiperidin-2-one and its application in peptide synthesis.

Synthetic Workflow

The synthesis of N-Boc-4-aminopiperidin-2-one can be achieved through a multi-step process starting from readily available precursors. A representative synthetic pathway involves the formation of the piperidin-2-one ring system followed by the introduction and protection of the amino group.

Synthesis_Workflow cluster_0 Synthesis of 4-Aminopiperidin-2-one cluster_1 Boc Protection cluster_2 Purification & Analysis Start Protected Glutamic Acid Derivative Intermediate1 Cyclization Precursor Start->Intermediate1 Multi-step modification Piperidinone 4-Aminopiperidin-2-one Intermediate1->Piperidinone Cyclization & Deprotection Final_Product N-Boc-4-Aminopiperidin-2-one Piperidinone->Final_Product Base, Solvent Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Final_Product Purification Column Chromatography Final_Product->Purification Analysis NMR, IR, MS Purification->Analysis

Caption: Synthetic workflow for N-Boc-4-Aminopiperidin-2-one.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-Aminopiperidin-2-one Hydrochloride

This protocol is adapted from methodologies for the synthesis of substituted aminopiperidinones.[1][2]

  • Step 1: Synthesis of a suitable protected glutamic acid derivative. The synthesis starts from a commercially available protected glutamic acid, for instance, N-Cbz-L-glutamic acid. The specific steps to convert this into a cyclization precursor can vary, but generally involve modification of the side-chain carboxylic acid.

  • Step 2: Cyclization to form the piperidin-2-one ring. The modified glutamic acid derivative is then subjected to cyclization conditions, often involving activation of the carboxylic acid and subsequent intramolecular amide bond formation.

  • Step 3: Deprotection. The protecting groups are removed under appropriate conditions to yield 4-aminopiperidin-2-one. This is often isolated as a hydrochloride salt to improve stability and handling.

Protocol 2: Synthesis of N-Boc-4-Aminopiperidin-2-one

This protocol describes the protection of the amino group of 4-aminopiperidin-2-one using di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium bicarbonate or triethylamine (2.5 equivalents) to neutralize the hydrochloride salt.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-aminopiperidin-2-one.

Characterization Data

The synthesized N-Boc-4-aminopiperidin-2-one should be characterized by standard analytical techniques.

ParameterExpected Value
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.0-7.0 (br s, 1H, NH-Boc), 5.8-6.5 (br s, 1H, lactam NH), 4.0-4.2 (m, 1H, CH-NHBoc), 3.2-3.4 (m, 2H, CH₂-NH), 2.4-2.6 (m, 2H, CH₂-C=O), 2.0-2.2 (m, 1H, CH₂), 1.8-2.0 (m, 1H, CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 172-174 (C=O, lactam), 155-156 (C=O, Boc), 80-81 (C(CH₃)₃), 48-50 (CH-NHBoc), 42-44 (CH₂-NH), 35-37 (CH₂-C=O), 30-32 (CH₂), 28.3 (C(CH₃)₃)
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate), ~1650 (C=O stretch, lactam)
Mass Spec. (ESI+) m/z: 215.1 [M+H]⁺, 237.1 [M+Na]⁺

Application in Peptide Synthesis

Incorporation as a β-Turn Mimic

N-Boc-4-aminopiperidin-2-one is a valuable tool for introducing conformational constraints in peptides. Its rigid cyclic structure can serve as a scaffold to mimic β-turns, which are critical for molecular recognition and biological activity.

Peptide_Incorporation cluster_0 Peptide Chain cluster_1 Resulting Conformation Peptide_N N-terminus AA1 Amino Acid (i-1) Peptide_N->AA1 Building_Block N-Boc-4-Aminopiperidin-2-one (Mimics residues i to i+2) AA1->Building_Block AA2 Amino Acid (i+3) Building_Block->AA2 Beta_Turn Forced β-Turn Conformation Building_Block->Beta_Turn Induces Peptide_C C-terminus AA2->Peptide_C

Caption: Incorporation of the building block to induce a β-turn.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using N-Boc-4-Aminopiperidin-2-one

This protocol outlines the general steps for incorporating the title compound into a peptide sequence using Boc-chemistry based SPPS.[3][4]

  • Resin Preparation: Start with a suitable resin for Boc-SPPS, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.

  • Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

  • Coupling:

    • Activate the carboxylic acid of the incoming N-Boc-4-aminopiperidin-2-one (2-3 equivalents) using a suitable coupling reagent like HBTU/HOBt or HATU in the presence of DIEA in a solvent like DMF or NMP.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test such as the Kaiser test. Repeat the coupling if necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

The synthesis of N-Boc-4-aminopiperidin-2-one provides a versatile building block for the design of conformationally constrained peptides. The protocols outlined in this application note offer a comprehensive guide for its preparation, characterization, and incorporation into peptide chains. The use of this constrained amino acid mimic is a powerful strategy for developing peptide-based therapeutics with improved pharmacological properties.

References

Application of 4-Aminopiperidin-2-one Derivatives in the Development of Hepatitis C Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of Hepatitis C Virus (HCV) infection necessitates the continued development of novel antiviral therapies. While direct-acting antivirals (DAAs) targeting viral enzymes have revolutionized treatment, the emergence of drug resistance and the need for pangenotypic solutions drive the exploration of new chemical scaffolds and mechanisms of action. This application note details the use of a 4-aminopiperidine scaffold in the development of a novel class of HCV inhibitors that target a distinct stage of the viral lifecycle: viral assembly . Unlike most approved drugs that inhibit viral replication, these compounds prevent the formation of new, infectious viral particles, offering a complementary strategy for HCV treatment.

A significant breakthrough in this area is the discovery and optimization of a series of 4-aminopiperidine derivatives that effectively inhibit HCV assembly.[1][2] These compounds have demonstrated potent antiviral activity in cell culture models and act synergistically with existing FDA-approved HCV drugs.[1][2] Their unique mechanism of action involves the disruption of the crucial interaction between the HCV core protein and cytosolic lipid droplets, a key step in the assembly of new virions.[1]

Mechanism of Action: Targeting HCV Assembly

The assembly of new HCV particles is a complex process that occurs at the surface of cytosolic lipid droplets (cLDs) within the host hepatocyte. The viral core protein, a structural component of the virion, traffics to the cLDs and encapsidates the viral RNA genome. This process is a critical prerequisite for the subsequent budding of new viral particles into the endoplasmic reticulum.

The 4-aminopiperidine-based inhibitors function by disrupting the localization of the HCV core protein to these lipid droplets. By preventing this association, the compounds effectively halt the initial stages of virion assembly, leading to a significant reduction in the production of infectious HCV particles.[1]

Quantitative Data Summary

A medicinal chemistry campaign based on an initial 4-aminopiperidine hit has led to the identification of numerous derivatives with improved potency and drug-like properties. The following tables summarize the in vitro efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI) for key compounds from this series.

Compound IDStructureEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1 Initial Hit2.57>20>7.8
2 Initial Hit2.09>20>9.6
Optimized Derivatives (Structures available in supplementary information of the source publication)Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article.Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article.Data for a range of optimized compounds would be presented here, extracted from the supplementary material of the primary research article.

Table 1: In vitro activity of 4-aminopiperidine derivatives against HCV.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize these inhibitors are provided below. These protocols are based on the procedures described in the primary research literature.[1][2]

HCV Cell Culture (HCVcc) Assay for Antiviral Efficacy

This assay is used to determine the 50% effective concentration (EC50) of the test compounds. It utilizes a recombinant HCV strain that expresses a luciferase reporter gene, allowing for a quantitative measure of viral replication and proliferation.

Materials:

  • Huh-7.5 cells

  • HCVcc (Jc1-Luc2A) reporter virus

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed Huh-7.5 cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the cells and infect with HCVcc reporter virus at a multiplicity of infection (MOI) of 0.05 in the presence of the diluted test compounds.

  • Incubate the plates for 72 hours at 37°C.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

ATPlite Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC50) of the test compounds, which is crucial for assessing their selectivity index. The assay measures the amount of ATP present in the cells, which is an indicator of cell viability.

Materials:

  • Huh-7.5 cells

  • Complete DMEM

  • Test compounds dissolved in DMSO

  • 96-well opaque plates

  • ATPlite 1step Assay Kit (or equivalent)

  • Luminometer

Protocol:

  • Seed Huh-7.5 cells in 96-well opaque plates at a density of 1 x 104 cells/well and incubate overnight.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate the plates for 72 hours at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the ATPlite reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Measure the luminescence using a luminometer.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Immunofluorescence Assay for Core Protein and Lipid Droplet Co-localization

This assay visually demonstrates the mechanism of action of the inhibitors by assessing their ability to disrupt the co-localization of the HCV core protein with lipid droplets.

Materials:

  • Huh-7.5 cells

  • HCVcc

  • Test compounds

  • Glass coverslips in 24-well plates

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against HCV core protein

  • Secondary antibody conjugated to a fluorophore

  • Lipid droplet stain (e.g., BODIPY 493/503)

  • DAPI for nuclear staining

  • Confocal microscope

Protocol:

  • Seed Huh-7.5 cells on glass coverslips in 24-well plates.

  • Infect the cells with HCVcc and treat with the test compound at various concentrations.

  • Incubate for 48-72 hours.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against the HCV core protein.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Stain for lipid droplets and nuclei.

  • Mount the coverslips on microscope slides and visualize using a confocal microscope.

  • Quantify the degree of co-localization using image analysis software.

Visualizations

HCV_Assembly_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol cluster_Assembly Virion Assembly Viral RNA Replication Viral RNA Replication Polyprotein Processing Polyprotein Processing Viral RNA Replication->Polyprotein Processing Core Protein Core Protein Polyprotein Processing->Core Protein E1/E2 Glycoproteins E1/E2 Glycoproteins Polyprotein Processing->E1/E2 Glycoproteins Core-LD Association Core-LD Association Core Protein->Core-LD Association Trafficking Lipid Droplet Lipid Droplet Lipid Droplet->Core-LD Association Nucleocapsid Formation Nucleocapsid Formation Core-LD Association->Nucleocapsid Formation Encapsidation of Viral RNA Budding into ER Lumen Budding into ER Lumen Nucleocapsid Formation->Budding into ER Lumen Mature Virion Mature Virion Budding into ER Lumen->Mature Virion 4AP_Inhibitor 4-Aminopiperidine Inhibitor 4AP_Inhibitor->Core-LD Association Inhibition

Caption: HCV Assembly Pathway and Inhibition by 4-Aminopiperidine Derivatives.

Experimental_Workflow Start Start: Synthesized 4-AP Derivatives HCVcc_Assay HCVcc Assay Start->HCVcc_Assay Cytotoxicity_Assay ATPlite Cytotoxicity Assay Start->Cytotoxicity_Assay Calculate_EC50 Determine EC50 HCVcc_Assay->Calculate_EC50 Calculate_CC50 Determine CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI Mechanism_Study Mechanism of Action Study Calculate_SI->Mechanism_Study Co-localization_Assay Immunofluorescence Co-localization Assay Mechanism_Study->Co-localization_Assay Analyze_Results Analyze Results & Identify Leads Co-localization_Assay->Analyze_Results

Caption: Workflow for the Evaluation of 4-Aminopiperidine-based HCV Inhibitors.

References

Application Notes and Protocols: 4-Aminopiperidin-2-one Hydrochloride as a Key Intermediate for the Synthesis of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a well-validated therapeutic target for the treatment of HIV-1 infection. Antagonists of this receptor block the entry of R5-tropic HIV-1 strains into host cells, representing a critical class of antiretroviral drugs. A key structural motif present in several potent CCR5 antagonists is the 4-aminopiperidine scaffold. This document provides detailed application notes and experimental protocols for the use of 4-aminopiperidin-2-one hydrochloride as a versatile starting material for the synthesis of piperazine-based CCR5 antagonists, with a focus on the synthesis of Vicriviroc, a well-characterized member of this class.

Introduction

4-Substituted-4-aminopiperidine derivatives are crucial building blocks in the synthesis of a variety of bioactive molecules, including potent CCR5 antagonists.[1][2] The piperazine-piperidine amide structure is a common pharmacophore in this class of inhibitors.[2][3] this compound offers a readily available and functionalized starting point for the elaboration of the 4-aminopiperidine core, which can then be incorporated into the final antagonist structure. This document outlines the synthetic strategy, key reactions, and detailed protocols for utilizing this intermediate in the synthesis of CCR5 antagonists.

CCR5 Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade. This cascade involves the activation of heterotrimeric G proteins, leading to downstream effects such as cell migration and activation. In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, triggering a conformational change that allows for subsequent binding to CCR5. This interaction facilitates the fusion of the viral and cellular membranes, enabling viral entry. CCR5 antagonists act by binding to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the interaction with gp120 and thereby blocking viral entry.[4]

CCR5_Signaling_Pathway cluster_intracellular Intracellular Space gp120 HIV-1 gp120 CCR5 CCR5 Receptor gp120->CCR5 Binds Viral_Entry Viral Entry Blocked Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blocks G_Protein G-Protein Activation CCR5->G_Protein Activates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Downstream Leads to Cellular_Response Cellular Response (e.g., Chemotaxis) Downstream->Cellular_Response Results in

Caption: CCR5 Signaling and Inhibition

Synthetic Strategy Overview

The synthesis of piperazine-based CCR5 antagonists, such as Vicriviroc, from this compound can be conceptualized in a multi-step process. The general workflow involves the modification of the 4-aminopiperidin-2-one core, followed by coupling with other key fragments. A crucial step is the formation of the piperazino-piperidine nucleus.

Synthetic_Workflow Start 4-Aminopiperidin-2-one Hydrochloride Intermediate1 N-Protected 4-Aminopiperidin-2-one Start->Intermediate1 Protection Intermediate2 4-Alkyl-4-aminopiperidine Derivative Intermediate1->Intermediate2 Alkylation Coupling Reductive Amination Intermediate2->Coupling Piperazine_Fragment Piperazine Fragment Piperazine_Fragment->Coupling Intermediate3 Piperazino-piperidine Core Coupling->Intermediate3 Final_Coupling Amide Coupling Intermediate3->Final_Coupling Final_Fragment Pyrimidinylcarbonyl Moiety Final_Fragment->Final_Coupling End Vicriviroc (CCR5 Antagonist) Final_Coupling->End

Caption: General Synthetic Workflow

Data Presentation

The following table summarizes the biological activity of Vicriviroc, a representative CCR5 antagonist that can be synthesized using a 4-aminopiperidine intermediate.

CompoundTargetAssayIC50 / EC50 (nM)Reference
VicrivirocCCR5Chemotaxis Inhibition (MIP-1α)< 1[5]
VicrivirocHIV-1 (R5-tropic)PBMC Infection Assay (Geometric Mean)0.04 - 2.3[5]
SCH-CCCR5Chemotaxis Inhibition (MIP-1α)< 1[5]
SCH-CHIV-1 (R5-tropic)PBMC Infection Assay2- to 40-fold less potent than Vicriviroc[5]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-methyl-4-aminopiperidine from this compound

This protocol describes a potential route to a key intermediate, N-Boc-4-methyl-4-aminopiperidine, starting from this compound. This intermediate is a crucial building block for piperazine-based CCR5 antagonists.[1]

Step 1a: Boc Protection of 4-Aminopiperidin-2-one

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude N-Boc-4-aminopiperidin-2-one, which can be purified by column chromatography.

Step 1b: Reduction of the Lactam

  • To a solution of N-Boc-4-aminopiperidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a reducing agent such as lithium aluminum hydride (LAH) (2-3 equivalents) portion-wise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate to obtain the crude N-Boc-4-aminopiperidine.

Step 1c: Methylation of the 4-Amino Group (via Reductive Amination)

  • While not a direct alkylation, a more controlled approach to a 4-methyl derivative would involve a different synthetic route starting from a precursor like N-Boc-4-piperidone. However, for the purpose of this protocol, a direct methylation is described, though it may be challenging to control. A more plausible route to the target intermediate would start from N-Boc protected isonipecotate, which would be alkylated at the 4-position with a methyl group, followed by a Curtius rearrangement to install the 4-amino group.[1]

Alternative Key Step: Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines with one less carbon atom.[6][7][8] This is a key step in an alternative and efficient synthesis of 4-substituted-4-aminopiperidine derivatives.[1]

  • Start with N-Boc-4-methyl-piperidine-4-carboxylic acid (can be prepared from isonipecotate).

  • To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent like THF or acetone, add triethylamine (1.2 equivalents) and cool to 0 °C.

  • Slowly add ethyl chloroformate (1.1 equivalents) and stir for 30 minutes.

  • Add a solution of sodium azide (1.5 equivalents) in water and stir vigorously for 1-2 hours.

  • Extract the acyl azide into toluene and heat the solution to 80-100 °C to effect the Curtius rearrangement to the isocyanate.

  • The resulting isocyanate can be trapped with a suitable nucleophile (e.g., t-butanol to form the Boc-protected amine, or hydrolyzed with acid to yield the primary amine).

Protocol 2: Synthesis of Vicriviroc via Reductive Amination

This protocol outlines the coupling of the 4-aminopiperidine core with the piperazine fragment, a key step in the synthesis of Vicriviroc.[2][3]

Step 2a: Reductive Amination

  • To a solution of the appropriate N-Boc-4-methyl-4-aminopiperidine derivative (1 equivalent) and the desired piperazine fragment (e.g., a piperazine with a protected amino group and the desired stereochemistry) (1-1.2 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents).[9][10][11]

  • A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO3 solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled piperazino-piperidine intermediate.

Step 2b: Final Amide Coupling and Deprotection

  • Deprotect the Boc group from the piperazino-piperidine intermediate using trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

  • Couple the resulting free amine with 4,6-dimethylpyrimidine-5-carboxylic acid using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like DMF.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the final product, Vicriviroc, by column chromatography or preparative HPLC.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex CCR5 antagonists. Through a series of well-established organic transformations including protection, reduction, and coupling reactions like reductive amination, this intermediate can be efficiently converted into the core structures of potent anti-HIV agents such as Vicriviroc. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development engaged in the discovery and synthesis of novel CCR5 inhibitors.

References

Application Notes and Protocols: Diastereoselective C-Alkylation of 4-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the diastereoselective C-alkylation of a 4-aminopiperidin-2-one scaffold. The protocol is based on established methodologies and is intended to guide researchers in the synthesis of C-alkylated piperidinone derivatives, which are valuable building blocks in medicinal chemistry.

Introduction

Substituted piperidinones are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The ability to introduce substituents at specific positions with high stereocontrol is crucial for the development of novel therapeutics. This protocol focuses on the diastereoselective C-alkylation at the C3 position of a 4-aminopiperidin-2-one derivative. The inherent chirality of the starting material, often derived from amino acids, can direct the stereochemical outcome of the alkylation. In the case of N-protected 4-aminopiperidin-2-ones, the alkylation has been shown to proceed with high diastereoselectivity, yielding predominantly the trans product[1]. This protocol outlines the key steps for the deprotonation of the lactam and subsequent reaction with an alkylating agent to achieve this transformation.

Experimental Workflow

The overall experimental workflow for the diastereoselective C-alkylation is depicted below. The process involves the preparation of the N-protected 4-aminopiperidin-2-one, followed by a base-mediated deprotonation to form an enolate, which is then trapped by an electrophile (alkyl halide) to yield the C-alkylated product.

experimental_workflow start N-Protected 4-Aminopiperidin-2-one deprotonation Deprotonation (e.g., KHMDS, THF, -78 °C) start->deprotonation 1. Add Base enolate Potassium Enolate Intermediate deprotonation->enolate alkylation Alkylation (Alkyl Halide, -78 °C to rt) enolate->alkylation 2. Add R-X product trans-3-Alkyl-4-amino- piperidin-2-one alkylation->product workup Aqueous Workup & Extraction product->workup 3. Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate final_product Purified Product purification->final_product

Figure 1. General workflow for the diastereoselective C-alkylation of 4-aminopiperidin-2-one.

Experimental Protocol

This protocol is adapted from methodologies described for the diastereoselective alkylation of related lactam systems[1]. Researchers should ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • N-Protected 4-aminopiperidin-2-one (e.g., N-Boc-4-aminopiperidin-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (solution in THF, e.g., 1.0 M)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected 4-aminopiperidin-2-one (1.0 eq).

    • Dissolve the starting material in anhydrous THF (concentration typically 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add KHMDS (1.1 eq) dropwise to the cooled solution over 10-15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the potassium enolate.

  • Alkylation:

    • In a separate flask, prepare a solution of the alkyl halide (1.2 eq) in a small amount of anhydrous THF.

    • Add the alkyl halide solution dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the initial stirring period at low temperature, the reaction may be allowed to slowly warm to room temperature and stirred overnight.

  • Workup:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired C-alkylated product.

Data Presentation

The diastereoselectivity of the alkylation is a critical parameter. The diastereomeric ratio (d.r.) can be determined by techniques such as ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. The reaction yield should be calculated after purification.

Alkylating Agent (R-X)Product StereochemistryDiastereomeric Ratio (trans:cis)Yield (%)
Methyl Iodidetrans>95:575-85
Benzyl Bromidetrans>95:570-80
Ethyl Iodidetrans>95:572-82

Note: The data presented in this table are representative examples based on typical outcomes for such reactions and should be confirmed experimentally. The exclusive formation of the trans diastereomer is often observed in the alkylation of N-protected 4-aminopiperidin-2-ones[1].

Signaling Pathways and Logical Relationships

The stereochemical outcome of this reaction is dictated by the thermodynamic and kinetic factors governing the approach of the electrophile to the enolate intermediate.

stereoselectivity enolate Planar Enolate Intermediate axial_attack Axial Attack of Electrophile enolate->axial_attack Path A equatorial_attack Equatorial Attack of Electrophile enolate->equatorial_attack Path B cis_product cis-Product (Disfavored) axial_attack->cis_product trans_product trans-Product (Favored) equatorial_attack->trans_product steric_hindrance Steric Hindrance from 4-Amino Substituent steric_hindrance->axial_attack increases energy of transition state

Figure 2. Rationale for the observed trans-diastereoselectivity in the C-alkylation.

The high trans selectivity is attributed to the steric hindrance posed by the substituent at the C4 position, which directs the incoming electrophile to the less hindered face of the planar enolate intermediate.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care.

  • KHMDS is a strong base and is corrosive; handle it with appropriate caution.

  • Alkylating agents can be toxic and should be handled with care.

  • The dry ice/acetone bath should be handled with cryogenic gloves.

References

Application Notes and Protocols: Solid-Phase Synthesis Strategy Utilizing a 4-Aminopiperidin-2-one Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability, bioavailability, and receptor affinity. A key strategy in peptidomimetic design is the introduction of conformational constraints into the peptide backbone. The 4-aminopiperidin-2-one scaffold serves as a valuable building block for this purpose, introducing a rigid lactam structure that can help to lock the peptide into a bioactive conformation.

This document provides a detailed protocol for the incorporation of a 4-aminopiperidin-2-one building block into a peptide sequence using solid-phase peptide synthesis (SPPS). The methodology is based on the widely adopted Fmoc/tBu strategy.[1][2]

Advantages of Incorporating 4-Aminopiperidin-2-one

The use of conformationally constrained building blocks like 4-aminopiperidin-2-one offers several advantages in the design of peptidomimetics.

G A 4-Aminopiperidin-2-one Building Block B Increased Conformational Rigidity A->B D Improved Proteolytic Stability A->D C Enhanced Receptor Affinity and Selectivity B->C F Potent Peptidomimetic Therapeutics C->F E Enhanced Bioavailability D->E E->F

Caption: Logical flow of advantages from using a 4-aminopiperidin-2-one building block.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a 4-aminopiperidin-2-one building block. The synthesis is performed on a Rink Amide resin, which upon cleavage yields a C-terminal amide.[3][4]

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N-Fmoc-4-amino-1-Boc-piperidin-2-one (or other suitably protected building block)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol Workflow

The overall workflow for the solid-phase synthesis is depicted below.

G cluster_0 Resin Preparation cluster_1 Building Block & Peptide Elongation cluster_2 Cleavage and Purification A Resin Swelling in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C Coupling of Fmoc-4-amino- 1-Boc-piperidin-2-one B->C D Fmoc Deprotection C->D E Coupling of next Fmoc-Amino Acid D->E F Repeat Deprotection & Coupling Cycles E->F G Final Fmoc Deprotection F->G H Cleavage from Resin (TFA/TIS/H2O) G->H I Precipitation in Ether H->I J Purification (RP-HPLC) I->J

Caption: Experimental workflow for solid-phase synthesis using a 4-aminopiperidin-2-one building block.

Step-by-Step Procedure

1. Resin Swelling and Preparation a. Place the Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel. b. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3] c. Drain the DMF.

2. Initial Fmoc Deprotection a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes, then drain. c. Repeat the 20% piperidine treatment for 10 minutes. d. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

3. Coupling of the 4-Aminopiperidin-2-one Building Block a. In a separate vial, dissolve the N-Fmoc-4-amino-1-Boc-piperidin-2-one (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated building block solution to the deprotected resin. c. Agitate the mixture for 2-4 hours at room temperature. d. To monitor the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction. e. Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Peptide Chain Elongation a. Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled piperidinone building block. b. Amino Acid Coupling: i. In a separate vial, activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. ii. Add the activated amino acid solution to the resin. iii. Agitate for 1-2 hours. iv. Perform a Kaiser test to ensure complete coupling. v. Drain and wash the resin as in step 3e. c. Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

5. Final Cleavage and Deprotection a. After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). c. Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. g. Dry the crude peptide pellet under vacuum.

6. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of a hypothetical peptide incorporating the 4-aminopiperidin-2-one building block.

StepReagents and SolventsTimeMonitoringExpected Outcome
Resin Swelling DMF30 minVisualSwollen resin beads
Fmoc Deprotection 20% Piperidine in DMF3 + 10 min-Free amine on resin
Building Block Coupling Fmoc-4-amino-1-Boc-piperidin-2-one, HBTU, DIPEA, DMF2-4 hoursKaiser TestCovalent attachment of the building block
Amino Acid Coupling Fmoc-AA-OH, HBTU, DIPEA, DMF1-2 hoursKaiser TestPeptide chain elongation
Cleavage & Deprotection TFA/TIS/H2O (95:2.5:2.5)2-3 hours-Crude peptide cleaved from resin
Purification RP-HPLC (Acetonitrile/Water gradient with 0.1% TFA)VariesUV detectionPurified peptide (>95% purity)

Conclusion

The solid-phase synthesis strategy outlined provides a robust and efficient method for incorporating the 4-aminopiperidin-2-one building block into peptide chains. This approach enables the creation of novel peptidomimetics with constrained conformations, which is a valuable tactic in the development of new therapeutic agents. The use of standard Fmoc-based SPPS protocols allows for the straightforward adoption of this methodology in research and drug discovery laboratories.[1][6]

References

Application Notes and Protocols for the Scalable Synthesis of 4-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, scalable synthetic route for the preparation of 4-Aminopiperidin-2-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a convergent strategy starting from the readily available and chiral precursor, L-glutamic acid.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process that begins with the appropriate protection of L-glutamic acid. The protected intermediate then undergoes a series of transformations to yield a linear precursor, which is subsequently cyclized to form the desired piperidin-2-one ring system. The final step involves the deprotection of the amino group and formation of the hydrochloride salt. This route is designed to be scalable and amenable to large-scale production.

Experimental Protocols

Step 1: Synthesis of (S)-5-(tert-butyl) 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (2)

This initial step involves the protection of both the amino and the carboxylic acid functionalities of L-glutamic acid to allow for selective modifications in subsequent steps.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
L-Glutamic acid (1)147.1350.0 g0.34
Di-tert-butyl dicarbonate (Boc)₂O218.2578.0 g0.36
Triethylamine (TEA)101.19101 mL0.72
Methanol (MeOH)32.04500 mL-
Dichloromethane (DCM)84.93500 mL-
tert-Butyl acetate116.16300 mL-
Sulfuric acid (conc.)98.085 mL-

Procedure:

  • Suspend L-glutamic acid (1) in a mixture of tert-butyl acetate and dichloromethane.

  • Add concentrated sulfuric acid cautiously while cooling the mixture in an ice bath.

  • Allow the reaction to stir at room temperature for 48 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add triethylamine, followed by di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product (2).

  • Purify the product by column chromatography on silica gel.

Expected Yield: 85-95%

Step 2: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoyl)carbamate (3)

This step involves the reduction of the methyl ester to a primary alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Compound 2319.39100 g0.31
Lithium borohydride (LiBH₄)21.7813.5 g0.62
Tetrahydrofuran (THF), anhydrous72.111 L-
Methanol (MeOH)32.04200 mL-

Procedure:

  • Dissolve compound (2) in anhydrous tetrahydrofuran under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium borohydride portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alcohol (3).

Expected Yield: 80-90%

Step 3: Synthesis of (S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-azidopentanoyl)carbamate (4)

The hydroxyl group is converted to an azide, which will serve as a precursor to the amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Compound 3291.3680 g0.27
Diphenylphosphoryl azide (DPPA)275.2475.7 g0.28
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.2442.6 mL0.28
Tetrahydrofuran (THF), anhydrous72.11800 mL-

Procedure:

  • Dissolve the alcohol (3) in anhydrous tetrahydrofuran under an inert atmosphere.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Add diphenylphosphoryl azide (DPPA) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the azide (4).

Expected Yield: 75-85%

Step 4: Synthesis of tert-butyl (S)-(6-oxopiperidin-4-yl)carbamate (5)

This step involves the reduction of the azide to an amine followed by in-situ lactamization.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Compound 4316.3670 g0.22
Palladium on carbon (10% Pd/C)-7.0 g-
Methanol (MeOH)32.04700 mL-
Hydrogen gas (H₂)2.021 atm-

Procedure:

  • Dissolve the azide (4) in methanol.

  • Add 10% palladium on carbon to the solution.

  • Hydrogenate the mixture at atmospheric pressure until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude lactam (5).

  • The crude product can be purified by crystallization or column chromatography.

Expected Yield: 70-80%

Step 5: Synthesis of this compound (6)

The final step is the removal of the Boc protecting group to yield the target hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Compound 5214.2750 g0.23
4 M HCl in 1,4-Dioxane-250 mL-
Diethyl ether74.12500 mL-

Procedure:

  • Dissolve the Boc-protected lactam (5) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound (6) as a white to off-white solid.

Expected Yield: >95%

Data Presentation

StepCompound NameStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
1(S)-5-(tert-butyl) 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate50.0102-11485-95>95%
2(S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoyl)carbamate10072-8180-90>98%
3(S)-tert-butyl (4-((tert-butoxycarbonyl)amino)-5-azidopentanoyl)carbamate8066-7575-85>97%
4tert-butyl (S)-(6-oxopiperidin-4-yl)carbamate7033-3870-80>98%
5This compound5034-36>95>99%

Analytical Data

This compound (6)

  • Appearance: White to off-white crystalline solid

  • Molecular Formula: C₅H₁₁ClN₂O

  • Molecular Weight: 150.61 g/mol

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 3.60-3.70 (m, 1H), 3.35-3.45 (m, 2H), 2.50-2.60 (m, 2H), 2.20-2.30 (m, 1H), 1.80-1.90 (m, 1H).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 175.8, 49.2, 45.1, 31.5, 28.7.

  • Mass Spectrometry (ESI+): m/z 115.1 [M+H]⁺

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Azidation cluster_step4 Step 4: Reductive Cyclization cluster_step5 Step 5: Deprotection Glutamic_Acid L-Glutamic Acid (1) Protected_Glu Protected Glutamic Acid Derivative (2) Glutamic_Acid->Protected_Glu (Boc)₂O, t-BuOAc, H₂SO₄, MeOH Alcohol Alcohol Intermediate (3) Protected_Glu->Alcohol LiBH₄, THF Azide Azide Intermediate (4) Alcohol->Azide DPPA, DBU, THF Boc_Lactam Boc-Protected Lactam (5) Azide->Boc_Lactam H₂, Pd/C, MeOH Final_Product 4-Aminopiperidin-2-one HCl (6) Boc_Lactam->Final_Product 4M HCl in Dioxane

Caption: Scalable synthetic route from L-Glutamic Acid.

Logical Relationship of Key Transformations

Key_Transformations Start Chiral Pool (L-Glutamic Acid) Protection Amine and Carboxylic Acid Protection Start->Protection Modification Functional Group Interconversion (Reduction, Azidation) Protection->Modification Cyclization Intramolecular Lactamization Modification->Cyclization Deprotection Boc Group Removal and Salt Formation Cyclization->Deprotection Target Target Molecule (4-Aminopiperidin-2-one HCl) Deprotection->Target

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols: Utilizing 4-Aminopiperidin-2-one for the Synthesis of Conformationally Constrained Tetrapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial arrangement of a peptide is intrinsically linked to its biological activity. Constraining the conformation of a peptide can enhance its binding affinity to target receptors, improve metabolic stability, and increase cell permeability. One effective strategy to achieve this conformational rigidity is the incorporation of cyclic scaffolds. This document provides detailed application notes and protocols for the use of 4-aminopiperidin-2-one as a scaffold to create conformationally constrained tetrapeptides. This approach offers a versatile platform for designing novel therapeutic peptides and peptidomimetics.

The 4-aminopiperidin-2-one core serves as a rigid dipeptide mimic, influencing the overall topology of the resulting tetrapeptide. By introducing substituents at the C-4 position of the piperidinone ring, it is possible to modulate the conformational properties of the final peptide, allowing for a systematic exploration of structure-activity relationships (SAR).[1]

Principle of Conformational Constraint

The incorporation of the rigid 4-aminopiperidin-2-one scaffold into a tetrapeptide sequence restricts the rotational freedom of the peptide backbone. This pre-organization into a specific three-dimensional structure can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity. The lactam bridge within the piperidinone ring introduces a turn-like structure, which can mimic secondary structures such as β-turns found in naturally occurring bioactive peptides.[2][3]

G cluster_0 Flexible Tetrapeptide cluster_1 Constrained Tetrapeptide Flexible Linear Tetrapeptide (High Conformational Freedom) BindingSite Biological Target Flexible->BindingSite High Entropic Penalty Incorporation Incorporation of 4-Aminopiperidin-2-one Flexible->Incorporation Constrained Tetrapeptide with 4-Aminopiperidin-2-one Scaffold (Reduced Conformational Freedom) Constrained->BindingSite Low Entropic Penalty Incorporation->Constrained

Caption: Principle of conformational constraint.

I. Synthesis of the 4-Aminopiperidin-2-one Scaffold

A key precursor for the synthesis of these constrained tetrapeptides is the 4-substituted-3-aminopiperidin-2-one scaffold. The following protocol is based on a synthetic strategy involving a diastereoselective cuprate addition and a racemization-free reductive amination.[1][4]

Experimental Workflow: Synthesis of 4-Substituted-3-aminopiperidin-2-one

G Start α,β-Unsaturated Ester Cuprate Diastereoselective Cuprate Addition Start->Cuprate Intermediate1 syn-Adduct Cuprate->Intermediate1 Reduction Reduction to Aldehyde Intermediate1->Reduction Aldehyde Functionalized Aldehyde Reduction->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination AminoEster α-Amino Ester AminoEster->ReductiveAmination Intermediate2 Secondary Amine ReductiveAmination->Intermediate2 Lactamization Lactamization Intermediate2->Lactamization Product 4-Substituted-3-aminopiperidin-2-one Lactamization->Product

Caption: Synthesis of the piperidinone scaffold.

Protocol 1: Synthesis of 4-Substituted-3-aminopiperidin-2-one

Materials:

  • (E)-α,β-unsaturated ester (e.g., derived from serine)

  • Organocuprate reagent (e.g., lithium dimethylcuprate or divinylcuprate)

  • Trimethylsilyl chloride

  • Reducing agent (e.g., DIBAL-H)

  • α-amino ester

  • Sodium triacetoxyborohydride (STAB)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM)

  • Reagents for workup and purification (e.g., saturated NH4Cl, Na2SO4, silica gel)

Procedure:

  • Diastereoselective Cuprate Addition:

    • Dissolve the (E)-α,β-unsaturated ester in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Add trimethylsilyl chloride.

    • Slowly add the organocuprate reagent (e.g., lithium dimethylcuprate) to the cooled solution.

    • Stir the reaction mixture at -78 °C for the appropriate time (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with diethyl ether, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

    • Purify the resulting syn-adduct by flash column chromatography.

  • Reduction to Aldehyde:

    • Dissolve the purified syn-adduct in anhydrous DCM and cool to -78 °C.

    • Add a solution of DIBAL-H dropwise.

    • Stir for 1-2 hours at -78 °C.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and filter through Celite.

    • Extract the filtrate with DCM, dry the organic layer, and concentrate to obtain the crude aldehyde.

  • Reductive Amination:

    • Dissolve the crude aldehyde and the desired α-amino ester in THF.

    • Add sodium triacetoxyborohydride (STAB) portion-wise at room temperature.

    • Stir the reaction mixture overnight.

    • Quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Lactamization:

    • The crude product from the reductive amination step can undergo spontaneous or induced lactamization. If necessary, treat with a mild base or heat to facilitate cyclization.

    • Purify the final 4-substituted-3-aminopiperidin-2-one by flash column chromatography.

Quantitative Data for Scaffold Synthesis

StepProductYield (%)Diastereomeric Ratio (syn:anti)
Cuprate Addition (Methyl)syn-4a85>98:2
Cuprate Addition (Vinyl)syn-4c80>98:2
Reductive AminationSecondary Amine73-
Lactamization4-vinyl-3-amino-piperidin-2-one74-

Data is illustrative and based on reported syntheses.[1]

II. Synthesis of Conformationally Constrained Tetrapeptides

The synthesized 4-aminopiperidin-2-one scaffold can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Experimental Workflow: Solid-Phase Synthesis of a Constrained Tetrapeptide

G Start Resin Loading Load First Amino Acid Start->Loading Deprotection1 Fmoc Deprotection (Piperidine/DMF) Loading->Deprotection1 Coupling1 Couple Second Amino Acid (HBTU/HOBt) Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple 4-Aminopiperidin-2-one Scaffold Deprotection2->Coupling2 Deprotection3 N-protection Removal (if applicable) Coupling2->Deprotection3 Coupling3 Couple Fourth Amino Acid Deprotection3->Coupling3 Cleavage Cleavage from Resin (TFA Cocktail) Coupling3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product Constrained Tetrapeptide Purification->Product Deproteposition1 Deproteposition1 Deproteposition1->Coupling1

Caption: Solid-phase synthesis workflow.

Protocol 2: Solid-Phase Synthesis of a Constrained Tetrapeptide

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • 4-Aminopiperidin-2-one scaffold (with appropriate protection if necessary)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC system for purification

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the resin in DMF for 30-60 minutes.

    • Load the first Fmoc-protected amino acid onto the resin using standard coupling procedures.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (or the 4-aminopiperidin-2-one scaffold) and coupling reagents (HBTU/HOBt) in DMF. Add DIPEA and then add the solution to the resin. Agitate for 1-2 hours. Wash the resin.

  • Incorporation of the 4-Aminopiperidin-2-one Scaffold:

    • Couple the 4-aminopiperidin-2-one scaffold as you would a standard amino acid. Ensure the amino group on the scaffold is available for the subsequent coupling step. The piperidinone nitrogen may require protection depending on the synthetic strategy.

  • Final Amino Acid Coupling and N-terminal Modification:

    • Continue the deprotection and coupling cycles to add the remaining amino acids.

    • If required, perform N-terminal modifications such as acetylation.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final constrained tetrapeptide by mass spectrometry and analytical HPLC.

    • Perform NMR spectroscopy to analyze the conformation of the peptide.

III. Characterization and Biological Evaluation

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these constrained peptides in solution.[5][6][7][8][9] Key parameters to analyze include:

  • Chemical Shifts: Deviations from random coil values can indicate the presence of secondary structures.

  • Nuclear Overhauser Effect (NOE): Provides information about through-space proximities of protons, which is crucial for determining the peptide's fold.

  • Coupling Constants (J-couplings): Can be used to determine dihedral angles within the peptide backbone.

  • Temperature Coefficients of Amide Protons: Can identify intramolecular hydrogen bonds, which are indicative of stable folded structures.[3]

Biological Activity Assays

The biological activity of the synthesized constrained tetrapeptides should be evaluated using relevant in vitro and/or in vivo assays depending on the therapeutic target. Examples include:

  • Receptor Binding Assays: To determine the affinity of the peptide for its target receptor.

  • Enzyme Inhibition Assays: To measure the inhibitory potency (e.g., IC50) of the peptide against a target enzyme.[10]

  • Cell-Based Assays: To assess the functional activity of the peptide in a cellular context.

  • In Vivo Models: To evaluate the efficacy and pharmacokinetic properties of the peptide in animal models.

Quantitative Data for Biological Activity of a Constrained Tetrapeptide Analogue

CompoundTargetAssayIC50 (nM)
Constrained AcSDKP AnalogueAngiotensin-Converting Enzyme (N-domain)Enzyme Inhibition~50
Natural AcSDKPAngiotensin-Converting Enzyme (N-domain)Enzyme Inhibition~1000

This data is hypothetical and for illustrative purposes to show potential improvements in potency.

Conclusion

The use of 4-aminopiperidin-2-one as a conformational constraint in tetrapeptides represents a promising strategy in peptidomimetic and drug design. The detailed protocols provided herein offer a roadmap for the synthesis, purification, and characterization of these novel molecules. By systematically exploring different substituents on the piperidinone scaffold and their impact on conformation and biological activity, researchers can develop potent and selective peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lactamization for 4-Aminopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminopiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical lactamization step in the synthesis of this important heterocyclic compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the lactamization reaction to form 4-Aminopiperidin-2-one, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my lactamization reaction showing low to no yield of 4-Aminopiperidin-2-one?

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Inefficient Activation of the Carboxylic Acid The carboxylic acid of the precursor (e.g., a protected 4-amino-gamma-glutamic acid derivative) must be activated for efficient intramolecular cyclization. If the coupling reagent is not effective, the reaction will not proceed.
Solution 1: Switch to a more powerful coupling reagent. Common choices include carbodiimides like EDC or DIC, often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. Phosphonium salts (e.g., PyBOP, HBTU) are also highly effective.[1][2][3]
Solution 2: Ensure all reagents, especially the coupling agent, are fresh and anhydrous. Moisture can rapidly deactivate many coupling reagents.
Incomplete Deprotection of the Amine The amine nucleophile must be free to attack the activated carboxylic acid. Incomplete removal of a protecting group (e.g., Boc, Cbz) on the amine will prevent cyclization.
Solution: Verify the deprotection step by TLC or LC-MS analysis before proceeding with lactamization. If deprotection is incomplete, optimize the reaction conditions (e.g., extend reaction time, use a stronger acid/base, or modify the deprotection reagent).
Steric Hindrance Bulky protecting groups on the precursor molecule can sterically hinder the intramolecular reaction.
Solution: Consider using smaller protecting groups if possible, provided they offer adequate protection and can be selectively removed.
Incorrect Reaction Concentration (High Dilution vs. Intermolecular Polymerization) The concentration of the reaction is critical. If the concentration is too high, intermolecular polymerization can occur, leading to oligomers or polymers instead of the desired cyclic lactam. If the concentration is too low, the reaction rate may be impractically slow.
Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the activated amino acid to a large volume of solvent. A good starting point is a concentration of 0.01-0.05 M.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and solubility of the starting material and reagents.
Solution: Aprotic polar solvents like DMF, DCM, or THF are commonly used for lactamization reactions. If solubility is an issue, consider a solvent mixture.
Suboptimal pH The pH of the reaction mixture can influence the reactivity of both the amine and the activated carboxylic acid.
Solution: For carbodiimide-mediated couplings, the reaction is typically run under neutral or slightly basic conditions. The addition of a non-nucleophilic base like DIEA can be beneficial.

Question 2: My reaction is producing significant side products. What are they and how can I minimize them?

Potential Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Diketopiperazine If the precursor is a dipeptide-like molecule, intermolecular dimerization can lead to the formation of a stable six-membered diketopiperazine.Strategy 1: Use high-dilution conditions to favor the intramolecular reaction.
Strategy 2: Choose protecting groups and coupling conditions that minimize the time the free amine is exposed to activated carboxyl groups of other molecules.
Polymer/Oligomer Intermolecular amide bond formation between multiple precursor molecules.Strategy 1: Employ high-dilution conditions.
Strategy 2: Control the rate of addition of the activated precursor to the reaction mixture.
Racemization/Epimerization Loss of stereochemical integrity at the alpha-carbon during the activation of the carboxylic acid.Strategy 1: Use racemization-suppressing additives like HOBt or HOAt with your coupling reagent.[2]
Strategy 2: Perform the reaction at lower temperatures.
N-Acylurea A common side product when using carbodiimide coupling reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea.Strategy 1: Add HOBt or HOAt to the reaction mixture to trap the O-acylisourea intermediate and form an active ester, which is less prone to rearrangement.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical precursor for the lactamization to form 4-Aminopiperidin-2-one?

A common synthetic route starts from L-glutamic acid.[4] The precursor for the lactamization step is typically a protected form of a 4-amino-gamma-glutamic acid derivative or a related 2,4-diaminobutanoic acid derivative. Both the alpha- and gamma-amino groups, as well as the carboxylic acid, are often protected with orthogonal protecting groups to allow for selective deprotection and cyclization.

Q2: Which coupling reagents are recommended for this lactamization?

The choice of coupling reagent is crucial for a successful lactamization.[3] Here is a comparison of commonly used reagents:

Coupling ReagentAdditive(s)AdvantagesDisadvantages
EDC (Water-soluble carbodiimide)HOBt or HOAtByproducts are water-soluble, simplifying purification.Can lead to N-acylurea formation without additives.
DIC (Diisopropylcarbodiimide)HOBt or HOAtGood for non-aqueous reactions.Diisopropylurea byproduct can be difficult to remove.
HBTU/HATU DIEA (base)High coupling efficiency, fast reaction times, and reduced racemization.More expensive than carbodiimides.
PyBOP DIEA (base)Very effective for sterically hindered couplings and less prone to side reactions.Can be more expensive.

Q3: What are the optimal reaction conditions (temperature, time, solvent)?

Optimal conditions can vary depending on the specific precursor and coupling reagent used. However, a general starting point is:

  • Temperature: 0 °C to room temperature. Lower temperatures can help to minimize side reactions like racemization.

  • Time: 12 to 24 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Solvent: Anhydrous DMF or DCM are good choices.

  • Concentration: High dilution (0.01 - 0.05 M) is recommended to favor intramolecular cyclization.

Q4: How do I purify the final 4-Aminopiperidin-2-one product?

Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining protecting groups. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is often effective.

III. Data Presentation

The following table summarizes typical yields for lactamization reactions under different conditions, based on analogous reactions in the literature.

PrecursorCoupling Reagent/ConditionsSolventYield (%)Reference
N-Boc-L-glutamic acid γ-benzyl esterEDC, HOBt, DIEADCM75-85Hypothetical data based on similar reactions
N-Cbz-4-amino-L-glutamic acidHBTU, DIEADMF80-90Hypothetical data based on similar reactions
N-Fmoc-2,4-diaminobutanoic acid derivativePyBOP, DIEADMF>90Based on efficient lactam formation principles[5]

IV. Experimental Protocols

Protocol 1: General Procedure for Lactamization using EDC/HOBt

  • Preparation of the Precursor Solution: Dissolve the protected amino acid precursor (1.0 eq) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.

  • Activation: To this solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Cyclization under High Dilution: In a separate flask, prepare a larger volume of the same anhydrous solvent. Slowly add the pre-activated precursor solution to the larger volume of solvent over a period of 4-6 hours using a syringe pump. The final concentration should be in the range of 0.01-0.05 M.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

V. Visualizations

Lactamization_Pathway cluster_0 Precursor Preparation cluster_1 Lactamization cluster_2 Final Product Glutamic_Acid L-Glutamic Acid Protected_Precursor Protected Precursor (e.g., N-Boc-4-amino-gamma-benzyl-L-glutamate) Glutamic_Acid->Protected_Precursor Protection Activated_Ester Activated Ester Intermediate Protected_Precursor->Activated_Ester Coupling Reagent (e.g., EDC/HOBt) Lactam Protected 4-Aminopiperidin-2-one Activated_Ester->Lactam Intramolecular Cyclization Final_Product 4-Aminopiperidin-2-one Lactam->Final_Product Deprotection Troubleshooting_Workflow Start Lactamization Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Significant Side Products? Check_Yield->Check_Side_Products No Troubleshoot_Activation Optimize Coupling Reagent & Conditions Check_Yield->Troubleshoot_Activation Yes Troubleshoot_Deprotection Verify Amine Deprotection Check_Yield->Troubleshoot_Deprotection Yes Troubleshoot_Concentration Adjust Reaction Concentration (High Dilution) Check_Yield->Troubleshoot_Concentration Yes Success Successful Synthesis Check_Side_Products->Success No Troubleshoot_Polymerization Increase Dilution Check_Side_Products->Troubleshoot_Polymerization Yes Troubleshoot_Racemization Add Racemization Suppressant (e.g., HOBt) Check_Side_Products->Troubleshoot_Racemization Yes Troubleshoot_Activation->Start Troubleshoot_Deprotection->Start Troubleshoot_Concentration->Start Troubleshoot_Polymerization->Start Troubleshoot_Racemization->Start Logical_Relationships Yield Reaction Yield Concentration Concentration Yield->Concentration inversely proportional to polymerization Temperature Temperature Yield->Temperature optimal range Coupling_Reagent Coupling Reagent Yield->Coupling_Reagent directly proportional to efficiency Purity Reagent Purity Yield->Purity directly proportional Polymerization Polymerization Concentration->Polymerization Racemization Racemization Temperature->Racemization

References

How to prevent racemization during 4-Aminopiperidin-2-one functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the functionalization of 4-aminopiperidin-2-one.

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to the loss of stereochemical integrity at the C4 position of 4-aminopiperidin-2-one during functionalization of the amino group.

Issue 1: Significant Racemization Observed After N-Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

  • Potential Cause A: Use of a Strong Base. Strong bases can readily deprotonate the α-carbon (C4), leading to the formation of a planar enolate intermediate, which is the primary pathway for racemization.

    • Solution: Employ sterically hindered, non-nucleophilic weak bases. These bases are less likely to abstract the α-proton but are still capable of facilitating the desired N-functionalization.

  • Potential Cause B: Elevated Reaction Temperatures. Higher temperatures can provide the necessary activation energy for the deprotonation at C4, increasing the rate of racemization.

    • Solution: Conduct the reaction at lower temperatures. It is recommended to start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature if necessary.

  • Potential Cause C: Inappropriate Solvent Choice. Polar aprotic solvents can stabilize the enolate intermediate, thereby promoting racemization.

    • Solution: Screen less polar solvents. While solubility can be a concern, exploring solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) may reduce the rate of racemization.

  • Potential Cause D: Unsuitable Coupling Reagent (for Acylation Reactions). Highly reactive coupling reagents can generate intermediates that are more susceptible to racemization.

    • Solution: Utilize coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can minimize the formation of racemization-prone intermediates.[1]

Issue 2: Low Yield of the Desired Enantiomerically Pure Product

  • Potential Cause A: Inefficient Reaction at Low Temperatures. While low temperatures are crucial for preventing racemization, they can also slow down the desired reaction, leading to incomplete conversion.

    • Solution: Optimize the reaction time and monitor the progress closely using techniques like TLC or LC-MS. A longer reaction time at a lower temperature is preferable to a shorter time at a higher temperature.

  • Potential Cause B: Side Reactions. The reagents used for functionalization might react with the lactam moiety or cause other undesired transformations.

    • Solution: Protect the lactam nitrogen. The use of a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), on the lactam nitrogen can prevent side reactions and may also influence the conformation of the ring, potentially shielding the C4 proton from abstraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 4-aminopiperidin-2-one?

A1: The primary mechanism is the base-catalyzed abstraction of the proton at the chiral C4 position, which is alpha to the carbonyl group of the lactam. This deprotonation forms a planar, achiral enolate intermediate. Subsequent non-stereoselective reprotonation of this intermediate leads to a mixture of both enantiomers.

Q2: Which bases are recommended to minimize racemization?

A2: Sterically hindered, non-nucleophilic bases are recommended. Examples include N,N-diisopropylethylamine (DIPEA) and 2,4,6-collidine. Stronger, less hindered bases like triethylamine (TEA) or alkali metal hydroxides should be avoided.

Q3: How can I accurately determine the enantiomeric excess (% ee) of my functionalized product?

A3: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[2][3][4] This technique uses a chiral stationary phase to separate the two enantiomers, and the % ee can be calculated from the relative peak areas. It may be necessary to derivatize the product with a UV-active moiety to facilitate detection.[5]

Q4: Is it necessary to protect the lactam nitrogen before functionalizing the 4-amino group?

A4: While not always strictly necessary, protecting the lactam nitrogen is highly recommended. N-protection can prevent potential side reactions at the lactam nitrogen and can also influence the stereochemical outcome of the reaction by altering the conformation of the piperidinone ring. Diastereoselective C-alkylation of similar systems has been shown to be effective after N-protection.[6]

Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

The following tables summarize the expected trends in enantiomeric excess (% ee) based on the choice of reaction conditions. These are illustrative and the actual results may vary depending on the specific substrate and reagents.

Table 1: Effect of Base on Racemization during N-Acylation

EntryBaseTemperature (°C)SolventExpected % ee of Product
1Triethylamine (TEA)25Dichloromethane (DCM)~ 70%
2N,N-Diisopropylethylamine (DIPEA)25Dichloromethane (DCM)> 95%
32,4,6-Collidine25Dichloromethane (DCM)> 98%
4Potassium Carbonate25Acetonitrile< 50%

Table 2: Effect of Coupling Reagent and Additive on Racemization during N-Acylation

EntryCoupling ReagentAdditiveTemperature (°C)SolventExpected % ee of Product
1HBTUNone25N,N-Dimethylformamide (DMF)~ 85%
2HBTUHOBt25N,N-Dimethylformamide (DMF)> 97%
3EDCINone25Dichloromethane (DCM)~ 90%
4EDCIOxyma25Dichloromethane (DCM)> 99%

Experimental Protocols

Protocol 1: General Procedure for Racemization-Free N-Acylation

  • Preparation: To a solution of enantiopure 4-aminopiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Activation (if applicable): In a separate flask, pre-activate the carboxylic acid (1.1 eq) with a suitable coupling reagent (e.g., HATU, 1.1 eq) and an additive (e.g., HOBt, 1.1 eq) in anhydrous DCM for 5-10 minutes at 0 °C.

  • Coupling: Add the activated carboxylic acid solution dropwise to the solution of 4-aminopiperidin-2-one.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: General Procedure for Racemization-Free N-Alkylation (Reductive Amination)

  • Iminium Ion Formation: To a solution of enantiopure 4-aminopiperidin-2-one (1.0 eq) and an aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a mild dehydrating agent such as magnesium sulfate.

  • Reduction: After stirring for 1-2 hours, add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.

Visualizations

racemization_mechanism cluster_enantiomer_R (R)-Enantiomer cluster_enolate Enolate Intermediate cluster_enantiomer_S (S)-Enantiomer R_enantiomer Start: (R)-4-Aminopiperidin-2-one (Chiral) enolate Planar Enolate (Achiral) R_enantiomer->enolate - H⁺ (Base-catalyzed) enolate->R_enantiomer + H⁺ S_enantiomer End: (S)-4-Aminopiperidin-2-one (Chiral) enolate->S_enantiomer + H⁺

Caption: Mechanism of racemization via a planar enolate intermediate.

experimental_workflow start Start: Enantiopure 4-Aminopiperidin-2-one protect Optional: Protect Lactam Nitrogen (e.g., Boc, Cbz) start->protect functionalize N-Functionalization (Acylation, Alkylation, etc.) - Mild Base - Low Temperature - Anhydrous Conditions start->functionalize Direct Functionalization protect->functionalize deprotect Deprotection of Lactam (if applicable) functionalize->deprotect purify Purification (Column Chromatography) functionalize->purify If no protection deprotect->purify analyze Analysis of Enantiomeric Excess (Chiral HPLC) purify->analyze troubleshooting_logic racemization Racemization Observed? check_base Is the base strong or in excess? racemization->check_base Yes no_racemization Success: Maintain Reaction Conditions racemization->no_racemization No check_temp Is the reaction temperature high? check_base->check_temp No use_weak_base Action: Use sterically hindered, weak base (e.g., DIPEA) check_base->use_weak_base Yes check_reagent Is the coupling reagent known to cause racemization? check_temp->check_reagent No lower_temp Action: Lower reaction temperature (0 °C or below) check_temp->lower_temp Yes add_additive Action: Use coupling additive (e.g., HOBt, Oxyma) check_reagent->add_additive Yes

References

Technical Support Center: Troubleshooting Low Yields in the Multi-step Synthesis of 4-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of 4-Aminopiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important piperidine derivative. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific issues that can lead to low yields.

I. Synthetic Pathway Overview

A common synthetic route to 4-Aminopiperidin-2-one involves the initial synthesis of a protected piperidone derivative, followed by reductive amination, lactam formation, and final deprotection. Understanding this pathway is crucial for effective troubleshooting.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="Commercially Available\nPiperidone Derivative"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)"]; C [label="N-Boc-4-piperidone"]; D [label="Step 2: Reductive Amination\n(e.g., NH3, NaBH3CN)"]; E [label="4-Amino-N-Boc-piperidine"]; F [label="Step 3: Lactam Formation\n(Oxidation/Cyclization)"]; G [label="4-(Boc-amino)piperidin-2-one"]; H [label="Step 4: Deprotection\n(e.g., TFA or HCl)"]; I [label="4-Aminopiperidin-2-one"];

A -> B [label="Protection"]; B -> C; C -> D [label="Amination"]; D -> E; E -> F [label="Cyclization"]; F -> G; G -> H [label="Deprotection"]; H -> I; }

Caption: Plausible synthetic pathway for 4-Aminopiperidin-2-one.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered at each major stage of the synthesis.

Step 1: N-Protection of 4-Piperidone

Question 1: I am seeing low yields after the N-protection step of 4-piperidone with Boc anhydride. What are the likely causes?

Answer: Low yields during the N-protection step are often due to incomplete reaction or side reactions. Here are some common causes and solutions:

  • Inadequate Base: The reaction requires a base to neutralize the acid formed. Ensure you are using a sufficient amount of a suitable base, such as triethylamine or sodium bicarbonate.

  • Reaction Conditions: The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating might be considered, but be cautious as this can also promote side reactions.

  • Moisture: Boc anhydride is sensitive to moisture, which can lead to its decomposition. Ensure all your reagents and solvents are anhydrous.

  • Purification Losses: The product, N-Boc-4-piperidone, can be volatile. Be cautious during solvent removal under reduced pressure to avoid product loss.

ParameterRecommended ConditionTroubleshooting Tip
Base Triethylamine (1.2-1.5 eq.)Use a slight excess to ensure complete reaction.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousEnsure solvent is dry to prevent hydrolysis of Boc anhydride.
Temperature Room TemperatureMonitor reaction by TLC; if incomplete, consider gentle warming (to 40°C).
Reaction Time 2-4 hoursMonitor progress by TLC to determine completion.
Step 2: Reductive Amination

Question 2: My reductive amination of N-Boc-4-piperidone is resulting in a complex mixture of products and a low yield of the desired 4-amino-N-Boc-piperidine. What could be wrong?

Answer: Reductive amination can be a delicate step. A complex product mixture often indicates side reactions such as over-alkylation or incomplete imine formation. Consider the following:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are commonly used as they are milder and more selective than sodium borohydride (NaBH4).[1]

  • pH Control: The pH of the reaction is critical. Imine formation is favored under slightly acidic conditions (pH 5-6), while the reduction step is more efficient at a neutral to slightly basic pH.

  • Ammonia Source: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, methanolic ammonia) is used to drive the equilibrium towards imine formation.[2]

  • Temperature: The reaction is typically run at room temperature. Elevated temperatures can lead to side reactions.

ParameterRecommended ConditionTroubleshooting Tip
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 eq.)Add the reducing agent portion-wise to control the reaction.
Ammonia Source Ammonium acetate or methanolic ammonia (excess)Use a large excess to favor imine formation.
Solvent Methanol or Dichloromethane (DCM)Ensure the starting material and reagents are soluble.
pH 5-7Adjust with acetic acid if necessary.
digraph "Reductive_Amination_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield in\nReductive Amination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the reaction incomplete?"]; A1_Yes [label="Increase reaction time\nIncrease equivalents of reducing agent"]; Q2 [label="Is there a complex mixture of products?"]; A2_Yes [label="Check pH of the reaction\nUse a milder reducing agent (STAB)\nControl temperature (run at RT)"]; Q3 [label="Is starting material consumed but no desired product formed?"]; A3_Yes [label="Verify imine formation (e.g., by IR)\nEnsure anhydrous conditions"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; A1_Yes -> End; Q2 -> A2_Yes [label="Yes"]; Q2 -> Q3 [label="No"]; A2_Yes -> End; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> End; }

Caption: Troubleshooting workflow for reductive amination.

Step 3: Lactam Formation

Question 3: I am struggling with the intramolecular cyclization to form the 4-(Boc-amino)piperidin-2-one. The yield is very low. What are the key factors to consider?

Answer: The formation of the six-membered lactam ring can be challenging. Low yields are often attributed to unfavorable reaction kinetics or side reactions. Key factors to optimize include:

  • Oxidizing Agent: If starting from a piperidine, an oxidation step is necessary to introduce the carbonyl group for lactam formation. The choice of oxidant is critical to avoid over-oxidation or side reactions.

  • Cyclization Conditions: The intramolecular cyclization of a suitable precursor (e.g., a 4-amino-5-halopentanoic acid derivative) is often promoted by a base. The choice of base and solvent can significantly impact the yield. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.

  • Protecting Groups: Ensure that the protecting groups on the amino function are stable to the cyclization conditions.

ParameterRecommended ConditionTroubleshooting Tip
Cyclization Method Base-mediated intramolecular cyclizationConsider high-dilution conditions to minimize polymerization.
Base Non-nucleophilic base (e.g., DBU, Proton Sponge)Strong, non-nucleophilic bases can promote cyclization without causing side reactions.
Solvent Aprotic polar solvent (e.g., DMF, Acetonitrile)Ensure all reactants are well-dissolved.
Temperature Varies depending on the method; often requires heatingStart at a lower temperature and gradually increase while monitoring the reaction.
Step 4: Boc Deprotection

Question 4: The final Boc deprotection step is giving me a low yield of 4-Aminopiperidin-2-one. What are the common pitfalls?

Answer: Boc deprotection is an acid-catalyzed reaction, and incomplete deprotection or side reactions involving the resulting tert-butyl cation are common issues.

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50%) or HCl in an organic solvent (e.g., 4M HCl in dioxane) are standard reagents.[3][4] If the reaction is incomplete, increasing the acid concentration or reaction time may be necessary.[5]

  • Scavengers: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate the product or other nucleophilic sites. The use of scavengers like triisopropylsilane (TIS) or water can help trap this cation and prevent side reactions.

  • Work-up Procedure: After deprotection, the product is typically an ammonium salt. Careful neutralization with a base (e.g., sodium bicarbonate, ammonia solution) is required to obtain the free amine. Incomplete neutralization or product loss during extraction can lead to low yields.

  • Product Stability: The final product, 4-Aminopiperidin-2-one, may be sensitive to strong acidic or basic conditions over prolonged periods. Minimize exposure to harsh conditions during work-up and purification.

ParameterRecommended ConditionTroubleshooting Tip
Deprotecting Agent 20-50% TFA in DCM or 4M HCl in DioxaneIf the substrate is acid-sensitive, consider milder conditions or shorter reaction times.
Scavengers Triisopropylsilane (TIS), waterAdd scavengers to prevent t-butylation side products.
Temperature 0°C to Room TemperatureRunning the reaction at a lower temperature can minimize side reactions.
Neutralization Saturated NaHCO3 or dilute NH4OHAdd the base slowly and monitor the pH to avoid product degradation.
digraph "Boc_Deprotection_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield in\nBoc Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the deprotection incomplete?"]; A1_Yes [label="Increase acid concentration/reaction time\nEnsure anhydrous conditions for HCl/dioxane"]; Q2 [label="Are there unexpected byproducts?"]; A2_Yes [label="Add scavengers (e.g., TIS)\nLower reaction temperature"]; Q3 [label="Is the product lost during work-up?"]; A3_Yes [label="Ensure complete neutralization of the salt\nOptimize extraction solvent and pH"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Yes"]; Q1 -> Q2 [label="No"]; A1_Yes -> End; Q2 -> A2_Yes [label="Yes"]; Q2 -> Q3 [label="No"]; A2_Yes -> End; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> End; }

Caption: Troubleshooting workflow for Boc deprotection.

III. Detailed Experimental Protocols

The following are generalized protocols for key steps in the synthesis. Researchers should adapt these based on their specific starting materials and equipment.

Protocol 1: N-Boc Protection of 4-Piperidone
  • Dissolve 4-piperidone hydrochloride (1.0 eq.) in a mixture of water and dioxane.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) to the solution.

  • Slowly add a solution of sodium carbonate (2.5 eq.) in water, maintaining the temperature below 20°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Protocol 2: Reductive Amination of N-Boc-4-piperidone
  • Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous methanol.

  • Add ammonium acetate (10 eq.) and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-amino-N-Boc-piperidine.

Protocol 3: Boc Deprotection of 4-(Boc-amino)piperidin-2-one
  • Dissolve 4-(Boc-amino)piperidin-2-one (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 4-Aminopiperidin-2-one. Further purification may be required, for example, by column chromatography.

This technical support guide provides a starting point for troubleshooting low yields in the multi-step synthesis of 4-Aminopiperidin-2-one. For more complex issues, consulting detailed literature and considering alternative synthetic routes is recommended.

References

Technical Support Center: Purification of 4-Aminopiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminopiperidin-2-one hydrochloride, particularly from its common N-Boc protected starting material.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Product fails to precipitate/crystallize after deprotection and solvent addition. 1. The product is too soluble in the chosen solvent system. 2. The concentration of the product in the solution is too low. 3. Residual impurities are inhibiting crystallization.1. Add a suitable anti-solvent (e.g., diethyl ether, MTBE) dropwise to the solution until turbidity is observed, then cool. 2. Concentrate the solution by removing some of the solvent under reduced pressure. 3. Attempt to "seed" the solution with a small crystal of pure product. 4. If impurities are suspected, perform a liquid-liquid extraction or pass the crude material through a short plug of silica gel before attempting crystallization.
PUR-002 The isolated product is an oil or a sticky solid instead of a crystalline powder. 1. Incomplete removal of the Boc-protecting group or related byproducts (e.g., t-butanol, isobutylene). 2. Presence of residual solvent. 3. The product may be hygroscopic and has absorbed atmospheric moisture.1. Ensure complete deprotection by monitoring the reaction with TLC or LC-MS. If necessary, prolong the reaction time or use a stronger acidic solution. 2. After filtration, wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove residual solvents and byproducts. 3. Dry the product thoroughly under high vacuum. Handle the final product in a glove box or under an inert atmosphere if it is highly hygroscopic.
PUR-003 The purity of the final product is low, with starting material (Boc-4-aminopiperidin-2-one) still present. 1. Incomplete deprotection reaction. 2. Insufficiently acidic conditions for deprotection.1. Increase the reaction time for the deprotection step. 2. Use a higher concentration of HCl or switch to a stronger acid like trifluoroacetic acid (TFA), followed by conversion to the hydrochloride salt. Note that TFA salts can be more challenging to handle.
PUR-004 The final product is discolored (e.g., yellow or brown). 1. Formation of degradation products during the deprotection or workup. 2. Presence of colored impurities from starting materials or reagents.1. Treat a solution of the crude product with activated charcoal before filtration and recrystallization. 2. Recrystallize the product from a suitable solvent system. Multiple recrystallizations may be necessary. 3. Ensure all reagents and solvents are of high purity.
PUR-005 Low yield of the purified product. 1. Product loss during transfers and filtration. 2. The product is significantly soluble in the recrystallization solvent, leading to loss in the mother liquor. 3. Incomplete precipitation.1. Minimize the number of transfers. Ensure complete transfer of solids. 2. Cool the recrystallization mixture to a low temperature (e.g., 0-5 °C) for an adequate amount of time to maximize crystal formation. 3. Concentrate the mother liquor and attempt a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common precursor is tert-butyl (2-oxo-4-piperidyl)carbamate (Boc-4-aminopiperidin-2-one). The purification process typically involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.

Q2: What are the typical impurities I might encounter?

Common impurities can include:

  • Unreacted starting material: Boc-4-aminopiperidin-2-one.

  • Byproducts of Boc deprotection: t-butanol and isobutylene.

  • Side-reaction products: Depending on the reaction conditions, other minor impurities may form.

  • Residual solvents: Solvents used in the reaction and purification steps.

Q3: Which solvents are recommended for recrystallization?

For hydrochloride salts of amines, alcoholic solvents are often a good starting point. A common and effective method is to dissolve the crude product in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol, or methanol) and then either cool the solution to induce crystallization or add a less polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate) to precipitate the product.[1]

Q4: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (Boc-protected) will have a higher Rf value than the more polar product (the free amine). Staining with ninhydrin can be useful as it will give a positive result (a colored spot) for the primary amine product but not for the Boc-protected starting material.

Q5: My final product appears to be the dihydrochloride salt instead of the monohydrochloride. How can I confirm this and what should I do?

The formation of a dihydrochloride salt is possible if there are two basic nitrogen atoms in the molecule. In the case of 4-Aminopiperidin-2-one, both the piperidine nitrogen and the 4-amino group can be protonated. You can confirm the salt form using techniques like elemental analysis or titration. For many applications, the specific hydrochloride salt form may not be critical, but if the monohydrochloride is required, careful control of the stoichiometry of the acid used during the salt formation is necessary.

Experimental Protocols

Protocol 1: Deprotection of Boc-4-aminopiperidin-2-one and Purification by Recrystallization

This protocol describes a general procedure for the removal of the Boc protecting group and subsequent purification of the resulting this compound.

  • Deprotection:

    • Dissolve Boc-4-aminopiperidin-2-one (1 equivalent) in a suitable solvent such as dioxane or ethyl acetate.

    • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated aqueous HCl, 2-3 equivalents) to the solution at room temperature.[2]

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Isolation of Crude Product:

    • If the product precipitates from the reaction mixture, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or ethanol).

    • Once the solid is dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystallization.

    • If crystallization is slow or does not occur, add a suitable anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy. Then, allow it to stand and crystallize.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

    • Dry the crystals under high vacuum to a constant weight.

Data Presentation

The following table summarizes typical, albeit illustrative, quantitative data for the purification of this compound. Actual results will vary depending on the specific experimental conditions and the purity of the starting material.

ParameterBefore Purification (Crude)After Recrystallization
Appearance Off-white to light yellow solid/oilWhite crystalline solid
Purity (by HPLC) 85-95%>98%
Yield N/A70-90%
Key Impurities Boc-4-aminopiperidin-2-one, t-butanol<0.5%

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_isolation Crude Isolation cluster_purification Purification start Boc-4-aminopiperidin-2-one reaction Stir at RT (2-4h) start->reaction reagents HCl in Dioxane/EtOAc reagents->reaction isolation Filtration or Solvent Removal reaction->isolation recrystallization Recrystallization (e.g., IPA/Ether) isolation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying end_product Pure 4-Aminopiperidin-2-one HCl drying->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_purity Purity Issues cluster_yield Yield Issues start Problem Encountered during Purification no_precipitate No Precipitate Formed start->no_precipitate oily_product Oily/Sticky Product start->oily_product low_purity Low Purity (Starting Material Present) start->low_purity discoloration Product is Discolored start->discoloration low_yield Low Yield start->low_yield solution1 Add Anti-solvent or Concentrate no_precipitate->solution1 solution2 Ensure Complete Deprotection & Thorough Drying oily_product->solution2 solution3 Increase Reaction Time or Acid Strength low_purity->solution3 solution4 Use Activated Charcoal & Recrystallize discoloration->solution4 solution5 Optimize Crystallization Conditions & Minimize Transfers low_yield->solution5

Caption: Troubleshooting logic for common purification issues.

References

Improving the regioselectivity of N-acylation vs C-alkylation in 4-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-aminopiperidin-2-one and its derivatives. This guide provides troubleshooting advice and frequently asked questions to help you improve the regioselectivity of N-acylation over C-alkylation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when attempting to N-acylate 4-aminopiperidin-2-one?

When acylating 4-aminopiperidin-2-one, the primary competing reaction is C-alkylation at the α-carbon to the lactam carbonyl (C3 or C5 position). This occurs because the lactam proton on the nitrogen is acidic and can be removed by a base, leading to the formation of an enolate. This enolate is a potent nucleophile that can react with the acylating or alkylating agent.

Q2: Why is my reaction resulting in a mixture of N-acylated and C-alkylated products?

A mixture of products is often the result of comparable reaction rates for N-acylation and C-alkylation under the chosen conditions. Factors influencing this include the strength of the base used, the reaction temperature, the nature of the solvent, and the reactivity of the electrophile.

Q3: What is the most effective general strategy to promote N-acylation?

The most reliable method to ensure selective N-acylation is to use a protecting group for the lactam nitrogen.[1][2] This prevents deprotonation and subsequent enolate formation, thus eliminating the possibility of C-alkylation. A common protecting group for this purpose is the Boc (tert-butyloxycarbonyl) group.

Q4: Can I achieve selective N-acylation without using a protecting group?

Achieving high selectivity without a protecting group is challenging but possible by carefully controlling the reaction conditions. Using a non-nucleophilic base in stoichiometric amounts or running the reaction at low temperatures can favor N-acylation. The choice of acylating agent and solvent also plays a critical role.

Troubleshooting Guide

Issue 1: Low Yield of N-Acylated Product and Predominant C-Alkylation
Possible Cause Suggested Solution
Strong Base: Use of a strong base (e.g., LDA, NaH) is deprotonating the lactam nitrogen, leading to enolate formation and C-alkylation.Use a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts.
High Temperature: Elevated temperatures can favor the thermodynamically controlled C-alkylated product.Perform the reaction at lower temperatures (e.g., 0°C to room temperature) to favor the kinetically controlled N-acylation.
Inappropriate Solvent: The solvent may be stabilizing the enolate intermediate.Switch to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reactive Electrophile: Highly reactive acylating agents might not provide enough time for selective reaction with the amine.Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.
Issue 2: Formation of Di-acylated or Other Side Products
Possible Cause Suggested Solution
Excess Acylating Agent: Using a large excess of the acylating agent can lead to acylation of both the 4-amino group and the lactam nitrogen (if unprotected).Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the acylating agent.
Side Reactions with the Lactam Carbonyl: The carbonyl group itself can undergo side reactions under harsh conditions.Maintain mild reaction conditions (neutral or slightly basic pH, low temperature).
O-acylation of the enol: In some cases, the enolate can be O-acylated.As with C-alkylation, prevention of enolate formation is key. Use of a protecting group is the best solution.

Data Presentation: Comparison of Reaction Conditions for N-Acylation

The following table summarizes hypothetical but representative results for the N-acylation of 4-aminopiperidin-2-one with acetic anhydride under various conditions to illustrate the impact on product distribution.

Entry Base (equiv.) Solvent Temperature (°C) Yield of N-Acyl Product (%) Yield of C-Alkyl Product (%)
1LDA (1.1)THF-78 to 251570
2NaH (1.1)DMF0 to 252560
3TEA (1.5)DCM0 to 257510
4DIPEA (1.5)DCM0 to 2580<5
5NoneAcetonitrile504015
6*NaH (1.1), then Ac₂ODMF0 to 25>95Not Detected

*In this case, the lactam nitrogen was first protected with a Boc group.

Experimental Protocols

Protocol 1: Selective N-Acylation using a Protecting Group

This protocol describes the N-acylation of 4-aminopiperidin-2-one via protection of the lactam nitrogen.

Step 1: Protection of the Lactam Nitrogen

  • Dissolve 4-aminopiperidin-2-one (1 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-4-aminopiperidin-2-one.

Step 2: N-Acylation

  • Dissolve the N-Boc-4-aminopiperidin-2-one (1 equiv.) in DCM.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv.).

  • Cool the mixture to 0°C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate to yield the N-acylated, N-Boc-protected product.

Step 3: Deprotection (if required)

  • Dissolve the protected product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the final N-acylated 4-aminopiperidin-2-one.

Protocol 2: N-Acylation under Controlled Conditions (without Protecting Group)
  • Dissolve 4-aminopiperidin-2-one (1 equiv.) in anhydrous DCM.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equiv.) dropwise over 15-20 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N-acylated product from any C-alkylated side products.

Visualizations

reaction_pathways 4-Aminopiperidin-2-one 4-Aminopiperidin-2-one N-Acylated Product N-Acylated Product 4-Aminopiperidin-2-one->N-Acylated Product Acylating Agent (Mild Base, Low Temp) Enolate Intermediate Enolate Intermediate 4-Aminopiperidin-2-one->Enolate Intermediate Strong Base C-Alkylated Product C-Alkylated Product Enolate Intermediate->C-Alkylated Product Acylating Agent

Caption: Competing reaction pathways for 4-aminopiperidin-2-one.

troubleshooting_workflow start Low N-acylation selectivity? check_base Is a strong base used? start->check_base change_base Switch to mild base (TEA, DIPEA) check_base->change_base Yes check_temp Is reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower temperature to 0°C check_temp->lower_temp Yes use_pg Consider protecting lactam N with Boc check_temp->use_pg No lower_temp->use_pg end Improved Selectivity use_pg->end

Caption: Troubleshooting workflow for improving N-acylation selectivity.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Strength Base Strength C-Alkylation C-Alkylation Base Strength->C-Alkylation Increases Temperature Temperature Temperature->C-Alkylation Increases Protecting Group Protecting Group N-Acylation N-Acylation Protecting Group->N-Acylation Promotes Protecting Group->C-Alkylation Inhibits

References

Assessing the stability of 4-Aminopiperidin-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 4-Aminopiperidin-2-one under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Aminopiperidin-2-one under standard storage conditions?

A1: 4-Aminopiperidin-2-one is generally stable when stored in a tightly sealed container in a dry, well-ventilated place.[1] For long-term storage, refrigeration is recommended to minimize potential degradation.

Q2: What are the primary degradation pathways for 4-Aminopiperidin-2-one?

A2: The primary degradation pathway for 4-Aminopiperidin-2-one is the hydrolysis of the lactam (cyclic amide) ring. This can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding ring-opened amino acid, 4,5-diaminopentanoic acid.

Q3: How can I tell if my sample of 4-Aminopiperidin-2-one has degraded?

A3: Degradation can be suspected if you observe changes in the physical appearance of the sample (e.g., color change, clumping), a decrease in the expected activity in a biological assay, or the appearance of unexpected peaks in analytical tests like HPLC or LC-MS.

Q4: What analytical methods are suitable for assessing the stability of 4-Aminopiperidin-2-one?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[2][3] This method should be able to separate the intact 4-Aminopiperidin-2-one from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[4][5]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or activity in a reaction using 4-Aminopiperidin-2-one.

  • Possible Cause: The stock solution of 4-Aminopiperidin-2-one may have degraded due to improper storage or handling. The pH of the reaction mixture might be promoting hydrolysis.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of 4-Aminopiperidin-2-one.

    • Analyze the old and new stock solutions using a validated HPLC method to check for the presence of degradation products.

    • If the reaction conditions are strongly acidic or basic, consider if the stability of 4-Aminopiperidin-2-one is compromised. It may be necessary to adjust the pH or the order of addition of reagents.

    • Perform a forced degradation study (see Experimental Protocols below) on a sample of your 4-Aminopiperidin-2-one to understand its stability under your specific experimental conditions.

Issue 2: Appearance of unknown peaks in the chromatogram of a sample containing 4-Aminopiperidin-2-one.

  • Possible Cause: These peaks could be degradation products of 4-Aminopiperidin-2-one.

  • Troubleshooting Steps:

    • Conduct a forced degradation study to intentionally generate degradation products.

    • Compare the retention times of the peaks in your sample with those of the degradation products generated in the forced degradation study.

    • Use LC-MS to determine the mass of the unknown peaks and compare it to the expected mass of potential degradation products (e.g., the hydrolyzed product).

    • If necessary, isolate the impurity using preparative HPLC and characterize its structure using NMR.

Data Presentation

Table 1: Summary of Forced Degradation Studies of 4-Aminopiperidin-2-one

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNo. of DegradantsMajor Degradant RRT
Acid Hydrolysis0.1 M HCl2460
Base Hydrolysis0.1 M NaOH2460
Oxidative3% H₂O₂24Room Temp
ThermalDry Heat4880
PhotolyticUV/Vis Light24Room Temp

Table 2: pH-Dependent Stability of 4-Aminopiperidin-2-one

pHBuffer SystemTemperature (°C)Half-life (t½) (hours)Rate Constant (k) (s⁻¹)
2.0HCl60
4.0Acetate60
7.0Phosphate60
9.0Borate60
12.0NaOH60

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Aminopiperidin-2-one

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Sample Preparation:

  • Prepare a stock solution of 4-Aminopiperidin-2-one at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points and dilute with the mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV (254 nm) and visible light in a photostability chamber.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the peak area of 4-Aminopiperidin-2-one.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of 4-Aminopiperidin-2-one and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as 4-Aminopiperidin-2-one lacks a strong chromophore, low UV may be necessary, or derivatization could be considered for higher sensitivity).

  • Injection Volume: 10 µL

Visualizations

cluster_acid Acidic Conditions A 4-Aminopiperidin-2-one B Protonated Lactam A->B H⁺ C Tetrahedral Intermediate B->C H₂O D 4,5-Diaminopentanoic Acid C->D -H⁺ cluster_base Basic Conditions E 4-Aminopiperidin-2-one F Tetrahedral Intermediate E->F OH⁻ G Ring-opened Intermediate F->G H 4,5-Diaminopentanoate G->H H₂O cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Withdraw and Neutralize/ Dilute Samples stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize

References

Technical Support Center: Orthogonal Protecting Group Strategies for 4-Aminopiperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopiperidin-2-one. The focus is on the application of orthogonal protecting group strategies to selectively functionalize the 4-amino group and the lactam nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an orthogonal protecting group strategy in the context of 4-Aminopiperidin-2-one synthesis?

A1: An orthogonal protecting group strategy involves the use of two or more distinct protecting groups that can be removed under different reaction conditions. For 4-Aminopiperidin-2-one, this allows for the selective deprotection and subsequent functionalization of the 4-amino group without affecting the protecting group on the lactam nitrogen, and vice-versa. The most common orthogonal set involves an acid-labile group like Boc for the 4-amino position and a group removable by hydrogenolysis like Cbz for the lactam nitrogen, or a base-labile group like Fmoc.[1][2]

Q2: Which protecting groups are recommended for an orthogonal strategy in 4-Aminopiperidin-2-one synthesis?

A2: A common and effective orthogonal strategy employs:

  • For the 4-amino group: tert-Butoxycarbonyl (Boc), which is stable to a wide range of conditions but is readily cleaved by acid (e.g., TFA).[3][4]

  • For the lactam nitrogen: Carboxybenzyl (Cbz), which is stable to the acidic and basic conditions used for Boc and Fmoc manipulation, respectively, and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2] An alternative for the lactam is the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is removed under mild basic conditions (e.g., piperidine in DMF).[5][6]

Q3: What are the key advantages of using a Boc/Cbz orthogonal strategy?

A3: The primary advantage of a Boc/Cbz strategy is the high degree of orthogonality.[2] The acid-labile Boc group can be removed without affecting the Cbz group, and the Cbz group can be removed via hydrogenolysis without cleaving the Boc group. This allows for precise, stepwise functionalization of the 4-amino and lactam nitrogen positions.

Q4: When would I choose an Fmoc protecting group for the lactam nitrogen?

A4: The Fmoc group is a suitable choice when you require very mild deprotection conditions for the lactam nitrogen.[7] Its removal with a weak base like piperidine is orthogonal to the acid-labile Boc group.[8] This can be advantageous if your molecule contains other acid-sensitive functional groups.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield during Boc protection of the 4-amino group. Incomplete reaction; steric hindrance; inappropriate base or solvent.Ensure the use of a slight excess of Boc-anhydride. For sterically hindered substrates, consider longer reaction times or slightly elevated temperatures. Triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are generally effective.[3]
Incomplete Cbz protection of the lactam nitrogen. Low nucleophilicity of the lactam nitrogen; side reactions.Use a strong base such as sodium hydride (NaH) to deprotonate the lactam, followed by the addition of benzyl chloroformate (Cbz-Cl). Ensure anhydrous conditions to prevent hydrolysis of Cbz-Cl.
Difficulty in removing the Cbz group by hydrogenolysis. Catalyst poisoning; steric hindrance around the Cbz group.Ensure the catalyst (e.g., Pd/C) is fresh and active. If catalyst poisoning by sulfur-containing compounds is suspected, pre-treat the substrate or use a larger amount of catalyst. For sterically hindered substrates, higher pressure of H₂ and longer reaction times may be necessary. Alternative deprotection methods like using HBr in acetic acid can be considered if compatible with other functional groups.[1]
Side reactions during Fmoc deprotection of the lactam nitrogen. Formation of dibenzofulvene (DBF) adducts; epimerization if chiral centers are adjacent.Use a scavenger base like piperidine (typically 20% in DMF) to trap the DBF byproduct.[5][9] To minimize epimerization, carefully control the reaction time and temperature.
Simultaneous removal of Boc and Cbz groups. Use of strong acidic conditions for an extended period can lead to partial cleavage of the Cbz group.When removing the Boc group with TFA, keep the reaction time to a minimum and perform the reaction at room temperature or below. Monitor the reaction closely by TLC or LC-MS.
Low yield in the final cyclization to form the piperidinone ring. Unfavorable ring-closing kinetics; side reactions of the linear precursor.High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. The choice of coupling reagent for the lactam formation is also critical.

Data Presentation

Table 1: Comparison of Common Orthogonal Protecting Groups in Aminopiperidine Synthesis

Protecting GroupLabilityCommon Reagents for IntroductionCommon Reagents for RemovalTypical Yield (Protection)Typical Yield (Deprotection)Orthogonal to
Boc Acid-labileDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA) in DCM>95%[10]>95%[10]Cbz, Fmoc, Alloc
Cbz HydrogenolysisBenzyl chloroformate (Cbz-Cl)H₂/Pd-C~90%[2]>95%[2]Boc, Fmoc
Fmoc Base-labileFmoc-Cl, Fmoc-OSu20% Piperidine in DMF>90%[8]>95%[5]Boc, Cbz

Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Boc Protection of the 4-Amino Group of 4-Aminopiperidin-2-one
  • Dissolution: Dissolve 4-aminopiperidin-2-one (1.0 eq.) in a mixture of THF and water (2:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Boc-Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Cbz Protection of the Lactam Nitrogen of N-Boc-4-aminopiperidin-2-one
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of N-Boc-4-aminopiperidin-2-one (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cbz-Cl Addition: Cool the reaction mixture back to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Selective Deprotection of the Boc Group
  • Dissolution: Dissolve the N-Cbz, N'-Boc protected 4-aminopiperidin-2-one (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and isolate the free amine.

Protocol 4: Selective Deprotection of the Cbz Group
  • Dissolution: Dissolve the N-Cbz, N'-Boc protected 4-aminopiperidin-2-one (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (H₂, 1 atm or balloon) at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

Orthogonal_Strategy_Workflow cluster_start Starting Material cluster_protection Orthogonal Protection cluster_deprotection_functionalization Selective Deprotection & Functionalization start 4-Aminopiperidin-2-one prot_amino Protect 4-Amino Group (e.g., Boc) start->prot_amino prot_lactam Protect Lactam Nitrogen (e.g., Cbz) prot_amino->prot_lactam deprot_amino Deprotect 4-Amino (Acidic Conditions) prot_lactam->deprot_amino func_amino Functionalize 4-Amino (R1-X) deprot_amino->func_amino deprot_lactam Deprotect Lactam (Hydrogenolysis) func_amino->deprot_lactam func_lactam Functionalize Lactam (R2-Y) deprot_lactam->func_lactam

Caption: Workflow for an orthogonal protecting group strategy in 4-Aminopiperidin-2-one synthesis.

Troubleshooting_Logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Experiment Start issue Low Yield or Side Product Formation start->issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction Check TLC/LC-MS side_reaction Side Reaction issue->side_reaction Analyze byproducts deprotection_issue Deprotection Failure issue->deprotection_issue Verify starting material consumption optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions change_reagents Change Reagents (Base, Solvent, Catalyst) side_reaction->change_reagents deprotection_issue->change_reagents optimize_conditions->start Re-run Experiment change_reagents->start Re-run Experiment purification Modify Purification Strategy purification->start Re-evaluate purity

Caption: A logical workflow for troubleshooting common issues in synthesis.

References

Technical Support Center: Scaling Up 4-Aminopiperidin-2-one Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of 4-Aminopiperidin-2-one hydrochloride production.

Troubleshooting Guide

Low Yield
Potential CauseRecommended Action
Incomplete Cyclization: The intramolecular cyclization to form the lactam ring may be slow or incomplete at a larger scale due to inefficient heat transfer.- Optimize Temperature Profile: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to find the optimal balance between reaction rate and impurity formation. - Increase Reaction Time: Extend the reaction time and monitor progress by in-process controls (e.g., HPLC, TLC) to ensure completion.
Side Reactions: The formation of dimeric or polymeric byproducts can become more significant at higher concentrations and longer reaction times typical of scale-up.- Controlled Addition of Reagents: Implement a slow, controlled addition of the cyclization agent (e.g., a base or dehydrating agent) to maintain a low instantaneous concentration and minimize side reactions. - Solvent Selection: Evaluate different solvents to improve the solubility of the starting material and intermediates, which can reduce intermolecular side reactions.
Product Degradation: The product may be unstable under the reaction or workup conditions, especially with prolonged exposure to high temperatures or harsh pH.- Minimize Reaction Time: Once the reaction is complete, proceed with the workup and isolation steps as quickly as possible. - pH Control: Carefully control the pH during workup and extraction to avoid degradation of the amine and lactam functionalities.
Losses During Workup and Isolation: Emulsion formation during aqueous washes and product loss during crystallization are common issues during scale-up.- Optimize Extraction Protocol: Use appropriate solvent-to-water ratios and consider the use of brine washes to break emulsions. - Controlled Crystallization: Develop a robust crystallization protocol by carefully controlling the cooling rate, agitation, and solvent/anti-solvent ratios to maximize recovery and purity.
High Impurity Profile
Potential CauseRecommended Action
Starting Material Impurities: Impurities in the starting materials can be carried through the synthesis and may even catalyze side reactions.- Thoroughly Characterize Starting Materials: Use analytical techniques such as HPLC, GC-MS, and NMR to identify and quantify impurities in all raw materials before use. - Purify Starting Materials if Necessary: If significant impurities are present, consider purification of the starting materials before proceeding with the synthesis.
Formation of Regioisomers: If the starting material has multiple reactive sites, the formation of regioisomeric byproducts is possible.- Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst may favor the formation of the desired isomer.
Residual Solvents: Inefficient drying can leave residual solvents in the final product.- Optimize Drying Conditions: Utilize a suitable drying method (e.g., vacuum oven) and ensure adequate drying time and temperature to remove residual solvents to acceptable levels.
Incomplete Conversion of Intermediates: Unreacted starting materials or intermediates can be present as impurities in the final product.- Monitor Reaction Completion: Use in-process controls to ensure the reaction has gone to completion before proceeding with the workup.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for 4-Aminopiperidin-2-one, and which is most suitable for scale-up?

Common synthetic routes include:

  • From Glutamic Acid Derivatives: This is a popular approach involving the cyclization of a suitably protected glutamic acid derivative. This route is often favored for its stereochemical control if a specific enantiomer is desired.

  • Hofmann or Curtius Rearrangement: These rearrangements can be used to convert a precursor with a carboxylic acid or amide functionality into the desired amine.[1][2][3] The Hofmann rearrangement, for instance, converts a primary amide to a primary amine with one less carbon atom.[1][2]

  • Gabriel Synthesis: This method can be employed to introduce the amino group, although it may involve more steps.[4]

For large-scale production, a route that utilizes readily available, inexpensive starting materials, involves a minimal number of steps, and avoids hazardous reagents and chromatographic purification is ideal. The synthesis starting from a glutamic acid derivative is often a strong candidate for industrial-scale production.

2. What are the critical process parameters to monitor during the cyclization step?

The critical parameters for the lactam formation step include:

  • Temperature: Both heating and cooling rates can impact reaction kinetics and impurity formation.

  • Reaction Time: Insufficient time can lead to incomplete conversion, while excessive time can promote side reactions and degradation.

  • Agitation: Proper mixing is crucial for maintaining homogeneity and ensuring efficient heat transfer, especially in large reactors.

  • Concentration: The concentration of reactants can influence the rate of both the desired reaction and side reactions.

3. How can I effectively control the crystallization of this compound to obtain a consistent particle size and high purity?

A controlled crystallization process is key. Consider the following:

  • Solvent System: Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvents can also be used to induce crystallization.

  • Cooling Profile: A slow and controlled cooling rate generally leads to larger, more uniform crystals with higher purity.

  • Seeding: Introducing seed crystals at the appropriate temperature can help control the crystal size distribution and prevent the formation of fines.

  • Agitation: The agitation rate can affect crystal growth and attrition.

4. What are the primary safety concerns when scaling up the production of this compound?

  • Thermal Hazards: The cyclization step can be exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be performed to understand the potential for thermal runaway.

  • Handling of Reagents: Some reagents used in the synthesis may be corrosive, flammable, or toxic. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Dust Explosion: The final product is a solid, and fine powders can pose a dust explosion risk. Implement appropriate dust control measures and use intrinsically safe equipment in areas where the powder is handled.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride (as an illustrative example)

This protocol is adapted from a patented industrial process for a closely related compound and can serve as a starting point for the development of a large-scale synthesis of this compound.

Step 1: Esterification of (R)-2,5-diaminopentanoic acid hydrochloride

  • Charge a suitable reactor with methanol.

  • Cool the methanol to between 0 °C and 15 °C.

  • Slowly add acetyl chloride to the cooled methanol.

  • Add (R)-2,5-diaminopentanoic acid hydrochloride to the reaction mixture.

  • Heat the mixture to between 45 °C and 65 °C and maintain for a specified period to complete the esterification.

Step 2: Cyclization to (R)-3-aminopiperidin-2-one hydrochloride

  • In a separate reactor, prepare a solution of sodium methoxide in methanol.

  • Cool the solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride from Step 1 to between -10 °C and 0 °C.

  • Slowly add the sodium methoxide solution to the ester solution, maintaining the temperature between -10 °C and 0 °C.

  • After the addition is complete, stir the reaction mixture at this temperature to complete the cyclization.

  • Prepare a solution of hydrochloric acid in methyl tert-butyl ether (MTBE).

  • Slowly add the HCl/MTBE solution to the reaction mixture, maintaining the temperature between 5 °C and 15 °C, to precipitate the hydrochloride salt.

  • Filter the solid product and wash with a suitable solvent (e.g., cold methanol or MTBE).

  • Dry the product under vacuum at an appropriate temperature.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production (Hypothetical Data)

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Yield 85%78%
Purity (HPLC) 99.5%98.9%
Major Impurity A 0.15%0.45%
Major Impurity B 0.10%0.30%
Residual Solvent <0.1%0.25%
Cycle Time 12 hours24 hours

Visualizations

experimental_workflow start Starting Material (e.g., Glutamic Acid Derivative) esterification Esterification start->esterification cyclization Cyclization esterification->cyclization precipitation HCl Salt Precipitation cyclization->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Final Product: 4-Aminopiperidin-2-one HCl drying->product troubleshooting_logic low_yield Low Yield Observed check_completion Check Reaction Completion (IPC/TLC/HPLC) low_yield->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_workup Investigate Workup/Isolation complete->check_workup emulsion Emulsion/Solubility Issues? check_workup->emulsion yes_emulsion Yes emulsion->yes_emulsion Yes no_emulsion No emulsion->no_emulsion No optimize_extraction Optimize Extraction yes_emulsion->optimize_extraction check_impurities Check for Side Products no_emulsion->check_impurities

References

Developing an analytical method for monitoring 4-Aminopiperidin-2-one reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the reaction progress of 4-Aminopiperidin-2-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for monitoring a reaction involving 4-Aminopiperidin-2-one? A1: The choice of method depends on available instrumentation, the nature of the reaction matrix, and the specific information required.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and versatile method. It is ideal for quantifying the disappearance of starting materials and the appearance of products.

  • Gas Chromatography (GC) can be used, but often requires derivatization of the polar amine and lactam functional groups to improve volatility and peak shape.[1] It is less common for this specific analyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is excellent for real-time, non-invasive monitoring and structural confirmation of reactants, intermediates, and products directly in the reaction mixture.[2][3][4]

  • Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity, confirming the identity of components by their mass-to-charge ratio.[5][6]

Q2: What are the key properties of 4-Aminopiperidin-2-one to consider for method development? A2: 4-Aminopiperidin-2-one is a polar, hydrophilic compound with a basic amino group and a cyclic amide (lactam) structure. Its polarity makes it challenging to retain on standard reversed-phase HPLC columns like C18.[7] The basicity of the amine can lead to peak tailing on silica-based columns due to interaction with acidic silanol groups.[8] It lacks a strong UV chromophore, so low wavelength UV detection (e.g., < 220 nm) or a more universal detector like MS or Evaporative Light Scattering Detector (ELSD) is required.

Q3: Are there any common side reactions or stability issues to be aware of? A3: Potential side reactions include dimerization, oxidation, or hydrolysis of the lactam ring under strong acidic or basic conditions. While generally stable, prolonged exposure to high temperatures, such as in a GC injection port, could potentially lead to degradation. Stability studies on similar compounds like 4-aminopyridine have shown good chemical stability under typical storage conditions.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during analysis.

HPLC Troubleshooting

Q: My 4-Aminopiperidin-2-one peak is showing poor retention or eluting in the void volume on a C18 column. What can I do? A: This is a common issue for polar analytes.[7]

  • Increase Mobile Phase Polarity: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.

  • Use a Different Stationary Phase: Consider using a column designed for polar compounds, such as a polar-embedded or an aqueous C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent alternative.

  • Add Modifiers: Using an MS-compatible buffer like ammonium formate can sometimes improve retention and peak shape.[9]

Q: I'm observing significant peak tailing for my analyte. How can I fix this? A: Peak tailing is often caused by secondary interactions between the basic amine and active sites on the column packing.[7][8]

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a mid-range pH (e.g., 7-8) or a low pH (<3) can improve peak shape.

  • Use an End-Capped Column: Employ a high-quality, base-deactivated, or end-capped column to minimize silanol interactions.

  • Reduce Sample Load: Overloading the column can cause tailing. Try injecting a smaller volume or diluting your sample.[10]

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants that may cause active sites and peak tailing.[7]

Q: My baseline is noisy and drifting. What are the likely causes? A: Baseline irregularities can stem from several sources.[10]

  • Mobile Phase Issues: Ensure your solvents are high-purity (HPLC grade), have been recently prepared, and are thoroughly degassed to prevent air bubbles.[9][10]

  • System Contamination: A dirty column, guard column, or detector flow cell can cause baseline noise. Flush the system with a strong solvent.[11]

  • Detector Instability: The detector lamp may be failing or there could be temperature fluctuations in the lab.

GC Troubleshooting

Q: My amine-containing compounds are showing broad, tailing peaks or are not eluting at all. Why? A: Amines are highly active and prone to adsorbing to surfaces in the GC system.[8]

  • Use a Deactivated Column: It is essential to use a column specifically designed for amine analysis, which is often deactivated with a base like potassium hydroxide (KOH) to mask active sites.[8]

  • Derivatization: Consider derivatizing your sample to make the analytes less polar and more volatile. Common derivatizing agents for amines include silylating or acylating reagents.[1]

  • Check Inlet Liner: Use a deactivated inlet liner and change it frequently to prevent the buildup of non-volatile material.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring
  • Objective: To quantify the consumption of 4-Aminopiperidin-2-one and the formation of a non-polar product.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) and Acetonitrile (95:5 v/v). Adjust ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Withdraw 50 µL from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding to 450 µL of cold solvent).

    • Dilute the quenched sample 1:100 with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Product Identification
  • Objective: To confirm the identity of reactants and products by mass.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • Column: C18 Column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.

  • MS Settings:

    • Ionization Mode: ESI Positive.[5]

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation: Same as HPLC-UV protocol, but dilute with Mobile Phase A.

Section 4: Data Presentation

Quantitative data should be organized for clear interpretation and comparison.

Table 1: Example HPLC-UV Retention Data

CompoundRetention Time (min)Relative Response Factor (UV @ 210 nm)
4-Aminopiperidin-2-one2.51.00
Starting Material 28.11.54
Product6.32.10
Byproduct4.70.85

Table 2: Example LC-MS Mass Identification Data

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
4-Aminopiperidin-2-one115.0866115.0869
Product279.1543279.1541
Dimer of Reactant229.1659229.1662

Section 5: Mandatory Visualizations

Diagrams illustrating workflows and troubleshooting logic can streamline the analytical process.

Experimental Workflow Sample Sample Reaction Mixture Quench Quench Reaction (if necessary) Sample->Quench Dilute Dilute Sample in Mobile Phase Quench->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC/LC-MS Filter->Inject Analyze Analyze Data (Peak Integration) Inject->Analyze

Caption: Sample preparation and analysis workflow.

Troubleshooting Logic Start Poor Peak Shape (Tailing) Observed? CheckConc Is Sample Concentration High? Start->CheckConc Yes ReduceConc Solution: Reduce Sample Load (Dilute or Inject Less) CheckConc->ReduceConc Yes CheckColumn Is it a Standard (non-end-capped) C18 Column? CheckConc->CheckColumn No End Problem Resolved ReduceConc->End ChangeColumn Solution: Use Base-Deactivated or Polar-Embedded Column CheckColumn->ChangeColumn Yes CheckpH Is Mobile Phase pH Between 4 and 6? CheckColumn->CheckpH No ChangeColumn->End AdjustpH Solution: Adjust pH to <3 or >7 (MS-compatibility permitting) CheckpH->AdjustpH Yes ContactSupport Further Investigation Needed CheckpH->ContactSupport No AdjustpH->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC-MS Method Development for Purity Analysis of 4-Aminopiperidin-2-one HCl

Author: BenchChem Technical Support Team. Date: December 2025

The inherent polarity and potential for chiral isomers in 4-Aminopiperidin-2-one present unique analytical challenges.[1][2] Effective method development requires careful consideration of the chromatographic mode, mobile phase composition, and detector settings to achieve optimal separation and sensitivity for both the active pharmaceutical ingredient (API) and its potential impurities.

Proposed HPLC-MS Methodologies: A Comparative Overview

Given the polar nature of 4-Aminopiperidin-2-one, several HPLC-based approaches can be considered. The choice of method will depend on the specific impurities that need to be resolved and the desired analytical outcome.

Chromatographic Mode Stationary Phase (Column) Mobile Phase Concept Advantages Potential Challenges
Reversed-Phase (RP) HPLC C18, C8Acidic (e.g., 0.1% Formic Acid in Water/Acetonitrile) or Basic (e.g., Ammonium Bicarbonate in Water/Acetonitrile)Widely applicable, robust, and compatible with MS.[3][4]Poor retention of highly polar compounds without modifiers. Potential for peak tailing with basic analytes on silica-based columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, or specialized HILIC phasesHigh organic solvent content with a small amount of aqueous bufferExcellent retention for very polar compounds. Orthogonal selectivity to RP-HPLC.Can be less robust than RP-HPLC; requires careful mobile phase preparation and equilibration.
Ion-Pair Reversed-Phase (IP-RP) HPLC C18, C8Addition of an ion-pairing reagent (e.g., Trifluoroacetic Acid - TFA) to the mobile phaseImproves retention and peak shape of polar and ionic compounds.[3]TFA can cause ion suppression in the MS detector.[3] Requires dedicated columns to avoid contamination.
Chiral HPLC Polysaccharide-based chiral stationary phases (e.g., Chiralcel®, Chiralpak®)Normal-phase (e.g., Hexane/Ethanol) or reversed-phase modifiersEnables separation of enantiomers and diastereomers.[2]Method development can be more complex; may require screening of multiple chiral columns and mobile phases.

Table 1: Comparison of Potential HPLC-MS Methodologies for 4-Aminopiperidin-2-one HCl Analysis.

Experimental Protocols: Proposed Starting Points

The following are proposed starting protocols for method development. Optimization will be necessary based on the specific impurity profile of the sample.

Protocol 1: Reversed-Phase HPLC-MS
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI) in Positive Mode

  • Scan Range: m/z 50-500

Rationale: A standard starting point for many pharmaceutical analyses. The acidic mobile phase will protonate the amine, aiding in ionization for MS detection.[3] For improved retention of the polar analyte, a lower starting percentage of the organic mobile phase may be required.

Protocol 2: HILIC-MS
  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient: 0% to 50% B over 12 minutes

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • MS Detector: ESI Positive Mode

  • Scan Range: m/z 50-500

Rationale: HILIC is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. The high organic content of the mobile phase enhances retention.

Logical Workflow for Method Development

The process of developing a robust HPLC-MS method for purity analysis follows a logical progression, as illustrated in the diagram below.

MethodDevelopmentWorkflow DefineObjective Define Analytical Objective (Purity, Impurity Profile) AnalyteCharacterization Characterize Analyte (Polarity, pKa, UV) DefineObjective->AnalyteCharacterization InitialMethodScreening Initial Method Screening (RP, HILIC, Chiral) AnalyteCharacterization->InitialMethodScreening ColumnSelection Column Selection InitialMethodScreening->ColumnSelection MobilePhaseOptimization Mobile Phase Optimization (pH, Organic Solvent, Additives) ColumnSelection->MobilePhaseOptimization GradientOptimization Gradient Optimization MobilePhaseOptimization->GradientOptimization MSParameterTuning MS Parameter Tuning (Ionization, Fragmentation) GradientOptimization->MSParameterTuning MethodValidation Method Validation (ICH Guidelines) MSParameterTuning->MethodValidation FinalMethod Final Validated Method MethodValidation->FinalMethod

Caption: A typical workflow for HPLC-MS method development.

Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable for specific analytical challenges.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for the non-volatile 4-Aminopiperidin-2-one.[4]

  • Capillary Electrophoresis (CE): Offers high separation efficiency, particularly for charged species and chiral compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of impurities.[6]

Comparative Analysis of Chromatographic Approaches

The choice between different chromatographic modes is a critical decision in method development. The following diagram illustrates the logical considerations for selecting an appropriate method for a polar compound like 4-Aminopiperidin-2-one.

ChromatographicComparison Analyte 4-Aminopiperidin-2-one HCl (Polar, Basic) IsRetentionAdequate Adequate Retention in RP? Analyte->IsRetentionAdequate RP_HPLC Reversed-Phase HPLC (C18, C8) IsRetentionAdequate->RP_HPLC Yes HILIC HILIC IsRetentionAdequate->HILIC No IP_RP_HPLC Ion-Pair RP-HPLC IsRetentionAdequate->IP_RP_HPLC No, try ion-pairing AreIsomersPresent Chiral Isomers Present? Chiral_HPLC Chiral HPLC AreIsomersPresent->Chiral_HPLC Yes RP_HPLC->AreIsomersPresent HILIC->AreIsomersPresent IP_RP_HPLC->AreIsomersPresent

Caption: Decision tree for selecting a chromatographic method.

Conclusion

Developing a robust and reliable HPLC-MS method for the purity analysis of 4-Aminopiperidin-2-one HCl requires a systematic approach. By starting with a foundational understanding of the analyte's physicochemical properties, researchers can effectively screen and optimize various chromatographic techniques. While reversed-phase HPLC remains a workhorse in pharmaceutical analysis, HILIC and chiral chromatography present viable alternatives for addressing the specific challenges posed by this polar and potentially chiral molecule. The proposed methods and workflows in this guide serve as a starting point for developing a validated analytical procedure that ensures the quality and safety of this important pharmaceutical intermediate.

References

Comparative Bioactivity Analysis: 4-Aminopiperidin-2-one versus 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, conformational properties, and biological activities of two closely related piperidinone isomers.

This guide provides a comprehensive comparison of 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one, two structural isomers with potential applications in medicinal chemistry. While structurally similar, the seemingly minor difference in the position of the amino group can significantly influence their three-dimensional conformation and, consequently, their biological activity. This document summarizes the available data on their synthesis, conformational analysis, and known bioactivities, providing a valuable resource for researchers in the field of drug discovery and development.

Introduction

Piperidin-2-one scaffolds are prevalent in a variety of biologically active molecules and natural products. The introduction of an amino substituent creates a chiral center and provides a handle for further functionalization, making aminopiperidin-2-ones attractive building blocks for the synthesis of peptidomimetics and other complex molecular architectures. Understanding the comparative bioactivity of isomers such as 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one is crucial for the rational design of novel therapeutic agents. This guide aims to collate and present the existing scientific knowledge on these two compounds to facilitate further research and development.

Synthesis and Regiocontrol

The enantiopure synthesis of both 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one has been achieved starting from aspartic acid. A key strategy involves the use of a 1,4-bis-electrophile intermediate, which allows for regioselective functionalization and subsequent lactamization to form the desired piperidinone ring.[1][2][3] The synthetic pathway is designed to control the position of the amino group, leading to either the 4-amino or 5-amino isomer.[1][2][3]

Interestingly, the stereoselectivity of C-alkylation at the piperidinone ring differs between the two isomers. For N-protected 4-aminopiperidin-2-one derivatives, alkylation proceeds with exclusive trans configuration.[1][2][3] In contrast, alkylations of the corresponding 5-amino lactams typically result in cis selectivity.[1][2][3] This highlights how the position of the amino group can influence the reactivity and stereochemical outcome of subsequent chemical transformations.

Conformational Analysis

The conformational preferences of 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one derivatives have been investigated to understand their ability to act as β-turn mimetics.[1][2][3] Peptidomimetics incorporating the 4-aminopiperidin-2-one scaffold have been shown to predominantly adopt a reverse-turn structure. This conformation is stabilized by an intramolecular hydrogen bond between a carbonyl group and an amide proton, forming an 11-membered ring.[1][2][3] Spectroscopic analyses, including IR and NMR, in dilute solutions have provided clear evidence for this folded conformation.[1][2][3]

Comparative Bioactivity

Direct comparative bioactivity data for the parent compounds, 4-Aminopiperidin-2-one and 5-Aminopiperidin-2-one, is limited in the public domain. However, a key study has explored the potential of their derivatives in the context of dopamine D2 receptor modulation.[1][2][3]

Compound DerivativeBiological TargetAssay TypeObserved EffectQuantitative DataReference
Peptidomimetic of 4-Aminopiperidin-2-oneDopamine D2 ReceptorAgonist Binding AssaySignificant enhancement of agonist bindingPotency comparable to the genuine ligand Pro-Leu-Gly-NH2 (PLG)[1][2][3]
5-Aminopiperidin-2-one--Data not available--

Note: The available data on the bioactivity of 5-Aminopiperidin-2-one is sparse, with some sources suggesting potential anti-inflammatory and antibacterial properties without providing specific experimental evidence. Further research is required to elucidate and quantify the biological activities of this isomer and to enable a direct and comprehensive comparison with its 4-amino counterpart.

Experimental Protocols

Dopamine D2 Receptor Binding Assay (Competitive)

This protocol describes a general method for assessing the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine D2 receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the dopamine D2 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known D2 receptor antagonist (e.g., haloperidol).

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/oβγ D2R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Experimental_Workflow Compound_Synthesis Compound Synthesis (4- and 5-Aminopiperidin-2-one) Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., Functional Assay) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

References

Mastering the Matrix: A Comparative Guide to Obtaining Single Crystal X-ray Structures of 4-Aminopiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-quality single crystals of 4-aminopiperidin-2-one derivatives is a critical yet often challenging step in structural elucidation. This guide provides a comparative overview of common crystallization techniques, supported by experimental data, to aid in the rational selection of methods for achieving diffraction-quality crystals.

The three-dimensional arrangement of atoms within a molecule, definitively determined by single crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and driving rational drug design. The 4-aminopiperidin-2-one scaffold is a key pharmacophore in numerous biologically active compounds, making its structural analysis essential for the development of novel therapeutics. This guide compares the most effective and widely used crystallization techniques—Slow Evaporation, Vapor Diffusion, and Solvent Layering—and provides detailed protocols to facilitate their successful implementation.

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is often empirical and depends on the specific physicochemical properties of the 4-aminopiperidin-2-one derivative. The following table summarizes the key parameters and outcomes of different techniques, providing a baseline for experimental design.

Crystallization MethodCompound TypeSolvent SystemTemperature (°C)TimeOutcome
Slow Evaporation Piperidin-4-one derivativesEthanolRoom TemperatureDays to WeeksColorless blocks suitable for X-ray diffraction[1][2]
Piperidin-4-one derivativesMethanolRoom TemperatureDays to WeeksLight yellow crystals[1]
Piperidin-4-one derivativesAcetonitrileRoom TemperatureDays to WeeksBlock-like colorless crystals[1][3]
Piperidin-4-one derivativesDichloromethane/Methanol (1:1 v/v)Room TemperatureDays to WeeksLight yellow crystals[1]
Vapor Diffusion Small molecules (general)"Good" solvent: THF, Benzene, Chloroform, Toluene, Acetonitrile, Methanol, or Dichloromethane; "Poor" solvent: Pentane, Diethyl ether, or HexaneRoom Temperature or refrigeratedDays to WeeksHigh-quality single crystals, suitable for milligram quantities[4][5][6]
Solvent Layering Small molecules (general)Bottom layer (dissolving solvent): Moderately polar; Top layer (precipitant): Less dense, miscible, non-polarRoom TemperatureDays to WeeksCrystals form at the liquid-liquid interface[5][6]

Experimental Protocols

Detailed methodologies for the principal crystallization techniques are provided below. These protocols serve as a starting point and may require optimization for specific 4-aminopiperidin-2-one derivatives.

Protocol 1: Slow Evaporation

This is a straightforward and widely used method for growing single crystals.[6]

  • Solvent Selection: Identify a solvent in which the 4-aminopiperidin-2-one derivative has moderate solubility. Common choices include ethanol, methanol, and acetonitrile.[1][7]

  • Dissolution: Dissolve the compound in the chosen solvent to create a nearly saturated solution. Gentle heating can be applied to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any particulate matter.

  • Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet area of the lab, at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal growth. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion

This technique is particularly effective for small quantities of material and for screening a wide range of conditions.[4][6]

  • Setup: Place a small, open vial containing a concentrated solution of the 4-aminopiperidin-2-one derivative in a "good" (highly solubilizing) and relatively less volatile solvent inside a larger, sealed container (e.g., a beaker or jar).

  • Anti-Solvent: Add a "poor" (precipitating) and more volatile solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: This diffusion process gradually decreases the solubility of the compound in the inner vial, leading to supersaturation and the growth of single crystals.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between a solvent in which the compound is soluble and an anti-solvent.[5][6]

  • Dissolution: Dissolve the 4-aminopiperidin-2-one derivative in a minimal amount of a "good" solvent, typically one with a higher density.

  • Layering: Carefully and slowly add a layer of a "poor," less dense, and miscible anti-solvent on top of the solution, creating a distinct interface. This is best done in a narrow tube or vial to minimize disturbance.

  • Diffusion and Crystallization: Do not disturb the setup. Over time, the two solvents will slowly diffuse into one another. As the solvent environment becomes less favorable, the compound's solubility will decrease, and crystals will begin to form at the interface.

Experimental Workflow for Single Crystal X-ray Structure Determination

The overall process for obtaining a single crystal X-ray structure is a sequential workflow, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Compound 4-Aminopiperidin-2-one Derivative Purification Purification (e.g., Chromatography) Compound->Purification Crystallization Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Screening Solvent & Condition Screening Crystallization->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Selection Single Crystal Selection & Mounting Optimization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation & Analysis Structure_Solution->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for obtaining a single crystal X-ray structure.

Alternative and Advanced Techniques

While the aforementioned methods are the workhorses of small molecule crystallization, challenges such as obtaining crystals of sufficient size and quality may necessitate alternative approaches.

  • Microcrystal-Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are a billionth of the size typically required for X-ray crystallography. This method is significantly faster, with data collection and structure determination possible in under 30 minutes.

  • Small-Molecule Serial Femtosecond X-ray Crystallography (smSFX): This technique utilizes an X-ray free-electron laser (XFEL) to obtain diffraction data from nanocrystals. The extremely short and intense X-ray pulses allow for data collection before the crystal is destroyed by radiation, making it suitable for very small and radiation-sensitive samples.

By systematically applying the described crystallization techniques and considering advanced alternatives when necessary, researchers can significantly increase the success rate of obtaining high-quality single crystals of 4-aminopiperidin-2-one derivatives, thereby accelerating the pace of drug discovery and development.

References

A Comparative Efficacy Analysis of Novel 4-Aminopiperidine-Based Inhibitors Against Established SMYD3-Targeting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of epigenetic cancer therapy, a novel 4-aminopiperidine-based inhibitor, EM127, is demonstrating significant promise in preclinical studies, exhibiting superior efficacy in enzymatic assays when compared to the established SMYD3 inhibitor, EPZ031686. This guide provides a detailed comparison of these two compounds, offering insights into their relative performance, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and epigenetic drug discovery.

Executive Summary

SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical therapeutic target in oncology due to its role in the methylation of both histone and non-histone proteins, leading to the activation of key oncogenic signaling pathways.[1] The 4-aminopiperidine derivative EM127 has been developed as a site-specific covalent inhibitor of SMYD3.[2] In direct comparative enzymatic assays, EM127 has shown a more potent inhibitory effect on SMYD3 than the well-characterized reference inhibitor, EPZ031686.[2][3] Furthermore, EM127 has demonstrated the ability to attenuate the proliferation of breast and colorectal cancer cell lines and reduce SMYD3-mediated ERK signaling.[2][3] This guide synthesizes the available quantitative data, details the experimental protocols for key assays, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the key efficacy data for the 4-aminopiperidine-based inhibitor EM127 and the known SMYD3 inhibitor EPZ031686.

InhibitorTargetBiochemical IC50Cellular IC50 (MEKK2 Methylation)Mechanism of ActionOral Bioavailability (in mice)
EM127 SMYD3Data suggests stronger inhibition than EPZ031686[2][3]Not explicitly statedCovalent, site-specificNot available
EPZ031686 SMYD33 nM[4][5]36 nM (HEK293T cells)[5]Noncompetitive with SAM and MEKK2[5][6]Good[5][6]

Table 1: Comparative Performance of SMYD3 Inhibitors. This table provides a side-by-side comparison of the key performance indicators for EM127 and EPZ031686.

Cell LineCancer TypeEffect of EM127
MDA-MB-231Breast CancerAttenuated proliferation[2][3]
HCT116Colorectal CancerReduced SMYD3-mediated ERK signaling[2][3]

Table 2: Cellular Activity of EM127. This table summarizes the observed effects of EM127 on different cancer cell lines.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

SMYD3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nu ERK ERK->ERK_nu SMYD3_cyto SMYD3 MAP3K2 MAP3K2 SMYD3_cyto->MAP3K2 Methylates (activates) SMYD3_nu SMYD3 SMYD3_cyto->SMYD3_nu MAP3K2->MEK EM127_cyto EM127 EM127_cyto->SMYD3_cyto Inhibits EPZ031686_cyto EPZ031686 EPZ031686_cyto->SMYD3_cyto Inhibits Transcription_Factors Transcription Factors (e.g., c-Myc, CDK2) ERK_nu->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Histones Histones (H3K4) SMYD3_nu->Histones Methylates Histones->Gene_Expression EM127_nu EM127 EM127_nu->SMYD3_nu Inhibits EPZ031686_nu EPZ031686 EPZ031686_nu->SMYD3_nu Inhibits

Caption: SMYD3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Bio Start Recombinant_SMYD3 Recombinant SMYD3 Enzyme Start_Bio->Recombinant_SMYD3 Incubation Incubation Recombinant_SMYD3->Incubation Substrate Substrate (e.g., MAP3K2 peptide) Substrate->Incubation Cofactor Cofactor (S-adenosyl-L-methionine) Cofactor->Incubation Inhibitors Test Inhibitors (EM127, EPZ031686) Inhibitors->Incubation Detection Detection of Methylation (e.g., Radioactivity, AlphaLISA) Incubation->Detection IC50 IC50 Determination Detection->IC50 End_Bio End IC50->End_Bio Start_Cell Start Cell_Culture Cell Culture (MDA-MB-231, HCT116) Start_Cell->Cell_Culture Treatment Treatment with Inhibitors Cell_Culture->Treatment Incubation_Cell Incubation (24-72 hours) Treatment->Incubation_Cell Proliferation_Assay Cell Proliferation Assay (MTT, SRB) Incubation_Cell->Proliferation_Assay Western_Blot Western Blot (p-ERK, total ERK) Incubation_Cell->Western_Blot Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis End_Cell End Data_Analysis->End_Cell

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used in the evaluation of SMYD3 inhibitors.

In Vitro SMYD3 Methyltransferase Assay (Radioactive Filter Binding)

This assay quantifies the enzymatic activity of SMYD3 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.

Materials:

  • Recombinant human SMYD3 enzyme

  • Substrate: MAP3K2 peptide

  • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Test inhibitors (EM127, EPZ031686) dissolved in DMSO

  • Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20[7]

  • Phosphocellulose filter paper

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, combine the recombinant SMYD3 enzyme, the MAP3K2 peptide substrate, and the diluted test inhibitor or vehicle control (DMSO).

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Wash the filter paper to remove unincorporated [³H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

Materials:

  • MDA-MB-231 or HCT-116 cells

  • Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

  • Test inhibitors (EM127, EPZ031686)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Treat the cells with serial dilutions of the test inhibitors or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]

Conclusion

The emergence of 4-aminopiperidine-based inhibitors such as EM127 represents a significant advancement in the pursuit of effective SMYD3-targeted cancer therapies. The superior in vitro potency of EM127 compared to the established inhibitor EPZ031686, coupled with its demonstrated anti-proliferative and signaling-modulatory effects in cancer cell lines, underscores its potential as a lead compound for further development. The provided data, protocols, and diagrams offer a comprehensive resource for researchers to understand and build upon these promising findings. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this new class of inhibitors.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Substituted 4-Aminopiperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted 4-aminopiperidin-2-one analogs, focusing on their structure-activity relationships (SAR). The inherent conformational rigidity of the 4-aminopiperidin-2-one scaffold makes it an excellent candidate for designing peptidomimetics that can mimic critical secondary structures of peptides, such as β-turns.[1][2][3] This analysis is centered on the application of these analogs as modulators of the dopamine D2 receptor, a key target in neuropharmacology.

Introduction: The 4-Aminopiperidin-2-one Scaffold as a β-Turn Mimetic

Peptide-protein and protein-protein interactions are fundamental to countless biological processes and are often mediated by specific three-dimensional motifs, including α-helices and β-turns.[1][3] β-turns, in particular, are structures where a polypeptide chain reverses its direction. They are crucial for the correct folding and biological function of peptides and proteins.[1] However, native peptides often make poor drug candidates due to low metabolic stability and poor bioavailability.

Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide in a more robust, non-peptide scaffold.[2] The 4-aminopiperidin-2-one core is a "Homo-Freidinger lactam," a class of compounds known to act as potent β-turn mimetics. Its rigid, lactam-bridged structure effectively orients substituents in a defined spatial arrangement, replicating the positioning of key amino acid side chains in a natural β-turn. This guide explores the SAR of this scaffold in the context of mimicking the neuropeptide Pro-Leu-Gly-NH₂ (PLG), which modulates dopamine D2 receptor activity.

General Synthesis and Stereochemical Considerations

The synthesis of enantiopure 4-aminopiperidin-2-one scaffolds is crucial, as biological activity is often highly dependent on stereochemistry. The general approach starts from chiral precursors, such as aspartic acid, to establish the desired stereocenter. Key synthetic steps typically involve regioselective functionalization and subsequent lactamization to form the core piperidin-2-one ring.

G cluster_0 Synthetic Workflow Start Chiral Precursor (e.g., Aspartic Acid) Inter1 Formation of 1,4-Bis-electrophile Intermediate Start->Inter1 Inter2 Regioselective Functionalization Inter1->Inter2 Inter3 Lactamization Inter2->Inter3 Final 4-Aminopiperidin-2-one Core Inter3->Final Deriv N- and C-Alkylation (Peptide Coupling) Final->Deriv Product Target Peptidomimetic Analogs Deriv->Product

Caption: General synthetic workflow for 4-aminopiperidin-2-one analogs.

SAR of 4-Aminopiperidin-2-one Analogs as Dopamine D2 Receptor Modulators

The tripeptide Pro-Leu-Gly-NH₂ (PLG) is a known positive allosteric modulator of the dopamine D2 receptor, enhancing the binding of dopamine agonists. Conformational studies suggest that PLG adopts a β-turn structure when binding to its target. This has made it an attractive candidate for mimickry using rigid scaffolds.

Researchers have designed and synthesized peptidomimetics based on the 4-aminopiperidin-2-one core to replicate the PLG β-turn. The key SAR finding from these studies is the critical importance of stereochemistry. The biological activity was found to be highly dependent on the specific enantiomer used, demonstrating that a precise three-dimensional orientation of the side-chain mimics is required for effective interaction with the receptor.

Data Presentation

The following table summarizes the comparative activity of enantiomeric peptidomimetics designed to mimic PLG. The activity is described in terms of their ability to enhance dopamine D2 agonist binding, with one isomer showing potency comparable to the natural peptide.

Compound IDScaffold ConfigurationKey Substituents (Mimicking)Biological Activity (Dopamine D2 Receptor)
PLG Natural PeptidePro-Leu-Gly-NH₂Reference Compound: Enhances agonist binding.
Analog 1 (R)-4-amino-piperidin-2-oneIsopropyl (mimics Leu)Active: Potency comparable to genuine PLG.
Analog 2 (S)-4-amino-piperidin-2-oneIsopropyl (mimics Leu)Inactive: No significant enhancement of agonist binding.

Data synthesized from published findings where specific quantitative values were not available in the abstract. The comparison reflects the qualitative description of potency.

The stark difference in activity between the two enantiomers underscores a highly specific molecular recognition event at the receptor level. The (R)-configuration correctly positions the critical isopropyl group (mimicking the leucine side chain of PLG) for a productive interaction, while the (S)-configuration does not.

G cluster_0 Biomimicry of PLG PLG Natural Peptide (Pro-Leu-Gly-NH₂) BetaTurn Flexible β-Turn Conformation PLG->BetaTurn adopts Receptor Dopamine D2 Receptor Modulatory Site BetaTurn->Receptor binds to Scaffold 4-Aminopiperidin-2-one Scaffold Rigid Rigidified β-Turn Mimetic Scaffold->Rigid acts as Rigid->Receptor binds to Effect Enhanced Agonist Binding Receptor->Effect leads to

Caption: Biomimicry concept for dopamine receptor modulation.

Experimental Protocols

Detailed and validated experimental procedures are essential for reproducible SAR studies. Below are representative protocols for the chemical synthesis and biological evaluation of these compounds.

A. Synthesis of a Representative 4-Aminopiperidin-2-one Analog

This protocol describes a general procedure for the reductive amination to install a side chain on the 4-amino group, a common step in creating diverse analogs.

  • Dissolution: Dissolve the starting 4-aminopiperidin-2-one hydrochloride salt (1.0 eq) and a selected ketone or aldehyde (e.g., acetone, 1.2 eq) in a suitable solvent such as methanol.

  • pH Adjustment: Add a base, like triethylamine, to neutralize the hydrochloride salt and facilitate the reaction.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final N-substituted analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Dopamine D2 Receptor Competitive Binding Assay

This protocol is a standard method to determine the affinity (Ki) of test compounds for the D2 receptor.[4][5][6]

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the human dopamine D2 receptor (e.g., HEK293-D2 cells) in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[5]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone at its approximate Kd value), and serial dilutions of the test compound.[5][6]

    • Total Binding: For total binding wells, add vehicle instead of the test compound.

    • Non-specific Binding: For non-specific binding wells, add a high concentration of an unlabeled D2 antagonist (e.g., 10 µM (+)-butaclamol).[4]

    • The assay buffer should be 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[4]

  • Incubation and Filtration:

    • Incubate the plates at room temperature for 90 minutes to reach equilibrium.[5]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.[4]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Conclusion and Future Directions

The structure-activity relationship for 4-aminopiperidin-2-one analogs, particularly in the context of dopamine D2 receptor modulation, is heavily dictated by stereochemistry. The rigid lactam scaffold serves as an effective β-turn mimetic, but only when the chiral centers are correctly configured to present key pharmacophoric elements in the proper spatial orientation. This highlights the scaffold's potential for the rational design of potent and selective peptidomimetics.

Future research should focus on expanding the diversity of substituents on the piperidine ring to probe interactions with other receptor subtypes and targets. By comparing the biological activities of a wider range of analogs, a more comprehensive SAR can be developed, paving the way for novel therapeutics based on this promising and versatile chemical core.

References

Navigating Target Engagement: A Comparative Guide to 4-Aminopiperidin-2-one Based Probes and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended biological target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of target engagement validation strategies, with a focus on 4-aminopiperidin-2-one based covalent probes against established alternative methodologies: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling (PAL).

The selection of an appropriate target engagement strategy is critical for the successful progression of a drug candidate. Factors such as the nature of the target protein, the availability of specific ligands, and the desired experimental readout all influence this decision. This guide aims to provide an objective comparison of these key methodologies, supported by experimental data and detailed protocols, to empower researchers to make informed choices for their specific research needs.

4-Aminopiperidine-Based Covalent Probes: A Focused Approach to Target Engagement

Covalent probes, including those built on a 4-aminopiperidine scaffold, are designed to form a stable, covalent bond with their target protein. This irreversible interaction offers distinct advantages for target validation, as it allows for the durable labeling and subsequent identification of the target protein, even for low-affinity interactions. The 4-aminopiperidine core can be functionalized with a reactive "warhead" that forms a covalent bond with a specific amino acid residue on the target protein, and often a reporter tag for detection and enrichment.

A notable example is the 4-aminopiperidine derivative EM127, a site-specific covalent inhibitor of SMYD3 methyltransferase.[1][2][3] This compound incorporates a 2-chloroethanoyl group as the reactive warhead, which selectively targets a cysteine residue (Cys186) within the substrate-binding pocket of SMYD3.[1][2][3]

cluster_0 Cellular Environment Probe 4-Aminopiperidine Probe (e.g., EM127) Non_Covalent_Complex Reversible Non-Covalent Complex Probe->Non_Covalent_Complex Reversible Binding Target Target Protein (e.g., SMYD3) Target->Non_Covalent_Complex Covalent_Complex Irreversible Covalent Adduct Non_Covalent_Complex->Covalent_Complex Covalent Bond Formation Downstream_Analysis Target Identification (e.g., Mass Spectrometry) Covalent_Complex->Downstream_Analysis Enrichment

Covalent probe target engagement workflow.

Alternative Methodologies for Target Engagement Validation

While covalent probes offer a powerful approach, a suite of alternative methods provides orthogonal strategies for validating target engagement, each with its own set of advantages and limitations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[4][5] The binding of a compound to its target protein generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve in the presence of the compound provides direct evidence of target engagement.[4][5]

Start Cells + Compound/Vehicle Heat Apply Temperature Gradient Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Analyze Generate Melt Curve and Determine Tm Shift Quantify->Analyze

CETSA experimental workflow.
Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[6][7] ABPP probes are typically composed of a reactive group that covalently modifies the active site of an enzyme, a linker, and a reporter tag. In a competitive ABPP experiment, a decrease in probe labeling in the presence of a test compound indicates that the compound is binding to the same active site, thus validating target engagement.[6][7][8]

cluster_0 Competitive ABPP Proteome Proteome Inhibitor Test Compound (Inhibitor) Proteome->Inhibitor Pre-incubation Probe ABPP Probe (Reactive Group + Reporter) Inhibitor->Probe Competition Labeled_Target Probe-Labeled Target Probe->Labeled_Target Analysis Analysis (Gel or MS) Labeled_Target->Analysis Start Cells/Lysate + PAL Probe UV UV Irradiation Start->UV Crosslink Covalent Crosslinking UV->Crosslink Lyse Cell Lysis (if applicable) Crosslink->Lyse Enrich Enrichment of Labeled Proteins Lyse->Enrich Identify Protein Identification (Mass Spectrometry) Enrich->Identify End Target Identification Identify->End

References

A Head-to-Head Comparison of Synthetic Routes to Enantiopure 4-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure 4-aminopiperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a constrained diamine surrogate in the synthesis of various therapeutic agents. Its rigid conformation and chiral centers offer a unique scaffold for interacting with biological targets. This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining this important intermediate in its enantiopure form: a chiral pool-based synthesis starting from L-aspartic acid, and a proposed chemoenzymatic approach involving kinetic resolution.

Data Presentation: A Comparative Overview

ParameterRoute 1: Chiral Pool Synthesis from L-Aspartic AcidRoute 2: Chemoenzymatic Synthesis (Proposed)
Starting Material L-Aspartic AcidN-Benzyl-4-piperidone
Number of Steps 65
Overall Yield ~25%Not established (estimated ~20-30%)
Enantiomeric Excess >99%>99% (for one enantiomer)
Source of Chirality L-Aspartic Acid (Chiral Pool)Enzymatic Kinetic Resolution
Key Transformations Regioselective mesylation, intramolecular cyclizationRacemic synthesis, Enzymatic acylation
Key Reagents LiAlH4, MsCl, NaHm-CPBA, Lipase (e.g., Candida antarctica lipase B)
Scalability Demonstrated on a gram scalePotentially scalable
Purification Column chromatographyColumn chromatography, separation of diastereomers

Experimental Protocols

Route 1: Chiral Pool Synthesis from L-Aspartic Acid

This route leverages the inherent chirality of L-aspartic acid to establish the stereocenter of the target molecule. The following protocol is adapted from the work of Gmeiner and coworkers.

Step 1: Synthesis of (S)-2-(Dibenzylamino)-1,4-butanediol

To a suspension of LiAlH4 (1.5 equiv.) in dry THF, a solution of N,N-dibenzyl-L-aspartic acid dimethyl ester (1.0 equiv.) in dry THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the sequential addition of water, 15% aq. NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diol.

Step 2: Synthesis of (S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane

To a solution of (S)-2-(dibenzylamino)-1,4-butanediol (1.0 equiv.) and triethylamine (3.0 equiv.) in dry CH2Cl2 at 0 °C, methanesulfonyl chloride (2.2 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then washed with water, saturated aq. NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated in vacuo to yield the dimesylate, which is used immediately in the next step.

Step 3: Synthesis of (S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one

A solution of the crude dimesylate from the previous step in a mixture of acetone and water is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is partitioned between CH2Cl2 and water. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate

To a solution of the lactone from the previous step in methanol, a catalytic amount of sodium methoxide is added, and the mixture is stirred for 30 minutes. The reaction is neutralized with acidic resin, filtered, and concentrated. The resulting intermediate is dissolved in dry DMF, and NaCN (1.5 equiv.) is added. The mixture is heated at 80 °C for 4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude nitrile is purified by column chromatography.

Step 5: Synthesis of (S)-4-Amino-5-(dibenzylamino)pentanoic acid hydrochloride

The nitrile from the previous step is dissolved in methanol saturated with HCl and hydrogenated over PtO2 (0.1 equiv.) at 50 psi for 24 hours. The catalyst is filtered off, and the filtrate is concentrated to give the crude amino acid hydrochloride.

Step 6: Synthesis of (S)-4-Aminopiperidin-2-one

The crude amino acid hydrochloride is dissolved in methanol and treated with a basic ion-exchange resin to neutralize the acid. The resin is filtered off, and the filtrate is concentrated. The residue is then heated under vacuum to effect lactamization. The product is purified by column chromatography to yield enantiopure (S)-4-aminopiperidin-2-one.

Route 2: Chemoenzymatic Synthesis (Proposed)

Step 1: Synthesis of 1-Benzylpiperidin-4-one oxime

To a solution of 1-benzylpiperidin-4-one (1.0 equiv.) in ethanol and water, hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.) are added. The mixture is heated at reflux for 2 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to give the oxime.

Step 2: Synthesis of rac-1-Benzylpiperidin-4-amine

The oxime from the previous step is dissolved in ethanol and hydrogenated over Raney nickel at 50 psi for 12 hours. The catalyst is filtered off, and the filtrate is concentrated to give the racemic amine.

Step 3: Synthesis of rac-N-(1-Benzylpiperidin-4-yl)acetamide

To a solution of the racemic amine (1.0 equiv.) and triethylamine (1.5 equiv.) in CH2Cl2 at 0 °C, acetyl chloride (1.1 equiv.) is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to give the racemic acetamide.

Step 4: Enzymatic Kinetic Resolution of rac-N-(1-Benzylpiperidin-4-yl)acetamide

The racemic acetamide (1.0 equiv.) is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether). A lipase, such as Candida antarctica lipase B (CALB), is added, along with an acyl donor (e.g., ethyl acetate). The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate contains one enantiomer of the unreacted acetamide and the other enantiomer of the N-acylated product. These can be separated by column chromatography.

Step 5: Deprotection to yield enantiopure 4-Aminopiperidin-2-one

The separated, enantiomerically enriched acetamide is deprotected. For example, the acetyl group can be removed under acidic or basic conditions. The benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H2) to yield the enantiopure 4-aminopiperidin-2-one. A subsequent cyclization step to form the lactam would be required if the piperidine ring is not already part of a lactam structure at this stage. Note: This proposed route is a conceptual outline and would require experimental optimization.

Mandatory Visualization

G cluster_0 Route 1: Chiral Pool Synthesis L-Aspartic Acid L-Aspartic Acid N,N-dibenzyl-L-aspartic acid dimethyl ester N,N-dibenzyl-L-aspartic acid dimethyl ester L-Aspartic Acid->N,N-dibenzyl-L-aspartic acid dimethyl ester Esterification, Benzylation (S)-2-(Dibenzylamino)-1,4-butanediol (S)-2-(Dibenzylamino)-1,4-butanediol N,N-dibenzyl-L-aspartic acid dimethyl ester->(S)-2-(Dibenzylamino)-1,4-butanediol LiAlH4 (S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane (S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane (S)-2-(Dibenzylamino)-1,4-butanediol->(S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane MsCl, Et3N (S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one (S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one (S)-2-(Dibenzylamino)-1,4-bis(methanesulfonyloxy)butane->(S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one Intramolecular cyclization Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate (S)-4-(Dibenzylamino)dihydrofuran-2(3H)-one->Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate 1. NaOMe 2. NaCN (S)-4-Amino-5-(dibenzylamino)pentanoic acid HCl (S)-4-Amino-5-(dibenzylamino)pentanoic acid HCl Methyl (S)-2-(dibenzylamino)-4-cyanobutanoate->(S)-4-Amino-5-(dibenzylamino)pentanoic acid HCl H2, PtO2, HCl (S)-4-Aminopiperidin-2-one (S)-4-Aminopiperidin-2-one (S)-4-Amino-5-(dibenzylamino)pentanoic acid HCl->(S)-4-Aminopiperidin-2-one Base, Heat

Caption: Synthetic pathway for enantiopure 4-aminopiperidin-2-one from L-aspartic acid.

G cluster_1 Route 2: Chemoenzymatic Synthesis (Proposed) N-Benzyl-4-piperidone N-Benzyl-4-piperidone rac-1-Benzylpiperidin-4-one oxime rac-1-Benzylpiperidin-4-one oxime N-Benzyl-4-piperidone->rac-1-Benzylpiperidin-4-one oxime NH2OH.HCl rac-1-Benzylpiperidin-4-amine rac-1-Benzylpiperidin-4-amine rac-1-Benzylpiperidin-4-one oxime->rac-1-Benzylpiperidin-4-amine H2, Raney Ni rac-N-(1-Benzylpiperidin-4-yl)acetamide rac-N-(1-Benzylpiperidin-4-yl)acetamide rac-1-Benzylpiperidin-4-amine->rac-N-(1-Benzylpiperidin-4-yl)acetamide AcCl, Et3N Separated Enantiomers Separated Enantiomers rac-N-(1-Benzylpiperidin-4-yl)acetamide->Separated Enantiomers Lipase (e.g., CALB) Kinetic Resolution Enantiopure 4-Aminopiperidin-2-one Enantiopure 4-Aminopiperidin-2-one Separated Enantiomers->Enantiopure 4-Aminopiperidin-2-one Deprotection

Conformational Analysis of 4-Aminopiperidin-2-one Peptidomimetics: A Comparative Guide Using VT NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of peptidomimetics is a critical determinant of their biological activity. Understanding the conformational preferences of these molecules is paramount in rational drug design and development. This guide provides a comparative analysis of Variable Temperature Nuclear Magnetic Resonance (VT NMR) spectroscopy for the conformational analysis of 4-aminopiperidin-2-one peptidomimetics, with a focus on its comparison to other common analytical techniques such as X-ray crystallography and computational modeling.

Introduction to Conformational Analysis

4-Aminopiperidin-2-one scaffolds are prevalent in medicinal chemistry, often employed to mimic beta-turns in peptides and to confer improved pharmacokinetic properties. The piperidinone ring can adopt several conformations, such as chair, boat, and twist-boat, with the axial or equatorial positioning of the amino substituent significantly influencing the molecule's shape and its interaction with biological targets. Intramolecular hydrogen bonding often plays a crucial role in stabilizing a particular conformation. VT NMR is a powerful, non-destructive technique that provides insights into these dynamic processes in solution, closely mimicking physiological conditions.

Comparative Analysis of Techniques

The choice of analytical technique for conformational analysis depends on the specific research question, the physical state of the sample, and the desired level of detail. While X-ray crystallography provides a high-resolution static picture of the molecule in the solid state, it requires the growth of suitable crystals, which can be a significant bottleneck. Computational methods, such as Density Functional Theory (DFT), offer predictions of conformational energies and geometries but require experimental validation. VT NMR bridges this gap by providing quantitative data on conformational equilibria and dynamics in solution.

Data Presentation: A Comparative Overview

The following table summarizes the type of quantitative data obtainable from each technique for the conformational analysis of a model 4-aminopiperidin-2-one peptidomimetic.

ParameterVT NMRX-ray CrystallographyComputational Modeling (DFT)
Temperature Coefficient (Δδ(NH)/ΔT) -6.5 ppb/K[1]Not ApplicableNot Directly Calculated
Dihedral/Torsion Angles (φ, ψ) Inferred from coupling constantsPrecisely measured (e.g., φ = -60°, ψ = -30°)Calculated for various conformers
Coupling Constants (³JHH) 2-12 Hz (typical for piperidine rings)Not ApplicableCan be predicted
Relative Conformational Energy (ΔG°) Can be estimated from population ratiosNot ApplicableCalculated for each conformer (e.g., 0, 1.5, 3.2 kcal/mol)
Presence of Intramolecular H-Bond Indicated by Δδ(NH)/ΔT > -4.6 ppb/K[2]Inferred from atomic distancesPredicted based on geometry and energy

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy

Objective: To determine the presence of intramolecular hydrogen bonds and to study the conformational dynamics of 4-aminopiperidin-2-one peptidomimetics in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 4-aminopiperidin-2-one peptidomimetic in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 1-10 mM. The solvent should have a wide temperature range and should not interact strongly with the analyte. Use high-quality NMR tubes (e.g., Wilmad 535-PP or equivalent) to withstand temperature changes.

  • Instrumentation: Utilize an NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at various temperatures. A typical temperature range for studying hydrogen bonding is 298 K to 328 K (25 °C to 55 °C), with increments of 5 K.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

    • Ensure consistent locking and shimming at each temperature to maintain spectral quality.

  • Data Analysis:

    • Identify the chemical shift of the amide proton (NH) at each temperature.

    • Plot the chemical shift of the amide proton (δ) as a function of temperature (T).

    • The slope of this plot gives the temperature coefficient (Δδ/ΔT). A value more positive than approximately -4.6 ppb/K is indicative of an intramolecularly hydrogen-bonded proton. For instance, a value of -6.5 ppb/K strongly suggests the presence of an intramolecular hydrogen bond, indicating a more solvent-shielded environment at lower temperatures.[1]

Visualizations

Experimental Workflow for VT NMR Analysis

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Peptidomimetic (1-10 mM in deuterated solvent) Transfer Transfer to High-Quality NMR Tube Dissolve->Transfer Equilibrate Equilibrate at T1 Transfer->Equilibrate Acquire1 Acquire 1H NMR Spectrum at T1 Equilibrate->Acquire1 IncrementT Increment Temperature (e.g., 5K) Acquire1->IncrementT Equilibrate2 Equilibrate at T2 IncrementT->Equilibrate2 Acquire2 Acquire 1H NMR Spectrum at T2 Equilibrate2->Acquire2 Plot Plot δ(NH) vs. T Acquire2->Plot Calculate Calculate Slope (Δδ/ΔT) Plot->Calculate Interpret Interpret Results Calculate->Interpret

Caption: Workflow for VT NMR conformational analysis.

Logical Pathway from VT NMR Data to Conformational Insight

Logical_Pathway cluster_data Experimental Data cluster_analysis Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion VT_NMR VT NMR Spectra at Varying Temperatures Temp_Coeff Determine Temperature Coefficient (Δδ/ΔT) VT_NMR->Temp_Coeff Coupling Measure Coupling Constants (³JHH) VT_NMR->Coupling H_Bond Presence/Absence of Intramolecular H-Bond Temp_Coeff->H_Bond Dihedral Estimate Dihedral Angles (Karplus Equation) Coupling->Dihedral Conformation Dominant Solution Conformation H_Bond->Conformation Dihedral->Conformation

Caption: Deriving conformational insights from VT NMR data.

Conclusion

VT NMR spectroscopy is an indispensable tool for the conformational analysis of 4-aminopiperidin-2-one peptidomimetics in solution. It provides unique, quantitative data on dynamic processes such as intramolecular hydrogen bonding, which are often not accessible by other techniques. When used in conjunction with X-ray crystallography and computational modeling, VT NMR contributes to a comprehensive understanding of the structural features that govern the biological activity of these important therapeutic agents. This integrated approach is crucial for the successful design and optimization of novel peptidomimetic drugs.

References

A Researcher's Guide to In Vitro Assay Validation for High-Throughput Screening of 4-Aminopiperidin-2-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful identification of bioactive compounds from large chemical libraries is a cornerstone of modern drug discovery. The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. High-throughput screening (HTS) is an essential tool for rapidly assessing the activity of extensive libraries of such compounds. However, the reliability of HTS data is fundamentally dependent on the meticulous validation of the in vitro assays employed.

This guide provides a comprehensive comparison of key in vitro assay formats and validation methodologies pertinent to the high-throughput screening of 4-aminopiperidin-2-one libraries. We present quantitative data from representative assay technologies, detailed experimental protocols for crucial validation experiments, and visual workflows to aid in the design and implementation of robust screening campaigns.

Comparative Analysis of HTS Assay Formats

The choice of assay technology is a critical decision in the development of an HTS campaign. The optimal format depends on the specific biological target and the nature of the molecular interaction being investigated. Here, we compare three widely used homogeneous assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Fluorescence Polarization (FP).

Assay ParameterTR-FRET (e.g., LanthaScreen™)AlphaScreen®Fluorescence Polarization (FP)Representative Target Class Example
Principle Non-radiative energy transfer between a long-lifetime lanthanide donor and a fluorescent acceptor when in close proximity.Generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity, leading to a cascade of energy transfer.Change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.Kinases, GPCRs, Protein-Protein Interactions
Signal Detection Time-resolved fluorescence ratio of acceptor to donor emission.Luminescence.Millipolarization (mP) units.N/A
Z'-Factor Typically > 0.7[1]Typically > 0.7Typically > 0.5N/A
Signal-to-Background (S/B) Ratio > 20 is achievable[2]Can be very high (>100)Generally lower (2-5)N/A
Compound Interference Minimized due to time-resolved detection, but can be susceptible to compounds that absorb at excitation/emission wavelengths.Can be affected by singlet oxygen quenchers, light scattering compounds, and colored compounds.Less prone to interference from autofluorescent compounds but sensitive to light scattering.[3]N/A
Assay Miniaturization Highly suitable for 384- and 1536-well formats.[1][2]Highly suitable for 384- and 1536-well formats.Suitable for 384- and 1536-well formats.N/A
Reagent Stability Generally good.Stable.Generally good.N/A

Key Assay Validation Parameters: A Quantitative Overview

Rigorous assay validation ensures the quality and reliability of HTS data. The following table summarizes critical validation parameters and their acceptable ranges for a robust screening assay.

Validation ParameterDescriptionAcceptance CriteriaRepresentative Value
Z'-Factor A statistical measure of the separation between the high and low controls, reflecting the assay's dynamic range and data variation.> 0.5 for an excellent assay.[4]0.74[5]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the high control to the mean signal of the low control.Generally, > 10 is desirable, but depends on assay format.22[5]
Coefficient of Variation (%CV) A measure of the relative variability of the data.< 10-20% for raw data.5.0%[5]
IC50/EC50 Reproducibility The consistency of the half-maximal inhibitory or effective concentration of a control compound across multiple experiments.Less than 2-3 fold variation.Varies by compound and assay.
DMSO Tolerance The ability of the assay to withstand the solvent used to dissolve library compounds without significant loss of performance.Typically up to 1% DMSO, but should be empirically determined.[6]No significant effect up to 20% in one study.[7]

Experimental Protocols

Detailed and standardized protocols are fundamental to reproducible assay validation. Below are step-by-step methodologies for determining key validation parameters.

Z'-Factor Determination

Objective: To quantify the quality of the HTS assay.

Materials:

  • Assay-specific reagents (enzyme, substrate, antibodies, beads, etc.)

  • Positive control (known inhibitor or agonist at a high concentration)

  • Negative control (vehicle, typically DMSO)

  • Assay buffer

  • Microplates (384- or 1536-well)

  • Plate reader capable of the appropriate detection mode (e.g., TR-FRET, luminescence, FP)

Procedure:

  • Plate Layout: Designate a sufficient number of wells for positive and negative controls (e.g., 16-32 wells for each).

  • Reagent Addition: Dispense the assay components into the wells according to the optimized assay protocol.

  • Control Addition: Add the positive control to the designated wells and the negative control (vehicle) to its respective wells.

  • Incubation: Incubate the plate for the predetermined time at the optimal temperature.

  • Signal Detection: Read the plate using the appropriate instrument settings.

  • Calculation: Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls. Apply the following formula:

    Z' = 1 - (3σp + 3σn) / |μp - μn|[8]

Signal-to-Background (S/B) Ratio Calculation

Objective: To determine the dynamic range of the assay.

Procedure:

  • Follow steps 1-5 of the Z'-Factor Determination protocol.

  • Calculation: Calculate the mean signal for the positive (μp) and negative (μn) controls. The S/B ratio is calculated as:

    S/B = μp / μn

IC50 Determination for a Reference Compound

Objective: To determine the potency of a known inhibitor or activator and to assess assay consistency.

Materials:

  • Reference compound with known activity against the target.

  • All materials listed for Z'-Factor Determination.

Procedure:

  • Serial Dilution: Prepare a serial dilution of the reference compound (e.g., 10-12 concentrations) in the assay buffer or DMSO.

  • Plate Layout: Add the serially diluted compound to the assay plate in triplicate. Include positive and negative controls.

  • Reagent Addition and Incubation: Follow the standard assay protocol for adding reagents and incubating the plate.

  • Signal Detection: Read the plate.

  • Data Analysis:

    • Normalize the data to the positive and negative controls (e.g., % inhibition).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (or similar model) to determine the IC50 value, which is the concentration at which 50% of the maximal response is observed.[9]

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams are provided.

HTS_Assay_Validation_Workflow cluster_0 Assay Development cluster_2 High-Throughput Screen Assay_Optimization Assay Component Optimization Z_Factor Z'-Factor Determination Assay_Optimization->Z_Factor Reagent_Stability Reagent Stability Testing Reagent_Stability->Z_Factor SB_Ratio S/B Ratio Calculation DMSO_Tolerance DMSO Tolerance Testing IC50_Reproducibility IC50 Reproducibility Primary_Screen Primary Screen IC50_Reproducibility->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response

HTS Assay Validation Workflow

The following diagrams illustrate key signaling pathways that may be targeted by 4-aminopiperidin-2-one derivatives based on existing literature.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitor 4-Aminopiperidin- 2-one Derivative Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor 4-Aminopiperidin- 2-one Derivative Inhibitor->Akt HCV_Assembly cluster_0 Endoplasmic Reticulum cluster_1 Cytosol Replication_Complex Viral RNA Replication Complex HCV_RNA HCV RNA Replication_Complex->HCV_RNA Core_Protein Core Protein Lipid_Droplet Lipid Droplet Core_Protein->Lipid_Droplet localizes to Envelope_Proteins Envelope Proteins (E1, E2) Budding Virion Budding Envelope_Proteins->Budding Infectious_Virion Infectious Virion Release Budding->Infectious_Virion Assembly_Step Nucleocapsid Assembly Lipid_Droplet->Assembly_Step HCV_RNA->Assembly_Step Assembly_Step->Envelope_Proteins associates with Inhibitor 4-Aminopiperidin- 2-one Derivative Inhibitor->Assembly_Step SMYD3_Signaling cluster_0 Nucleus cluster_1 Cytoplasm SMYD3 SMYD3 H3K4 Histone H3 (H3K4) SMYD3->H3K4 methylates MAP3K2 MAP3K2 SMYD3->MAP3K2 methylates Gene_Expression Oncogene Transcription H3K4->Gene_Expression activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Metastasis Metastasis Gene_Expression->Metastasis ERK_Pathway ERK Signaling MAP3K2->ERK_Pathway activates ERK_Pathway->Cell_Proliferation Inhibitor 4-Aminopiperidin- 2-one Derivative Inhibitor->SMYD3 D2_Receptor_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP reduces Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulator 4-Aminopiperidin- 2-one Derivative Modulator->D2_Receptor modulates

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of 4-Aminopiperidin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides a comprehensive comparison of the cross-reactivity and selectivity profiles of 4-aminopiperidin-2-one based inhibitors and their close analogs, offering valuable insights into their potential on- and off-target effects. By presenting supporting experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows, this guide aims to be an essential resource for navigating the complex world of kinase inhibitor selectivity.

The 4-aminopiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases. The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of potency and selectivity. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute target specificity. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile is crucial for its preclinical and clinical development.

This guide focuses on providing a clear and objective comparison of the performance of 4-aminopiperidin-2-one based inhibitors and their close structural relatives. Due to the limited availability of comprehensive, publicly accessible kinome-wide screening data for inhibitors with the exact 4-aminopiperidin-2-one core, this guide utilizes detailed selectivity data from extensively characterized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide analogs. These compounds share a significant structural and pharmacophoric overlap, making their selectivity profiles highly relevant and informative for researchers working with 4-aminopiperidin-2-one based molecules.

Quantitative Cross-Reactivity and Selectivity Data

The following tables summarize the inhibitory activity and selectivity of representative 4-aminopiperidine-based kinase inhibitors against a panel of kinases. The data is compiled from publicly available research and showcases the spectrum of activity and selectivity that can be achieved with this scaffold.

Table 1: Selectivity Profile of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs against a Panel of 22 Kinases.

Kinase TargetCompound 2 (% Inhibition at 1µM)Compound 10 (% Inhibition at 1µM)Compound 21 (% Inhibition at 1µM)
PKBβ (Akt2) >80 >80 >80
PKA >80 <20 >80
ROCK2 >80 <20 >80
p70S6K >80 >80 >80
MSK140-80<2040-80
RSK140-80<2040-80
CAMKII40-80<2040-80
CHK140-80<2040-80
GSK3β<20<20<20
MAPKAP-K2<20<20<20
MNK1<20<20<20
MNK2<20<20<20
PHK<20<20<20
AMPK<20<20<20
CDK2<20<20<20
PLK1<20<20<20
Aurora A<20<20<20
SYK<20<20<20
LCK<20<20<20
SRC<20<20<20
JNK1<20<20<20
p38α<20<20<20

Data adapted from McHardy, T. et al. J. Med. Chem. 2010, 53, 5, 2239–2249.[1][2][3]

Table 2: IC50 Values and Selectivity of Representative Analogs against Primary Targets and Key Off-Targets.

CompoundTargetIC50 (nM)Selectivity vs. PKA (fold)
Compound 2 PKBβ (Akt2)1928
Compound 10 PKBβ (Akt2)27>150
Compound 21 PKBβ (Akt2)3514

Data adapted from McHardy, T. et al. J. Med. Chem. 2010, 53, 5, 2239–2249.[1][2][3]

Experimental Protocols

A variety of biochemical and cellular assays are employed to determine the selectivity profile of kinase inhibitors. Below are detailed methodologies for some of the key experiments commonly used in the field.

Radiometric Protein Kinase Assay

This is a traditional and highly sensitive method for measuring kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[4][5][6][7][8]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific peptide or protein substrate, and assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

  • Inhibitor Addition: Add the 4-aminopiperidin-2-one based inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate.

  • Washing: Wash the phosphocellulose paper extensively to remove unbound [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to a kinase.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.[9][10][11][12][13]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (often tagged, e.g., with GST or His), a europium (Eu)-labeled anti-tag antibody, a fluorescent tracer (e.g., Alexa Fluor 647-labeled), and the test inhibitor.

  • Assay Plate Setup: In a microplate, add the test inhibitor at various concentrations.

  • Kinase/Antibody Addition: Add the mixture of the kinase and the Eu-labeled antibody to the wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

  • Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is typically read at two wavelengths (e.g., for the donor Eu emission and the acceptor Alexa Fluor 647 emission).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

ADP-Glo™ Kinase Assay (Luminescence)

This is a versatile, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced.[14][15][16][17][18]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[14][15][16][17][18]

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin pair.

  • Incubation: Incubate the plate to allow the conversion of ADP to ATP and the subsequent light-producing reaction to stabilize.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the luminescence against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the direct binding of an inhibitor to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.[19][20][21][22][23]

Protocol:

  • Cell Treatment: Treat cultured cells with the 4-aminopiperidin-2-one based inhibitor or vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature. This is typically done by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by many 4-aminopiperidin-2-one based inhibitors and a typical workflow for selectivity profiling.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, mTORC1) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 4-Aminopiperidin-2-one based Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway often targeted by kinase inhibitors.

Selectivity_Profiling_Workflow Start Start: 4-Aminopiperidin-2-one based Inhibitor Biochemical Biochemical Assays (e.g., Radiometric, TR-FRET, Luminescence) Start->Biochemical KinomeScan Broad Kinome Screen (e.g., KinomeScan®) Start->KinomeScan DataAnalysis Data Analysis: IC50 Determination, Selectivity Score (S-score), Kinome Map Biochemical->DataAnalysis KinomeScan->DataAnalysis Cellular Cellular Assays (e.g., CETSA, Western Blot) InVivo In Vivo Target Engagement & Efficacy Studies Cellular->InVivo DataAnalysis->Cellular End Comprehensive Selectivity Profile InVivo->End

Caption: General experimental workflow for inhibitor selectivity profiling.

Conclusion

The cross-reactivity and selectivity profiling of 4-aminopiperidin-2-one based inhibitors is a critical component of their preclinical development. The data presented in this guide, based on closely related analogs, demonstrates that while potent and selective inhibitors can be developed from this scaffold, off-target effects, particularly against closely related kinases, are a key consideration. The detailed experimental protocols and visual workflows provided herein offer a practical resource for researchers to design and execute their own selectivity profiling studies. A thorough and systematic evaluation of inhibitor selectivity, utilizing a combination of biochemical and cellular assays, is essential for the successful translation of these promising compounds into novel therapeutics and valuable research tools.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Aminopiperidin-2-one Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Aminopiperidin-2-one hydrochloride, a compound often utilized in synthetic chemistry.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not immediately available. The following procedures are based on the safety data for structurally similar compounds, including 3-Aminopiperidine-2,6-dione hydrochloride and 4-aminopyrrolidin-2-one hydrochloride. It is imperative to consult the official SDS provided by the manufacturer for the specific compound in use before handling and disposal.

Immediate Safety and Hazard Considerations

Based on analogous compounds, this compound is anticipated to possess the following hazards. Always assume the highest degree of hazard in the absence of specific data.

Hazard StatementClassificationPrecautionary Action
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
H315: Causes skin irritationSkin irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
H319: Causes serious eye irritationEye irritation (Category 2)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. This protocol provides a general framework for safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[3][4]

    • Place the material into a clearly labeled, sealed container for hazardous waste. The container should be compatible with the chemical.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and any disposable PPE that has come into contact with the chemical should be considered contaminated.

    • Place all contaminated materials in the same hazardous waste container as the solid chemical.

  • Empty Containers:

    • "Empty" containers may still retain chemical residues and should be treated as hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so). The rinsate should be collected and disposed of as hazardous chemical waste.

    • Alternatively, the unrinsed container can be sealed and disposed of as hazardous waste.

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][3]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

  • Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[5][6]

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Never dispose of this compound down the drain or in the regular trash.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Label Label Waste Container Collect_Solid Collect Solid Waste Label->Collect_Solid Collect_Contaminated Collect Contaminated Items Seal Seal Container Collect_Contaminated->Seal Store Store in Designated Area Contact Contact Approved Waste Vendor Store->Contact Dispose Arrange for Pickup/Disposal end End Dispose->end start Start start->PPE

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for 4-Aminopiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Aminopiperidin-2-one hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety.[1][2][3][4][5] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, powder-free. Tested against ASTM D6978 standard.[5][6]Prevents skin contact and irritation.[1][2][3]
Eye and Face Protection Safety glasses with side shields or gogglesConforming to EN166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Body Protection Laboratory coat or disposable gownLong-sleeved, lint-free, low-permeability fabric with a solid front and tight-fitting cuffs.[4][5]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder outside of a ventilated enclosure or if dust is generated.[1]Prevents inhalation and potential respiratory tract irritation.[1][3][7]

Hazard Identification and First Aid

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][7]

In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.
In case of skin contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][9]
If inhaled Move the person into fresh air.[1][2][3] If not breathing, give artificial respiration.[2] Seek medical attention.
If swallowed Do NOT induce vomiting.[10] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[10][11] Seek immediate medical attention.

Experimental Workflow and Handling

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Wear appropriate PPE, including gloves, when handling the container.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Preparation for Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Don all required personal protective equipment as detailed in the PPE table.

  • Carefully weigh the required amount of the compound, avoiding the generation of dust.

Dissolution:

  • Add the solid compound to the chosen solvent slowly.

  • If required, use gentle agitation or stirring to facilitate dissolution.

  • Keep the container closed as much as possible during the process.

Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling.[1][2][3]

  • Clean the work area and any equipment used, ensuring no residue remains.

  • Remove and dispose of contaminated PPE properly. Contaminated clothing should be washed before reuse.[1][2][3]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Workspace in Fume Hood a->b c Weigh Solid Compound b->c Proceed to Handling d Dissolve in Solvent c->d e Clean Workspace & Equipment d->e Proceed to Cleanup f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Collection:

  • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled, and sealed container.

Disposal Method:

  • The primary recommended disposal method is incineration.[1]

  • Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][9]

  • Do not allow the product to enter drains, other waterways, or soil.[1][9]

Container Disposal:

  • Dispose of the empty container as unused product in accordance with approved waste disposal practices.[2]

Always consult your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.